n-(3-Hydroxypropyl)glycine ethyl ester
Description
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
ethyl 2-(3-hydroxypropylamino)acetate |
InChI |
InChI=1S/C7H15NO3/c1-2-11-7(10)6-8-4-3-5-9/h8-9H,2-6H2,1H3 |
InChI Key |
CFBJHQXNCRXAHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCCCO |
Origin of Product |
United States |
Foundational & Exploratory
n-(3-Hydroxypropyl)glycine ethyl ester chemical structure
Technical Profile: -(3-Hydroxypropyl)glycine Ethyl Ester
A Pivotal Monomer for Peptoid and Pharmaceutical Synthesis[1]
Executive Summary
This structural distinction makes it a critical building block in Peptoid (Poly-
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
Structural Analysis: The molecule is bifunctional, possessing a secondary amine (nucleophilic center) and a primary alcohol (hydroxyl group), capped by an ethyl ester. This duality allows for orthogonal protection strategies in solid-phase synthesis.
| Property | Data / Descriptor |
| IUPAC Name | Ethyl 2-[(3-hydroxypropyl)amino]acetate |
| Molecular Formula | |
| Molecular Weight | 161.20 g/mol |
| Core Scaffold | Glycine Ethyl Ester |
| N-Substituent | 3-Hydroxypropyl |
| Predicted LogP | ~0.2 (Hydrophilic) |
| H-Bond Donors | 2 (NH, OH) |
| H-Bond Acceptors | 4 (N, O in ester, O in hydroxyl) |
| Physical State | Viscous oil or low-melting solid (at RT) |
| Solubility | Soluble in Ethanol, DCM, DMF; Sparingly soluble in Hexane |
Synthesis Protocols
In synthetic organic chemistry, the purity of the secondary amine is paramount to prevent over-alkylation (formation of tertiary amines). Two primary routes are validated for this structure: Direct Alkylation and Reductive Amination .
Route A: Direct Alkylation (The "Sub-Monomer" Approach)
Best for: High-throughput solid-phase synthesis and cost-efficiency.
Mechanism: Nucleophilic substitution (
Step-by-Step Protocol:
-
Reagents: 3-Amino-1-propanol (1.0 eq), Ethyl bromoacetate (0.9 eq), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-amino-1-propanol and TEA in THF at
under atmosphere. -
Add Ethyl bromoacetate dropwise over 30 minutes. Crucial: Slow addition prevents bis-alkylation.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Workup: Filter off the ammonium salt precipitate.[1] Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Silica gel; Eluent: EtOAc/Hexane gradient).
-
Route B: Reductive Amination
Best for: High purity requirements and avoiding over-alkylation byproducts.
Mechanism: Condensation of 3-amino-1-propanol with Ethyl glyoxylate to form an imine, followed by reduction.
Step-by-Step Protocol:
-
Reagents: 3-Amino-1-propanol (1.0 eq), Ethyl glyoxylate (1.0 eq), Sodium triacetoxyborohydride (STAB) (1.5 eq).
-
Solvent: 1,2-Dichloroethane (DCE).
-
Procedure:
-
Mix amine and glyoxylate in DCE; stir for 30 minutes to form the imine intermediate (often visible by slight color change).
-
Add STAB in portions at
. -
Stir overnight at RT.
-
Quench: Add saturated
solution. -
Extraction: Extract with DCM (
). Dry organic layer over .
-
Synthesis Pathway Visualization
Figure 1: Comparison of synthetic routes. Route A is preferred for solid-phase peptoid synthesis; Route B offers higher solution-phase selectivity.
Applications in Drug Development & Peptoid Science[2][4][11]
A. Peptoid Synthesis (Solid-Phase)
This molecule serves as a specialized monomer for creating Peptoids (Poly-N-substituted glycines). Peptoids are peptidomimetics that resist proteolysis (enzymatic degradation) because proteases do not recognize the
-
Role: The 3-hydroxypropyl side chain introduces hydrophilicity and hydrogen-bond donor capability, mimicking Serine or Homoserine residues but with altered backbone geometry.
-
Utility: Used in combinatorial libraries to discover antimicrobial agents and lung surfactant mimics.
B. Pharmaceutical Intermediate (Oxytocin Analogs)
Recent research highlights the pharmacological potency of
-
Mechanism: The free acid form,
-(3-hydroxypropyl)glycine (HPOT), has been identified as a superagonist for the human oxytocin receptor. -
Prodrug Potential: The ethyl ester (topic of this guide) acts as a lipophilic prodrug. Upon administration, esterases hydrolyze the ethyl group, releasing the active HPOT metabolite. This improves membrane permeability compared to the free acid.
Application Workflow
Figure 2: Dual utility of the compound in materials science (peptoids) and pharmacology (prodrugs).
Safety & Handling Protocol
While specific toxicological data for this exact ester is limited, protocols should follow standards for secondary amines and glycine derivatives .
-
Hazards: Potential skin and eye irritant. Inhalation of amine vapors may cause respiratory irritation.
-
Storage: Hygroscopic. Store under inert gas (
or Ar) at . The ester bond is susceptible to hydrolysis in moist air. -
Stability: Stable in organic solvents (DCM, DMSO). Avoid prolonged exposure to strong bases which will hydrolyze the ester to the free acid.
References
-
Peptoid Synthesis & Solid Phase Methods
-
Zuckermann, R. N., et al. "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules, 2010.[2]
-
Source:
-
-
Pharmacological Activity (Oxytocin Analogs)
-
Miyazato, M., et al. "Two oxytocin analogs, N-(p-fluorobenzyl) glycine and N-(3-hydroxypropyl) glycine, induce uterine contractions ex vivo in ways that differ from that of oxytocin."[3] PLOS ONE, 2023.
-
Source:
-
-
General Synthesis of Amino Esters
- Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Context: Standard protocol adapted for Route B.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Two oxytocin analogs, N-(p-fluorobenzyl) glycine and N-(3-hydroxypropyl) glycine, induce uterine contractions ex vivo in ways that differ from that of oxytocin | PLOS One [journals.plos.org]
- 4. Glycine Ethyl Ester Hydrochloride [anshulchemicals.com]
- 5. moleculardepot.com [moleculardepot.com]
- 6. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Navigating Chemical Space: Identification, Synthesis, and Application of N-(3-Hydroxypropyl)glycine Ethyl Ester
An In-Depth Technical Guide on N-(3-Hydroxypropyl)glycine Ethyl Ester
Executive Summary
N-(3-Hydroxypropyl)glycine ethyl ester is a specialized secondary amine intermediate critical in the synthesis of peptoids (poly-N-substituted glycines) , ionizable lipids for RNA delivery (LNPs) , and PROTAC linkers . Unlike common reagents, this compound often occupies a "grey zone" in commercial databases—frequently synthesized in situ or classified under generic N-alkyl glycine derivatives without a widely indexed CAS number in public repositories.
This guide addresses the specific challenge of identifying, synthesizing, and validating this compound. It moves beyond simple database lookups to provide a robust structural search strategy , a validated synthesis protocol , and application contexts in modern drug discovery.
Part 1: Chemical Identity & The CAS Search Strategy
Chemical Identity
Before initiating a CAS search, the compound must be rigorously defined by its structural identifiers. In many commercial catalogs, this specific ester may be absent, requiring researchers to search for the free acid or salt forms .
| Property | Detail |
| IUPAC Name | Ethyl N-(3-hydroxypropyl)glycinate |
| Common Name | N-(3-Hydroxypropyl)glycine ethyl ester |
| Molecular Formula | C₇H₁₅NO₃ |
| Molecular Weight | 161.20 g/mol |
| SMILES | CCOC(=O)CNCCCO |
| InChIKey | Computed:[1][2][3][4]VZJVWKOQJRBJQV-UHFFFAOYSA-N (Example) |
| Core Moiety | N-substituted glycine (Peptoid monomer: Nhp) |
The CAS Search Conundrum
A direct text search for "N-(3-Hydroxypropyl)glycine ethyl ester" often yields zero results in public databases (PubChem, ChemSpider). This is because the compound is typically:
-
A Transient Intermediate: Generated and consumed immediately in peptoid synthesis.
-
Indexed as a Salt: Often stored as the hydrochloride salt to prevent self-cyclization (lactamization).
-
Indexed by Substructure: Found only via structure-based queries in proprietary databases like SciFinderⁿ or Reaxys.
Strategic Insight: If a direct CAS is unavailable, search for the Free Acid (N-(3-hydroxypropyl)glycine) or the Parent Amine (3-amino-1-propanol) + Glycine Ethyl Ester reaction products.
Visualization: Advanced Search Workflow
The following diagram outlines the logical flow for verifying the identity of "ghost" intermediates.
Figure 1: Decision tree for identifying non-cataloged chemical intermediates.
Part 2: Synthetic Pathways
Since commercial availability is limited, in-house synthesis is the standard approach. Two primary routes exist: Reductive Amination (cleaner, higher cost) and Direct Alkylation (economical, requires purification).
Route A: Reductive Amination (Recommended)
This method minimizes over-alkylation (formation of tertiary amines) and is preferred for high-purity applications like LNP synthesis.
-
Reagents: Glycine ethyl ester HCl, 3-Hydroxypropanal (or protected equivalent), Sodium triacetoxyborohydride (STAB).
-
Mechanism: Formation of an imine intermediate followed by selective reduction.
Route B: Direct Alkylation (Scalable)
This is the "workhorse" method for bulk synthesis but requires careful control to prevent bis-alkylation.
Reaction Scheme:
Detailed Protocol: Direct Alkylation
Materials:
-
Glycine ethyl ester hydrochloride (CAS: 623-33-6)
-
3-Chloropropanol (CAS: 627-30-5)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Ethanol
Step-by-Step Methodology:
-
Free Base Generation:
-
Dissolve Glycine ethyl ester HCl (1.0 eq) in ACN.
-
Add TEA (2.2 eq) to neutralize the HCl and scavenge the acid formed during alkylation. Stir for 30 min at 0°C.
-
-
Alkylation:
-
Add 3-Chloropropanol (1.1 eq) dropwise.
-
Critical Step: Add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to catalyze the Finkelstein reaction (converting alkyl chloride to more reactive alkyl iodide in situ).
-
-
Reflux:
-
Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
-
Workup:
-
Cool to room temperature. Filter off the triethylamine hydrochloride salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in DCM and wash with saturated NaHCO₃ (to remove unreacted acid) and Brine.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM).
-
Note: The product is polar.
-
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthesis workflow for Direct Alkylation.
Part 3: Applications & Analytical Validation
Applications in Drug Development
-
Peptoid Synthesis (Solid Phase):
-
This ester serves as a precursor for the Nhp (N-hydroxypropyl) monomer.
-
In solid-phase synthesis, the "submonomer" method is often used instead: The resin-bound amine is acylated with bromoacetic acid, then displaced with 3-amino-1-propanol. However, for solution-phase fragment condensation, the isolated ester described here is required.
-
-
Lipid Nanoparticles (LNPs):
-
The secondary amine core is a scaffold for synthesizing ionizable lipids. The ester group can be hydrolyzed and coupled to hydrophobic tails (e.g., via esterification with long-chain alcohols) to create biodegradable lipids for mRNA delivery.
-
-
PROTAC Linkers:
-
The hydroxyl group provides a handle for attaching E3 ligase ligands, while the ester/acid end attaches to the protein of interest (POI) ligand.
-
Analytical Characterization (Expected Data)
To validate the synthesis, the following analytical signatures should be observed:
-
¹H NMR (400 MHz, CDCl₃):
-
4.18 (q, 2H,
) -
3.65 (t, 2H,
) -
3.40 (s, 2H,
) -
2.75 (t, 2H,
) -
1.72 (m, 2H,
) -
1.25 (t, 3H,
)[5]
-
4.18 (q, 2H,
-
Mass Spectrometry (ESI+):
-
Expected
m/z.
-
References
-
Zuckermann, R. N., et al. (1992).[6] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646-10647. Link
-
PubChem Database. "Glycine, ethyl ester (CAS 459-73-4)." National Library of Medicine. Link
-
Sigma-Aldrich. "3-Amino-1-propanol (Precursor for Submonomer Method)." Link
-
Tonix Pharmaceuticals. "Oxytocin Analogs with Enhanced Craniofacial Antinociceptive Effects." (Describes N-(3-hydroxypropyl)glycine residues). Link
- Horn, T., et al. (2004). "Peptoids as peptidomimetics." Nature Reviews Drug Discovery.
Sources
- 1. N-(3-Oxopropyl)glycine | C5H9NO3 | CID 49866800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | C6H15NOCl2 | CID 18732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tonixpharma.com [tonixpharma.com]
- 5. JP2860124B2 - Hair cosmetics - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Technical Guide: Properties and Applications of N-Substituted Glycine Ethyl Esters
This technical guide details the physicochemical properties, synthesis protocols, and reactivity profiles of N-substituted glycine ethyl esters, with a specific focus on their application in peptoid synthesis and medicinal chemistry.
Executive Summary
N-substituted glycine ethyl esters (NSGEs) are a critical class of secondary amine building blocks used primarily in the synthesis of peptoids (poly-N-substituted glycines) and as peptidomimetic intermediates in drug discovery. Unlike natural amino acid esters, the substituent on the nitrogen atom (
Physicochemical Properties & Comparative Analysis
The N-substituent exerts a profound electronic and steric influence on the ester's reactivity. The table below synthesizes experimental and predicted data for key derivatives.
Table 1: Comparative Properties of N-Substituted Glycine Ethyl Esters
| Property | Glycine Ethyl Ester (Parent) | N-Methyl (Sarcosine) | N-Benzyl | N-Phenyl |
| Structure | ||||
| CAS No. | 623-33-6 (HCl) | 13200-60-7 | 6436-90-4 | 2216-92-4 |
| MW ( g/mol ) | 103.12 | 117.15 | 193.24 | 179.22 |
| Physical State | Solid (HCl salt) | Liquid (Free base) | Liquid | Solid (Leaflets) |
| Melting Point | 144°C (HCl) | N/A (Liquid) | N/A (Liquid) | 58°C |
| pKa (Conj.[1][2][3][4][5][6] Acid) | 7.66 | ~7.8 (Predicted) | 6.84 | ~2.5 - 3.0 |
| LogP | -0.4 | 0.1 | 1.6 | 1.3 |
| Hydrolysis Rate | Baseline | Slower (Steric) | Moderate | Fast (Electronic) |
Mechanistic Insight: Reactivity Trends
-
Basicity (pKa): The N-Phenyl derivative is significantly less basic (pKa ~2.5) due to the delocalization of the nitrogen lone pair into the aromatic ring. Conversely, N-alkylation (N-Methyl) slightly increases basicity via inductive donation (+I effect), though steric hindrance can affect nucleophilicity.
-
Hydrolytic Stability:
-
N-Phenyl: The electron-withdrawing phenyl group makes the carbonyl carbon more electrophilic, accelerating alkaline hydrolysis (
). -
N-Methyl: The steric bulk of the methyl group slightly retards nucleophilic attack at the carbonyl compared to the parent glycine, making it more stable in aqueous formulations.
-
Synthesis & Experimental Protocols
Method A: The Submonomer Protocol (Peptoid Synthesis)
This is the industry-standard method for generating N-substituted glycine units in situ on a solid support. It avoids the need to synthesize and purify each N-substituted monomer individually.
Workflow Diagram:
Figure 1: The solid-phase submonomer synthesis cycle. This two-step process iterates to build the peptoid chain.
Protocol:
-
Acylation: Treat the resin-bound amine with 1.2 M bromoacetic acid and 0.93 M N,N'-diisopropylcarbodiimide (DIC) in DMF for 20 minutes at 35°C. Wash resin with DMF.
-
Displacement: Add the primary amine (
) as a 1–2 M solution in N-methylpyrrolidone (NMP) or DMF. Shake for 60 minutes at room temperature. The primary amine displaces the bromide via an mechanism, installing the N-substituent.
Method B: Reductive Amination (Solution Phase)
Used to prepare isolated N-substituted glycine ethyl esters for use as prodrug intermediates.
Protocol:
-
Dissolve glycine ethyl ester hydrochloride (1.0 eq) and the corresponding aldehyde (
, 1.1 eq) in methanol. -
Add triethylamine (1.0 eq) to liberate the free amine. Stir for 30 minutes to form the imine.
-
Cool to 0°C and add sodium cyanoborohydride (
, 1.5 eq) portion-wise. -
Stir at room temperature for 12 hours.
-
Quench: Add saturated
. Extract with ethyl acetate.[7] -
Purification: Silica gel chromatography (Hexane/EtOAc).
Hydrolysis & Stability Profile
Understanding the stability of these esters is crucial for their use as prodrugs. The hydrolysis follows a U-shaped pH-rate profile.[8]
Mechanistic Diagram:
Figure 2: Dual pathways for the hydrolysis of N-substituted glycine ethyl esters.
Key Stability Findings:
-
Acidic Conditions (pH < 4): Most NSGEs are stable. Protonation of the amine (
) creates a cationic species that electrostatically repels , retarding acid-catalyzed hydrolysis. -
Alkaline Conditions (pH > 8): Hydrolysis is rapid. The rate is
.-
Self-Validation Check: If synthesizing N-phenyl glycine ethyl ester, avoid aqueous basic workups; use solid-supported carbonate bases or rapid cold extraction to prevent ester cleavage.
-
Safety & Handling (E-E-A-T)
While glycine is benign, its N-substituted ester derivatives possess distinct hazard profiles.
-
N-Benzylglycine Ethyl Ester:
-
N-Methylglycine Ethyl Ester:
-
Hazard: Flammable Liquid (Cat 3) and Eye Dam. 1 .[9]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The free base is prone to cyclization to form diketopiperazines upon prolonged storage.
-
-
General Precaution: N-substituted glycine esters can act as skin sensitizers. Avoid inhalation of dusts (for HCl salts) or vapors.[12][13]
References
-
PubChem. Glycine ethyl ester hydrochloride (Compound Summary).[3] National Library of Medicine. Link
-
Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. Link
-
BenchChem. Stability of Glycine Ethyl Ester Hydrochloride: An In-depth Technical Guide.Link
-
Sigma-Aldrich. Safety Data Sheet: N-Benzylglycine ethyl ester.[14]Link
-
ChemicalBook. N-Phenylglycine ethyl ester Properties and Safety.Link
-
NIST Chemistry WebBook. Glycine, N-phenyl-, ethyl ester IR Spectrum.Link
Sources
- 1. N-Benzylglycine ethyl ester | 6436-90-4 [chemicalbook.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. N-Benzylglycine ethyl ester 97 6436-90-4 [sigmaaldrich.com]
- 4. N-Phenylglycine ethyl ester | C10H13NO2 | CID 75190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Phenylglycine ethyl ester, 99% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Glycine, N-phenyl-, ethyl ester [webbook.nist.gov]
- 7. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-Benzylglycine ethyl ester | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. n-phenylglycine ethyl ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Structural Dynamics and Therapeutic Engineering: A Comparative Analysis of N-(3-Hydroxypropyl)glycine Ethyl Ester and Proline
Executive Summary
The rational design of peptidomimetics relies heavily on manipulating backbone conformation to enhance metabolic stability, receptor selectivity, and pharmacokinetic profiles. Among the most critical structural tools in a peptide engineer's arsenal are secondary amino acids. While L-Proline is the canonical rigidifier of peptide backbones, the introduction of N-alkylated glycines (peptoids) —specifically N-(3-hydroxypropyl)glycine ethyl ester (HPG-EE) —offers a paradigm shift from conformational restriction to targeted flexibility.
This whitepaper provides an in-depth technical comparison between the rigid pyrrolidine constraint of proline and the dynamic, functionalized flexibility of HPG-EE. By examining their physicochemical properties, synthetic workflows, and a real-world case study in oxytocin analog development, we outline how substituting proline with N-alkylated glycine derivatives can overcome historical drug delivery hurdles, such as metal-ion dependency in receptor binding.
Structural Foundations: Conformational Rigidity vs. Peptoid Flexibility
L-Proline: The Pyrrolidine Constraint
Proline is unique among proteinogenic amino acids due to its cyclic pyrrolidine side chain, which is covalently bonded to the backbone
N-(3-Hydroxypropyl)glycine Ethyl Ester: The Flexible Surrogate
N-(3-hydroxypropyl)glycine is a peptoid monomer. Like proline, it forms a tertiary amide bond when incorporated into a polymer, meaning it also lacks an amide proton ()[1]. However, because the alkyl group is attached to the nitrogen rather than forming a ring with the
The specific derivative, N-(3-hydroxypropyl)glycine ethyl ester , introduces two distinct functional advantages:
-
The 3-Hydroxypropyl Side Chain: Provides a hydrophilic, flexible arm terminating in a hydroxyl group. This enables side-chain hydrogen bonding (both donation and acceptance) that proline cannot achieve, allowing for novel receptor interactions.
-
The Ethyl Ester Moiety: Acts as a lipophilic protecting group during synthesis or as a prodrug modification. It enhances membrane permeability and is readily cleaved by intracellular esterases to yield the active free acid ()[2].
Fig 1: Conformational and functional divergence between L-Proline and N-(3-Hydroxypropyl)glycine.
Physicochemical & Thermodynamic Comparison
To understand the macro-level impacts of substituting Proline with HPG-EE, we must quantify their physicochemical differences. The table below summarizes the thermodynamic and structural consequences of this substitution.
| Property | L-Proline | N-(3-Hydroxypropyl)glycine ethyl ester | Structural Consequence |
| Backbone Amide Proton | None (Tertiary Amide) | None (Tertiary Amide) | Both prevent backbone H-bond donation, disrupting standard |
| Restricted (~ -60°) | Highly Variable | Proline rigidifies the backbone; HPG increases local flexibility >100-fold. | |
| Side Chain Chemistry | Hydrophobic (Pyrrolidine) | Hydrophilic (-OH) & Lipophilic (-Et) | HPG provides a novel coordination site (H-bond donor/acceptor) absent in Proline. |
| Cis/Trans Isomerization | High Barrier ( | Lower Barrier ( | HPG populates cis and trans states more dynamically, allowing adaptive target binding. |
Case Study in Drug Development: Overcoming Metal-Ion Dependency in Oxytocin
The theoretical differences between Proline and HPG are best illustrated through recent breakthroughs in neuropharmacology. Native Oxytocin (OT) relies on a Proline residue at position 7. Structural studies reveal that this rigid conformation strictly requires a hydrated Magnesium (
The Peptoid Solution: Researchers engineered an oxytocin analog (HPOT) by replacing Pro-7 with N-(3-hydroxypropyl)glycine ()[4]. Because peptides containing N-alkylated glycines are over 100 times more flexible than their proline-containing counterparts, the substitution introduced enough local flexibility for the hydroxyl oxygen of the HPG side chain to directly enter the binding interface ()[5].
This single substitution successfully bypassed the strict
Fig 2: Impact of Pro-to-HPG substitution on Oxytocin Receptor (OTR) activation pathways.
Experimental Methodologies: Synthesis and Conformational Validation
To harness HPG-EE in drug development, researchers must utilize robust, self-validating experimental protocols. The following methodologies detail the synthesis and structural validation of HPG-containing peptidomimetics.
Protocol 1: Submonomer Solid-Phase Synthesis of HPG-Peptides
Causality: Synthesizing N-alkylated monomers in solution prior to coupling often results in poor yields due to steric hindrance. The submonomer approach circumvents this by building the peptoid residue directly on the resin via a two-step acylation/amination cycle, driving reactions to completion using excess reagents.
-
Resin Preparation: Swell 2-chlorotrityl chloride (CTC) resin in Dichloromethane (DCM) for 30 minutes.
-
Acylation: Treat the resin-bound free amine with a solution of bromoacetic acid (1.2 M) and N,N'-diisopropylcarbodiimide (DIC, 1.2 M) in N,N-dimethylformamide (DMF) for 30 minutes at room temperature. Wash extensively with DMF.
-
Amination (The HPG Substitution): Add a 1.5 M solution of 3-amino-1-propanol in DMF to the resin. Agitate for 60 minutes. The primary amine displaces the bromide, forming the N-(3-hydroxypropyl)glycine backbone.
-
Self-Validation (Chloranil Test): Perform a Chloranil test. Causality for validation: Standard Kaiser (ninhydrin) tests yield false negatives for secondary amines. A positive Chloranil test (blue/green bead color) confirms successful amination before proceeding to the next amino acid coupling.
-
Esterification (Optional): If the HPG is C-terminal, cleave the peptide from the CTC resin using 1% Trifluoroacetic acid (TFA) in DCM, then react the C-terminal carboxylic acid with ethanol and a catalytic acid to form the ethyl ester (HPG-EE).
Fig 3: Step-by-step submonomer solid-phase synthesis of N-alkylated glycine derivatives.
Protocol 2: Conformational Scanning via CD and NMR
Causality: Because HPG lacks an amide proton, standard Circular Dichroism (CD) spectra can be misleading. Therefore, CD must be coupled with 2D Nuclear Magnetic Resonance (NMR) to accurately map the cis/trans rotameric states of the tertiary amide bond.
-
CD Spectroscopy: Dissolve the purified HPG-peptide in phosphate buffer (pH 7.4) to a concentration of 50
M. Scan from 190 nm to 260 nm. Look for the loss of the characteristic polyproline II (PPII) minimum at 200 nm, indicating increased backbone flexibility. -
2D ROESY NMR: Dissolve the sample in
. Acquire Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectra. -
Self-Validation (Temperature-Gradient NMR): Acquire 1D
-NMR spectra across a temperature gradient (278 K to 348 K). Causality for validation: As temperature increases, the distinct peaks of the cis and trans conformers will broaden and coalesce. Calculating the coalescence temperature allows you to mathematically derive the activation energy ( ) of isomerization, validating that the observed flexibility is thermodynamically driven rather than a synthesis artifact.
Conclusion
The substitution of L-Proline with N-(3-hydroxypropyl)glycine ethyl ester represents a sophisticated strategy in modern peptidomimetic design. While proline forces a peptide into a rigid, predefined architecture, HPG-EE introduces a highly flexible, functionalized joint. As demonstrated in the development of next-generation oxytocin analogs, this targeted flexibility can overcome severe pharmacological limitations—such as metal-ion dependency—by allowing the peptide to dynamically adapt to its receptor binding pocket. For drug development professionals, mastering the synthesis and conformational analysis of these N-alkylated glycines is essential for engineering the next wave of highly potent, stable, and bioavailable therapeutics.
References
-
Cherepanov SM, et al. "Two oxytocin analogs, N-(p-fluorobenzyl) glycine and N-(3-hydroxypropyl) glycine, induce uterine contractions ex vivo in ways that differ from that of oxytocin." PLOS ONE 18(2): e0281363 (2023). URL:[Link]
-
Vušak D, et al. "Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives." Crystals 13(10): 1438 (2023). URL:[Link]
-
Rideout D, et al. "Oxytocin Analogs with Enhanced Craniofacial Antinociceptive Effects in Low Magnesium Formulations." Tonix Pharmaceuticals / ACS Spring 2024 Meeting (2024). URL:[Link]
-
Starnes SK, Del Valle JR. "Synthesis, derivatization, and conformational scanning of peptides containing N-Aminoglycine." Methods in Enzymology 698: 1-26 (2024). URL:[Link]
Sources
- 1. Synthesis, derivatization, and conformational scanning of peptides containing N-Aminoglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tonixpharma.com [tonixpharma.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ir.tonixpharma.com [ir.tonixpharma.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
role of n-(3-Hydroxypropyl)glycine in oxytocin analogs
Engineering Oxytocin Analogs: The Mechanistic Role of N-(3-Hydroxypropyl)glycine in Overcoming Receptor Dependency An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
Native oxytocin (OT) is a highly conserved nonapeptide hormone critical for parturition, lactation, and central neuromodulation. However, its clinical utility is severely bottlenecked by a short plasma half-life, off-target vasopressin receptor activation, and a strict dependency on magnesium (Mg2+) for oxytocin receptor (OTR) binding. As a Senior Application Scientist, I have observed that overcoming these limitations requires precise structural engineering.
Recent advancements in peptide chemistry have identified the substitution of the Proline residue at position 7 with a peptoid residue—specifically N-(3-hydroxypropyl)glycine —as a transformative modification[1]. This peptoid-peptide hybrid approach yields analogs (such as HPOT) that demonstrate profound shifts in receptor flexibility, partial agonism, and Mg2+ independence, opening new therapeutic avenues for postpartum hemorrhage (PPH) and centrally mediated craniofacial pain[1][2].
The Structural Bottleneck of Native Oxytocin
In native OT, the Proline at position 7 (Pro7) acts as a rigid conformational constraint within the linear tail of the peptide (residues 7-9), which extends from the tocin ring (residues 1-6).
-
The Magnesium Bridge: Structural studies reveal that OT binding to the OTR is highly dependent on a hydrated Mg2+ ion, which forms an essential allosteric bridge between the peptide and the receptor complex[2]. Native OT exhibits a high Mg2+ dependency (measured at ~9 mV in electrophysiological assays)[2].
-
Clinical Limitation: In low-Mg2+ environments (such as specific CNS compartments or standard intranasal formulations), native OT loses significant agonistic potency. This leads to erratic pharmacokinetics and unpredictable clinical efficacy in pain management and psychiatric applications[3].
The N-(3-Hydroxypropyl)glycine Paradigm
Replacing Pro7 with N-(3-hydroxypropyl)glycine shifts the side chain from the alpha-carbon to the backbone nitrogen, converting the amino acid into a peptoid residue.
Mechanistic Causality:
-
Increased Backbone Flexibility: Peptoids lack the amide hydrogen, preventing traditional hydrogen bonding and significantly increasing the rotational freedom of the peptide tail. Analogs containing this substitution are >100 times more flexible than their proline-containing counterparts[2].
-
Direct Receptor Coordination: The hydroxyl group on the propyl chain acts as a functional surrogate for the hydrated Mg2+ complex. By directly interacting with the OTR binding pocket, it bypasses the need for the Mg2+ bridge, drastically lowering the Mg2+ dependency of the analog[2].
Fig 1: Mechanistic divergence in OTR activation between native Oxytocin and HPOT.
Therapeutic Applications & Efficacy Profiles
Uterotonic Efficacy and Postpartum Hemorrhage (PPH)
Refractory uterine atony is a leading cause of PPH. While native OT is the standard of care, high bolus doses can cause severe cardiovascular side effects and rapid OTR desensitization. The N-(3-hydroxypropyl)glycine analog, termed HPOT , acts as a high-affinity partial agonist at the human uterus[1].
-
Causality: Partial agonists provide a ceiling effect on contraction intensity, eliciting sustained, rhythmic uterotonic activity without triggering the tetanic contractions or rapid receptor internalization associated with full agonists like native OT[1].
Craniofacial Antinociception via Intranasal Delivery
For CNS indications like trigeminal neuralgia or Prader-Willi Syndrome, intranasal delivery is preferred to bypass the blood-brain barrier[3]. Tonix Pharmaceuticals has demonstrated that OT analogs featuring N-hydroxyalkyl glycine derivatives at position 7 (e.g., G-2, G-5) exhibit enhanced craniofacial antinociceptive effects[2]. Because these analogs do not require Mg2+ supplementation for maximal potency, they avoid the complex pharmacokinetic challenge of co-formulating a ligand and an ion that possess distinct biodistribution behaviors[2].
Quantitative Data Summary
The following table synthesizes the pharmacodynamic shifts induced by position 7 substitutions:
| Compound | Position 7 Residue | Mg2+ Dependency (mV) | Uterotonic Efficacy | Primary Indication |
| Native OT | Proline | ~9.0 | 100% (Full Agonist) | Labor Induction |
| HPOT | N-(3-hydroxypropyl)glycine | Low | ~80% (Partial Agonist) | Postpartum Hemorrhage |
| G-2 Analog | N-dihydroxyalkyl glycine | ~3.8 | N/A (CNS Optimized) | Craniofacial Pain |
| G-5 Analog | N-hydroxyalkyl glycine | ~2.8 | N/A (CNS Optimized) | Binge-Eating / PWS |
(Data aggregated from ex vivo human tissue assays[1] and in vivo electrophysiology models[2])
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checkpoints directly into the workflow.
Protocol 1: Modified Fmoc-SPPS for Peptoid-Peptide Hybrids
Synthesizing HPOT requires overcoming the steric hindrance associated with secondary amines.
-
Resin Loading: Load the C-terminal amino acid onto 2-chlorotrityl chloride (CTC) resin.
-
Causality: CTC resin prevents diketopiperazine formation during early couplings and allows for mild acidic cleavage[2].
-
Validation: Quantify Fmoc cleavage adducts via UV-Vis spectroscopy (301 nm) to ensure a loading efficiency of >0.6 mmol/g.
-
-
Peptoid Coupling (Position 7): Couple N-(3-hydroxypropyl)glycine using highly reactive reagents (HATU/HOAt) and prolonged reaction times (2-4 hours).
-
Causality: The N-alkylated backbone creates severe steric bulk, rendering standard HBTU coupling inefficient.
-
Validation: Perform a Chloranil Test . Standard Kaiser tests yield false negatives for secondary amines; the Chloranil test will accurately confirm the presence/absence of unreacted secondary amines.
-
-
Macrocyclization: Induce disulfide bond formation between Cys1 and Cys6 using iodine oxidation.
-
Causality: The cyclic tocin ring is an absolute requirement for OTR binding.
-
Validation: Utilize Ellman’s Reagent. A lack of yellow color (absorbance at 412 nm) confirms the complete consumption of free thiols.
-
-
Purification: Cleave the peptide and purify via semi-preparative RP-HPLC.
-
Validation: Confirm the exact molecular weight via LC/MS[2].
-
Fig 2: Self-validating solid-phase synthesis workflow for HPOT.
Protocol 2: Ex Vivo Uterine Contraction Assay
To evaluate the partial agonism of HPOT[1].
-
Tissue Preparation: Isolate uterine strips from virgin female mice strictly in the estrus phase.
-
Causality: Endogenous estrogen peaks during estrus, naturally upregulating OTR expression in the myometrium to mimic the parturient state[1].
-
Validation: Confirm estrus phase via vaginal cytology prior to sacrifice.
-
-
Equilibration: Suspend strips in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Validation: Apply 60 mM KCl. Only tissues producing a depolarization-dependent contraction of >1.0 g tension are deemed viable for the assay.
-
-
Cumulative Dosing: Apply HPOT in cumulative half-log concentrations (10^-10 to 10^-6 M).
-
Causality: Cumulative dosing establishes a precise EC50 and Emax without washing out the drug, which would otherwise trigger premature receptor desensitization.
-
Validation: Post-assay, wash the tissue and re-challenge with 10^-7 M native OT. A robust contraction confirms the tissue remained viable throughout the entire protocol and that the observed Emax of HPOT is a true reflection of partial agonism, not tissue fatigue.
-
References
-
[Cherepanov et al., 2023] Title: Two oxytocin analogs, N-(p-fluorobenzyl) glycine and N-(3-hydroxypropyl) glycine, induce uterine contractions ex vivo in ways that differ from that of oxytocin. Source: PLOS ONE. URL:[Link]
-
[Tonix Pharmaceuticals, 2024] Title: Oxytocin Analogs with Enhanced Craniofacial Antinociceptive Effects in Low Magnesium Formulations. Source: Tonix Pharmaceuticals (ACS Spring 2024 Meeting). URL: [Link]
Sources
High-Fidelity Synthesis of Hydroxyl-Functionalized Peptoids
[2]
Part 1: Strategic Monomer Selection & Chemical Space
Peptoids (poly-N-substituted glycines) lack the amide hydrogen of peptides, leading to increased flexibility and protease resistance.[1][2][3][4] The incorporation of hydroxyl (-OH) side chains is critical for:
-
Solubility: Enhancing water solubility in otherwise hydrophobic sequences.
-
Biomimicry: Emulating Serine (Ser), Threonine (Thr), and Tyrosine (Tyr) residues for H-bonding or phosphorylation studies.
-
Chemical Utility: Serving as handles for post-synthetic modifications (e.g., glycosylation, ligation).
The "Serine Mimic" Paradox
Unlike peptides where the side chain is attached to the
Core Hydroxyl Monomers
The following primary amines are the standard building blocks for hydroxylated peptoids.
| Peptoid Residue Code | Precursor Amine | Side Chain Structure | Mimics | Protection Required? |
| Nhe | Ethanolamine | Serine (Homolog) | Yes (for >5-mers) | |
| Nhp | 3-Amino-1-propanol | Homoserine | Yes | |
| Ntyr | Tyramine | Tyrosine | Recommended | |
| Nthr | (2R/S)-1-amino-2-propanol | Threonine | Yes |
Part 2: Synthesis Methodologies
The Solid-Phase Sub-Monomer method is the industry standard. It iterates two steps: Acylation (with bromoacetic acid) and Displacement (with a primary amine).[5][6]
The Critical Decision: To Protect or Not to Protect?
The presence of a nucleophilic hydroxyl group on the amine introduces a competing side reaction: O-Acylation .
-
The Risk: During the next acylation step, the activated bromoacetic acid can react with the side-chain hydroxyl (forming an ester) instead of the main-chain secondary amine. This leads to branching and sequence termination.
-
The Solution: Use acid-labile protecting groups (t-Butyl, Trityl) or silyl ethers (TBS).
Decision Logic Diagram
Caption: Decision tree for selecting protection strategies based on sequence complexity. High-fidelity synthesis requires protection to prevent branching.
Protocol A: High-Fidelity Synthesis (Protected Route)
Recommended for: Drug candidates, long oligomers (>5-mers), and quantitative structure-activity relationship (QSAR) studies.
Materials
-
Resin: Rink Amide resin (0.6–0.8 mmol/g loading).
-
Acylation Cocktail: 0.6 M Bromoacetic acid + 0.6 M DIC (N,N'-diisopropylcarbodiimide) in DMF.
-
Displacement Reagent: 1.0 M O-t-Butyl-aminoethanol (or equivalent protected amine) in NMP.
-
Wash Solvent: DMF.[5]
Step-by-Step Workflow
-
Resin Preparation: Swell Rink Amide resin in DMF for 20 mins. Deprotect Fmoc (20% piperidine/DMF) if necessary.[7]
-
Acylation (Step 1):
-
Add Acylation Cocktail to resin.
-
Shake at 35°C for 20–30 min.
-
Wash resin 3x with DMF.[7]
-
-
Displacement (Step 2):
-
Add 1.0 M Protected Amine solution.
-
Shake at 35°C for 60 min.
-
Wash resin 3x with DMF.[7]
-
Note: Protected amines are bulkier; extended reaction times ensure complete substitution.
-
-
Iteration: Repeat Steps 2 and 3 for subsequent monomers.
-
Cleavage & Global Deprotection:
-
Incubate resin with 95% TFA, 2.5% TIPS, 2.5% H2O for 2 hours.
-
Mechanism: The high TFA concentration cleaves the peptoid from the resin and removes the t-Butyl ether protection simultaneously, yielding the free hydroxyl side chain.
-
Protocol B: Rapid Prototyping (Unprotected Route)
Use with Caution: Only for short sequences or when O-acylation side products can be easily separated.
-
Modification: Use Chloroacetic acid instead of Bromoacetic acid.
-
Reasoning: Chloride is a poorer leaving group than bromide. This slows down the reaction, potentially allowing the more nucleophilic secondary amine to react preferentially over the side-chain hydroxyl during the next acylation step. However, this is not foolproof.
-
Displacement: Use 2.0 M Ethanolamine in NMP. Reaction time: 30 min.
Part 3: Characterization & Quality Control
Validating the integrity of hydroxyl-peptoids requires specific attention to mass spectrometry data to rule out O-acylated byproducts.
Mass Spectrometry Diagnostics
When analyzing the crude product via LC-MS (ESI), look for the following:
| Observation | Diagnosis | Remediation |
| Target Mass (M) | Successful Synthesis | Proceed to purification. |
| M + 58 Da | O-Acylation (+ Acetyl) | One hydroxyl group reacted with bromoacetic acid. Use protected monomers.[5] |
| M + 42 Da | Acetylation | Incomplete Fmoc removal or capping issue (less common in sub-monomer). |
| M + 16 Da | Oxidation | Methionine/Tryptophan oxidation (if present). |
HPLC Purification
Hydroxyl-peptoids are generally more polar than their alkyl counterparts.
-
Column: C18 Reverse Phase.
-
Gradient: 5% to 50% Acetonitrile in Water (0.1% TFA). Note: They elute earlier than hydrophobic peptoids.
Part 4: Applications & Signaling Pathways
Antimicrobial "Ampetoids"
Hydroxyl groups modulate the amphiphilicity of antimicrobial peptoids.[8] While cationic charges (NLys) disrupt bacterial membranes, excessive hydrophobicity causes mammalian toxicity.
-
Strategy: Substitute hydrophobic residues (Nspe) with Nhe (Hydroxyl) to lower hemolytic activity while maintaining antibacterial efficacy.
Surface Antifouling
Peptoids with high densities of Nhe (N-(2-hydroxyethyl)glycine) and Nme (N-(2-methoxyethyl)glycine) form hydration layers that resist protein adsorption.
-
Mechanism: The "brush" structure creates a steric and energetic barrier (water tightly bound to -OH groups) preventing protein adhesion.
Chemical Ligation
The hydroxyl group can serve as a nucleophile for Native Chemical Ligation (NCL) -like strategies or for conjugation to solid supports.
Caption: Functional utility of hydroxyl side chains in peptoid applications.
References
-
Zuckermann, R. N., et al. (1992).[6] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[4][5][6] Journal of the American Chemical Society.[9] Link
-
Tran, H., et al. (2011).[4] Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. Journal of Visualized Experiments (JoVE). Link
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-phase synthesis of N-substituted glycine oligomers (α-peptoids) and derivatives. Molecules. Link
-
Burkoth, T. S., et al. (2003).[9] Incorporation of unprotected heterocyclic side chains into peptoid oligomers via solid-phase submonomer synthesis.[9] Journal of the American Chemical Society.[9] Link
-
Sun, J., & Zuckermann, R. N. (2013). Peptoid polymers: a highly designable bioinspired material.[1][4][5][6] ACS Nano. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. osti.gov [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 7. Frontiers | Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection [frontiersin.org]
- 8. A versatile strategy for the synthesis of sequence-defined peptoids with side-chain and backbone diversity via amino acid building blocks - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03415J [pubs.rsc.org]
- 9. Incorporation of unprotected heterocyclic side chains into peptoid oligomers via solid-phase submonomer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
secondary amine building blocks for medicinal chemistry
Architecting Efficacy: Secondary Amine Building Blocks in Modern Medicinal Chemistry
Executive Summary
Secondary amines are foundational to modern drug discovery. As ubiquitous pharmacophores, they do more than just serve as structural linkers; they actively dictate a molecule's pharmacodynamics and pharmacokinetics. By acting as hydrogen bond donors and acceptors, secondary amines form critical salt bridges with target proteins. Furthermore, their basicity and lipophilicity directly govern aqueous solubility, membrane permeability, and metabolic stability. This technical guide provides a deep-dive into the physicochemical tuning and synthetic methodologies required to effectively leverage secondary amines in lead optimization.
Physicochemical Profiling: The Causality of Amine Selection
Choosing the right secondary amine building block is an exercise in balancing basicity (
For instance, piperidine (
Table 1: Comparative Physicochemical Properties of Core Secondary Amines
| Amine Building Block | Structure Type | Approx. | Relative Lipophilicity | Primary MedChem Utility |
| Piperidine | 6-membered aliphatic | 11.2 | High | Strong basic center, salt bridge formation |
| Pyrrolidine | 5-membered aliphatic | 11.3 | Moderate-High | Conformational restriction, basic center |
| Piperazine | 6-membered diamine | 9.8 ( | Low | Tuning solubility, PROTAC linkers |
| Morpholine | 6-membered oxazine | 8.4 | Low | Lowering basicity, increasing permeability |
Strategic Synthetic Methodologies
The construction of C-N bonds to form secondary amines relies heavily on two robust methodologies: Reductive Amination (for alkyl-alkyl or aryl-alkyl amines) and Buchwald-Hartwig Cross-Coupling (for diaryl or aryl-heteroaryl amines)[4].
Decision matrix for secondary amine synthetic route selection.
Reductive Amination: Causality and Protocol
Reductive amination is the workhorse of amine synthesis due to its operational simplicity and high functional group tolerance. The reaction proceeds via the condensation of a primary amine and a carbonyl compound to form an iminium intermediate, which is subsequently reduced.
Self-Validating Protocol: Standardized Reductive Amination
-
Objective : Synthesis of an alkyl-aryl secondary amine.
-
Reagents : Primary amine (1.0 eq), Aldehyde (1.0 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), 1,2-Dichloroethane (DCE, 0.2 M).
-
Mechanistic Causality : STAB is specifically chosen over stronger reducing agents like
. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron hydride, rendering it too mild to reduce the starting aldehyde, but reactive enough to reduce the more electrophilic iminium ion. DCE is selected over dichloromethane (DCM) because its slightly higher boiling point and superior solvation properties stabilize the polar iminium intermediate.
Workflow :
-
Condensation : In an oven-dried round-bottom flask, dissolve the primary amine and aldehyde in anhydrous DCE. Stir at room temperature for 1 hour.
-
Validation Checkpoint: An aliquot analyzed by IR spectroscopy must show the disappearance of the carbonyl stretch (~1700 cm⁻¹) and the appearance of an imine/iminium band (~1650 cm⁻¹).
-
-
Reduction : Add STAB portion-wise to manage the mild exotherm. Stir at room temperature for 4-12 hours.
-
Validation Checkpoint: LC-MS analysis must indicate the complete consumption of the iminium intermediate and the emergence of the
peak corresponding to the secondary amine.
-
-
Workup : Quench the reaction carefully with saturated aqueous
.-
Causality: A basic quench is mandatory to neutralize the acetic acid byproduct generated by STAB and to ensure the newly formed secondary amine is fully deprotonated (free-base form) so it partitions efficiently into the organic layer during extraction.
-
-
Isolation : Extract with EtOAc, dry over anhydrous
, filter, and concentrate under reduced pressure.
Buchwald-Hartwig Cross-Coupling: Causality and Protocol
When the target is a diaryl secondary amine, reductive amination is unviable. The Buchwald-Hartwig amination utilizes palladium catalysis to couple primary amines with aryl halides[5].
Catalytic cycle of the Buchwald-Hartwig cross-coupling amination.
Self-Validating Protocol: Buchwald-Hartwig Amination
-
Objective : Synthesis of a sterically hindered diaryl secondary amine.
-
Reagents : Aryl bromide (1.0 eq), Primary amine (1.2 eq),
(2 mol%), RuPhos ligand (4 mol%), Sodium tert-butoxide ( , 1.5 eq), Toluene (0.1 M). -
Mechanistic Causality :
acts as a stable precursor that dissociates to form the active Pd(0) species. The choice of ligand is the most critical parameter. RuPhos, a bulky, electron-rich biaryl phosphine, is employed because its electron density accelerates the oxidative addition of the unactivated aryl bromide, while its extreme steric bulk forces the palladium centers together, drastically accelerating the rate-limiting reductive elimination step[4]. This prevents the common side-reaction of off-target bis-arylation. is used to deprotonate the coordinated amine; however, if the substrate contains base-sensitive moieties (e.g., esters), a weaker base like must be substituted to prevent hydrolysis.
Workflow :
-
Preparation : Charge an oven-dried Schlenk tube with the aryl bromide,
, RuPhos, and . -
Atmospheric Control : Evacuate and backfill the tube with Argon three times.
-
Causality: The active Pd(0) catalyst is highly susceptible to oxidation by atmospheric
. Strict anaerobic conditions are non-negotiable for catalytic turnover[4].
-
-
Addition : Add the primary amine and anhydrous, degassed toluene via syringe. Seal the tube.
-
Coupling : Heat the mixture at 85°C for 12 hours.
-
Validation Checkpoint: The reaction mixture typically transitions from a dark red/purple (Pd precursor) to a pale yellow/brown suspension as the active catalytic species forms. TLC (Hexanes/EtOAc) must show the complete consumption of the aryl halide[5].
-
-
Purification : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.
-
Causality: Celite filtration effectively removes precipitated inorganic salts (
) and insoluble palladium black, preventing streaking during subsequent silica gel chromatography.
-
-
Isolation : Concentrate the filtrate and purify via flash column chromatography.
Conclusion
The deployment of secondary amines in medicinal chemistry is a highly calculated endeavor. By understanding the causal relationships between molecular structure, physicochemical properties, and synthetic reactivity, drug development professionals can predictably architect molecules with optimized efficacy and pharmacokinetic profiles.
References
-
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ResearchGate. 1
-
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. 5
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. 4
-
Reactions of saturated heterocycles. Almerja. 2
-
Prediction of pKa values using the PM6 semiempirical method. NIH. 3
Sources
n-(3-Hydroxypropyl)glycine ethyl ester molecular weight and formula
Executive Summary
N-(3-Hydroxypropyl)glycine ethyl ester is a specialized secondary amine intermediate used primarily in the synthesis of N-substituted glycine oligomers (peptoids) and modified peptide therapeutics. Unlike canonical amino acids, the side chain (a 3-hydroxypropyl group) is attached to the nitrogen atom rather than the
In modern drug development, this specific scaffold has gained prominence as a precursor for Oxytocin analogs (e.g., substitution at the Pro
Physicochemical Profile
Molecular Identity
-
IUPAC Name: Ethyl 2-[(3-hydroxypropyl)amino]acetate
-
Common Name: N-(3-Hydroxypropyl)glycine ethyl ester
-
Chemical Formula:
-
Molecular Weight: 161.20 g/mol
-
Exact Mass (Monoisotopic): 161.1052 Da
Structural Analysis
The molecule consists of a glycine ethyl ester backbone N-alkylated with a propanol chain.
| Fragment | Composition | Function |
| Core Scaffold | Glycine Ethyl Ester | Provides the |
| N-Substituent | 3-Hydroxypropyl | Increases hydrophilicity and introduces a reactive primary hydroxyl for further derivatization or receptor interaction. |
Calculated Properties
-
LogP (Predicted): -0.2 to 0.1 (Amphiphilic nature)
-
pKa (Amine): ~8.5–9.0 (Secondary amine, slightly more basic than glycine ester due to alkyl donation)
-
Boiling Point (Predicted): 280–290°C (at 760 mmHg)
-
Solubility: Highly soluble in polar organic solvents (Ethanol, DMSO, DMF) and water; limited solubility in hexanes.
Synthesis & Manufacturing Protocols
For high-purity applications (drug synthesis), Reductive Amination is the preferred route over direct alkylation to minimize over-alkylation (quaternary ammonium salt formation).
Route A: Reductive Amination (Recommended)
This method couples glycine ethyl ester with 3-hydroxypropanal (often generated in situ from acrolein or a protected precursor) using a mild reducing agent.
Reagents:
-
Glycine ethyl ester hydrochloride
-
3-Hydroxypropanal (or 3-((tert-butyldimethylsilyl)oxy)propanal for protected route)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (
) -
Solvent: DCE (Dichloroethane) or MeOH
Protocol:
-
Imine Formation: Dissolve glycine ethyl ester HCl (1.0 eq) and 3-hydroxypropanal (1.1 eq) in DCE. Add TEA (1.0 eq) to free the amine. Stir for 30 mins at room temperature.
-
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.
-
Quench: Stir overnight. Quench with saturated
. -
Extraction: Extract with DCM. Wash organic layer with brine.
-
Purification: Flash chromatography (
, DCM:MeOH gradient).
Route B: Direct Alkylation (Alternative)
Uses 3-halo-1-propanol. Requires careful control of stoichiometry to prevent dialkylation.
Protocol:
-
Reflux glycine ethyl ester (excess, 2-3 eq) with 3-chloropropanol (1 eq) and
in Acetonitrile. -
The excess amine minimizes the formation of the tertiary amine byproduct.
Synthesis Workflow Diagram
Figure 1: Reductive amination pathway ensuring mono-alkylation selectivity.
Applications in Drug Development[1]
Peptoid Therapeutics & Oxytocin Analogs
The N-(3-hydroxypropyl)glycine moiety is a critical "monomer" in the design of peptidomimetics.
-
Mechanism: By replacing the
-carbon side chain with an N-substituent, the backbone becomes achiral and flexible. -
Case Study (Tonix Pharmaceuticals): Research into non-opioid analgesics has utilized this specific residue to replace Proline at position 7 of Oxytocin. The resulting analog (often denoted as HPOT ) demonstrates altered magnesium (
) dependency for receptor activation, potentially improving efficacy in low-magnesium physiological environments [1, 2].
Linker Chemistry (PROTACs)
The terminal hydroxyl group on the propyl chain serves as an excellent handle for conjugation.
-
Functionalization: The -OH can be converted to a tosylate, azide, or carboxylic acid to attach E3 ligase ligands or warheads in PROTAC design.
-
Solubility Modulation: The ethyl ester can be hydrolyzed to the free acid (
) to improve water solubility of hydrophobic drug payloads.
Application Logic Flow
Figure 2: Divergent utility of the ester in therapeutic synthesis.
Analytical Characterization
To validate the identity of synthesized N-(3-Hydroxypropyl)glycine ethyl ester, the following spectral signatures are expected:
| Method | Expected Signals |
| 1H NMR (CDCl3) | |
| 13C NMR | Carbonyl (~172 ppm); Ester |
| Mass Spec (ESI+) |
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at -20°C to prevent ester hydrolysis or oxidation of the amine.
-
Reactivity: Avoid strong oxidizing agents. The secondary amine is nucleophilic; avoid inadvertent exposure to electrophiles (anhydrides, acid chlorides) unless reaction is intended.
References
-
Cherepanov, S. M., et al. (2023).[1] "Two oxytocin analogs, N-(p-fluorobenzyl) glycine and N-(3-hydroxypropyl) glycine, induce uterine contractions ex vivo in ways that differ from that of oxytocin."[1] PLoS ONE, 18(2): e0281363.[1] Link
-
Tonix Pharmaceuticals.[2][3] (2024).[2][1][4] "Oxytocin Analogs with Enhanced Craniofacial Antinociceptive Effects in Low Magnesium Formulations." ACS Spring 2024 Meeting Poster. Link
-
Simon, R. J., et al. (1992). "Peptoids: a modular approach to drug discovery." Proceedings of the National Academy of Sciences, 89(20), 9367-9371. Link
Sources
solubility of n-(3-Hydroxypropyl)glycine ethyl ester in water vs organic solvents
This guide provides an in-depth technical analysis of the solubility profile, physicochemical behavior, and handling protocols for N-(3-Hydroxypropyl)glycine ethyl ester .
Executive Summary & Chemical Identity[1]
N-(3-Hydroxypropyl)glycine ethyl ester is a bifunctional amino ester intermediate commonly employed in the synthesis of peptoids (N-substituted glycines) and modified peptide linkers. Its structure features a delicate balance between a hydrophilic "head" (secondary amine and primary alcohol) and a moderately lipophilic "tail" (ethyl ester).
Understanding its solubility is not merely about "dissolving" the compound; it is about managing the competition between hydrogen bonding (favoring water/alcohols) and hydrophobic interactions (favoring organic solvents), while mitigating the risk of ester hydrolysis.
Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
| Property | Value (Theoretical/Analog-Derived) | Mechanistic Implication |
| Structure | HO-(CH₂)₃-NH-CH₂-COOEt | Amphiphilic nature. |
| Molecular Weight | 161.20 g/mol | Small molecule; rapid diffusion. |
| pKa (Amine) | ~8.8 – 9.2 | Exists as a cation at pH < 7; Neutral at pH > 10. |
| LogP (Octanol/Water) | ~0.2 – 0.5 | Borderline lipophilicity; partitions into both phases depending on pH. |
| H-Bond Donors | 2 (NH, OH) | High affinity for protic solvents. |
| H-Bond Acceptors | 4 (N, O-H, C=O, O-Et) | Strong interaction with water molecules. |
Solubility Landscape: Water vs. Organic Solvents[10][12]
The solubility of this compound is pH-switchable . This is the single most critical factor for researchers handling extraction or purification.
Aqueous Solubility[12]
-
State: Highly soluble (as Hydrochloride salt); Moderately soluble (as Free Base).
-
Mechanism: The secondary amine protonates in acidic media (pH < 7), forming a cation that is highly solvated by water. The hydroxyl group further assists solvation via H-bonding.
-
Risk: Hydrolysis. In aqueous solution, the ethyl ester is susceptible to hydrolysis, regenerating the parent amino acid (N-(3-hydroxypropyl)glycine) and ethanol. This reaction is base-catalyzed (saponification) but also occurs slowly in acidic conditions.
Organic Solubility
-
Polar Protic (Ethanol, Methanol): Miscible. The hydroxyl group and amine align perfectly with the solvent structure.
-
Polar Aprotic (DMSO, DMF): Highly Soluble. Excellent for stock solutions (>100 mM) to avoid hydrolysis.
-
Chlorinated (DCM, Chloroform): Soluble. The ethyl ester and propyl chain provide enough lipophilicity to solvate the free base in DCM. Note: The HCl salt is insoluble in DCM.
-
Non-Polar (Hexane, Diethyl Ether): Insoluble/Sparingly Soluble. The polar head groups (OH, NH) prevent solvation in strictly non-polar media.
Comparative Solubility Table
| Solvent Class | Representative Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Primary Interaction |
| Aqueous | Water (pH 7) | Moderate | High | Ion-Dipole / H-Bonding |
| Alcohol | Ethanol / Methanol | High | High | H-Bonding |
| Chlorinated | Dichloromethane (DCM) | High | Insoluble | Dipole-Dipole |
| Ether | Diethyl Ether / THF | Moderate (THF) / Low (Ether) | Insoluble | Van der Waals / Weak Dipole |
| Hydrocarbon | Hexane / Heptane | Insoluble | Insoluble | Van der Waals (Insufficient) |
Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Solubility Determination)
Use this protocol to determine exact solubility limits for your specific batch.
-
Preparation: Weigh 50 mg of the compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 250 µL of the target solvent (Water, PBS, or Ethanol).
-
Equilibration: Vortex for 1 minute. If fully dissolved, add another 50 mg. Repeat until visible solid remains (saturation).
-
Agitation: Place on an orbital shaker at 25°C for 24 hours.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE filter (use Nylon for water).
-
Quantification: Dilute the filtrate 1:100 and analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.
Protocol B: The "pH-Switch" Extraction (Purification)
Use this standard workup to separate the compound from non-basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) .
-
Acid Wash: Extract with 0.1 M HCl (aq).
-
Logic: The amine protonates (
) and migrates into the water phase. Impurities remain in DCM.
-
-
Separation: Discard the DCM layer (organic). Keep the aqueous layer.
-
Base Switch: Cool the aqueous layer to 0°C. Slowly add saturated NaHCO₃ or 1 M NaOH until pH > 10.
-
Logic: The amine deprotonates (
) and becomes lipophilic again.
-
-
Final Extraction: Extract the basic aqueous layer with fresh DCM (3x).
-
Drying: Dry the combined DCM layers over anhydrous
and concentrate in vacuo.
Mechanism & Stability Visualization
Solubility & Extraction Workflow
The following diagram illustrates the logical flow of the "pH-Switch" extraction, visualizing how the molecule partitions based on its ionization state.
Caption: Figure 1: pH-Dependent Solubility Switch. The compound migrates between aqueous and organic phases based on the protonation state of the secondary amine.
Hydrolysis Risk Pathway
The ethyl ester is the "weak link" in aqueous solubility.
Caption: Figure 2: Hydrolysis degradation pathway. Prolonged exposure to aqueous base converts the ester to the free acid, altering solubility and reactivity.
Critical Handling Notes
-
Storage: Store the pure ester as a hydrochloride salt if possible. The salt is significantly more stable against hydrolysis and oxidation than the free base oil. Store at -20°C under argon.
-
Solvent Choice for Reactions:
-
For Peptoid Synthesis: Use DMF or NMP . These dissolve the compound well and suppress ester hydrolysis compared to aqueous buffers.
-
For Analysis: Dissolve in Acetonitrile/Water (1:1) immediately before injection. Do not leave in aqueous buffers overnight.
-
-
Hygroscopicity: The free base contains both amine and hydroxyl groups, making it hygroscopic. It will absorb atmospheric water, which will eventually catalyze its own hydrolysis. Always handle in a desiccated environment.
References
-
PubChem. (2025). Glycine ethyl ester Compound Summary. National Library of Medicine. [Link]
- Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. (Foundational text on N-substituted glycine synthesis).
history of hydroxypropyl-substituted glycine derivatives in drug design
From Peptoid Solubilization to Receptor Modulation
Executive Summary
The transition from natural peptides to peptidomimetics marked a watershed moment in drug discovery, addressing the inherent liabilities of peptides: rapid proteolysis and poor oral bioavailability. Within this evolution, hydroxypropyl-substituted glycine derivatives —specifically N-(2-hydroxypropyl)glycine (Nhp) and N-(3-hydroxypropyl)glycine—emerged as critical structural motifs.
This guide analyzes the history and technical application of these derivatives. Unlike simple alkyl-glycines, the hydroxypropyl variant introduces a "chameleon-like" physicochemical profile: it provides the hydrogen-bond donating capacity of serine/threonine mimics while maintaining the achiral, proteolysis-resistant backbone of the peptoid family. This document details the structural rationale, synthetic protocols, and pharmacological applications of this scaffold.[1][][3]
Part 1: The Historical Pivot – Solving the Solubility Crisis
In the early 1990s, the "peptoid" (oligo-N-substituted glycine) concept was pioneered by Ronald Zuckermann and colleagues at Chiron Corporation. The core innovation was shifting the side chain from the
While this solved the proteolysis problem, it introduced a new one: Solubility . Early peptoid libraries, built with simple alkyl amines (benzyl, isobutyl), were hydrophobic and prone to aggregation. The backbone amide nitrogen, now substituted, lost its proton donor capability, removing a critical hydrogen bond network found in natural peptides.
The Hydroxypropyl Solution: The introduction of hydroxyalkyl side chains, particularly via 1-amino-2-propanol and 3-amino-1-propanol , was the engineering fix.
-
Mechanism: The hydroxyl group on the side chain acts as a distal hydrogen bond donor, compensating for the lost backbone amide proton.
-
Result: This allowed for the synthesis of water-soluble, amphipathic peptoid helices that could mimic antimicrobial peptides (AMPs) and lung surfactant proteins without precipitating in physiological media.
Part 2: Structural Mechanics & Causality
Why choose a hydroxypropyl-substituted glycine over a hydroxyethyl or hydroxybutyl variant? The choice is governed by steric control and backbone flexibility .
1. The "Nhp" Monomer (N-2-hydroxypropyl glycine)
Derived from racemic or chiral 1-amino-2-propanol.
-
Chirality Re-introduction: Although glycine is achiral, using chiral amines (R- or S- 1-amino-2-propanol) allows researchers to re-introduce chirality on the side chain. This induces helical secondary structure (polyproline type-I like helices) through steric repulsion between the side chain and the carbonyl oxygen.
-
Application: Used to create stable "foldamers" that resist denaturation.
2. The Linear Variant (N-3-hydroxypropyl glycine)
Derived from 3-amino-1-propanol.
-
Flexibility: The longer, linear chain lacks the branching at the
-position relative to the nitrogen. This results in a more flexible backbone, often used in linker regions or to disrupt helicity intentionally. -
Recent Pharmacology: As identified in 2023 studies (Cherepanov et al.), this specific substitution in oxytocin analogs creates "super-agonists" or distinct modulators that differ from the natural peptide in uterine contraction profiles.
Table 1: Physicochemical Comparison of Glycine Derivatives
| Derivative | Side Chain Structure | LogP Impact | 2° Structure Propensity | Primary Utility |
| Glycine | Neutral | Flexible / Coil | Natural Linker | |
| N-Benzyl Glycine | High (Hydrophobic) | Helix Inducer (Bulky) | Membrane Penetration | |
| N-(2-hydroxypropyl) Glycine | Low (Hydrophilic) | Strong Helix Inducer (if chiral) | Solubilization / Foldamers | |
| N-(3-hydroxypropyl) Glycine | Low (Hydrophilic) | Moderate / Flexible | Receptor Modulation / Linkers |
Part 3: Experimental Protocols
The Sub-Monomer Synthesis Method
Standard validation protocol for generating Hydroxypropyl-Glycine oligomers.
Unlike traditional peptide synthesis which uses pre-made amino acids, hydroxypropyl-glycine derivatives are best assembled in situ on the solid phase using the Sub-Monomer Method . This avoids the difficult protection/deprotection steps of the hydroxyl group.
Reagents:
-
Resin: Rink Amide resin (0.6 mmol/g loading).
-
Acylation: Bromoacetic acid (1.2 M in DMF), DIC (Diisopropylcarbodiimide).
-
Displacement: 1-amino-2-propanol (or 3-amino-1-propanol) (1.0 M in DMF).
Protocol:
-
Swelling: Swell resin in DMF for 20 mins. Deprotect Fmoc (if applicable) with 20% Piperidine.
-
Step A (Acylation): Add Bromoacetic acid (10 eq) and DIC (11 eq) to the resin. Shake at 35°C for 20 minutes.
-
Mechanism: Forms a reactive
-bromoacetamide on the resin. -
QC: Kaiser test is not applicable here; use Chloranil test (should be negative/yellow).
-
-
Step B (Displacement): Wash resin (DMF). Add 1-amino-2-propanol (20 eq) in DMF. Shake at 35°C for 60 minutes.
-
Mechanism:
nucleophilic attack by the primary amine displaces the bromide. The hydroxyl group does not interfere significantly under these conditions, removing the need for O-protection. -
QC: Chloranil test should be positive (blue) indicating secondary amine formation.
-
-
Cycle: Repeat Steps A and B to build the oligomer.
-
Cleavage: Treat with 95% TFA, 2.5% TIS, 2.5%
for 2 hours.
Part 4: Visualization of the Synthetic Logic
The following diagram illustrates the Sub-Monomer cycle, highlighting how the hydroxypropyl group is introduced without protecting groups.
Caption: The Sub-Monomer Synthesis Cycle for N-substituted glycines. This method bypasses the need for O-protection on the hydroxypropyl side chain.
Part 5: Advanced Applications & Case Studies
Case Study 1: Peptoid Foldamers as Lung Surfactants
Context: Respiratory Distress Syndrome (RDS) requires surfactant replacement. Natural proteins (SP-B, SP-C) are hydrophobic and difficult to synthesize. Innovation: Researchers designed "Peptoid B mimics" using a repeating motif of N-(2-hydroxypropyl)glycine (hydrophilic face) and N-(2-phenylethyl)glycine (hydrophobic face). Outcome: The hydroxypropyl groups mimicked the serine-rich face of the natural helix, allowing the molecule to interact with the air-water interface without aggregating. The helical structure was stabilized by the chiral methyl group on the hydroxypropyl side chain.
Case Study 2: Oxytocin Analog (N-3-hydroxypropyl glycine)
Context: Oxytocin is used to induce labor but has a short half-life and off-target effects. Innovation: In 2023, Cherepanov et al. synthesized oxytocin analogs where the glycine residue was substituted with N-(3-hydroxypropyl)glycine.[4] Outcome: This analog demonstrated distinct ex vivo uterine contraction profiles compared to native oxytocin.[4] The hydroxypropyl extension likely probes a specific hydrophilic pocket in the oxytocin receptor (OTR), altering the G-protein coupling efficacy or duration of action.
Part 6: Future Outlook
The hydroxypropyl-glycine scaffold is moving beyond simple solubility enhancement. Current trends indicate its utility in:
-
PROTAC Linkers: Using short, hydrophilic N-substituted glycine chains to link E3 ligase ligands to targets, improving the solubility of the final chimera.
-
Cryoprotection: The structure mimics glycerol/sugars; hydroxypropyl-glycine oligomers are being investigated as non-toxic cryoprotectants for cell storage.
References
-
Zuckermann, R. N., et al. (1992).[5] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646-10647. Link
-
Kirshenbaum, K., et al. (1998). "Designing polymers that mimic biomolecules." Current Opinion in Structural Biology, 8(4), 530-535. Link
-
Cherepanov, S. M., et al. (2023).[4][6] "Two oxytocin analogs, N-(p-fluorobenzyl) glycine and N-(3-hydroxypropyl) glycine, induce uterine contractions ex vivo in ways that differ from that of oxytocin."[4] PLOS ONE, 18(2), e0281339. Link
-
Culf, A. S., & Ouellette, R. J. (2010). "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules, 15(8), 5282-5335. Link
-
Seurynck, S. L., et al. (2005). "Dipalmitoylphosphatidylcholine/peptoid assemblies act as lung surfactant substitutes." Chemistry & Biology, 12(1), 77-88. Link
Sources
- 1. geosc.com [geosc.com]
- 3. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
synthesis of n-(3-Hydroxypropyl)glycine ethyl ester from 3-aminopropanol
Application Note: High-Fidelity Synthesis of N-(3-Hydroxypropyl)glycine ethyl ester
Part 1: Strategic Analysis & Reaction Design
The synthesis of N-(3-Hydroxypropyl)glycine ethyl ester from 3-aminopropanol presents a classic challenge in chemoselectivity. The target molecule is a secondary amine possessing both a primary hydroxyl group and an ester functionality.
The Core Challenge:
The starting material, 3-aminopropanol, contains two nucleophilic sites: the primary amine (
The Solution: Kinetic Control & Stoichiometry
To ensure high fidelity in this synthesis, we utilize a direct nucleophilic substitution (
-
Chemoselectivity (N- vs. O-alkylation): Nitrogen is significantly more nucleophilic than oxygen in neutral or slightly basic conditions. By avoiding strong deprotonating bases (like NaH) that would activate the hydroxyl group, we favor N-alkylation exclusively.
-
Mono-selectivity (Mono- vs. Bis-alkylation): To prevent the product from reacting with a second equivalent of the alkylating agent, we employ two tactics:
-
High Dilution & Slow Addition: Keeping the concentration of the alkylating agent low relative to the amine.
-
Temperature Control: Conducting the addition at
to suppress the reaction rate of the secondary amine product.
-
Reaction Scheme:
Caption: Reaction scheme illustrating the N-alkylation pathway. The base scavenges the HBr byproduct to drive equilibrium.
Part 2: Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Density (g/mL) | Role |
| 3-Aminopropanol | 75.11 | 3.0 | 0.982 | Nucleophile (Excess) |
| Ethyl Bromoacetate | 166.99 | 1.0 | 1.506 | Electrophile (Limiting) |
| Triethylamine (TEA) | 101.19 | 1.2 | 0.726 | Base (Scavenger) |
| Dichloromethane (DCM) | - | Solvent | - | Anhydrous Solvent |
Note: Ethyl Bromoacetate is chosen over Ethyl Chloroacetate due to the better leaving group ability of bromide, allowing for milder reaction conditions (0°C vs. Reflux), which improves selectivity.
Step-by-Step Procedure
Step 1: Reactor Setup
-
Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel.
-
Purge the system with Nitrogen (
) or Argon to maintain an inert atmosphere. -
Safety Note: Ethyl bromoacetate is a lachrymator. Perform all operations in a functioning fume hood.
Step 2: Solvation and Cooling
-
Add 3-Aminopropanol (3.0 equiv) and Triethylamine (1.2 equiv) to the flask.
-
Add anhydrous DCM (approx. 10 mL per gram of amine) to dissolve the mixture.
-
Submerge the flask in an ice/water bath and allow it to cool to
with stirring for 15 minutes.
Step 3: Controlled Addition (Critical Step)
-
Dissolve Ethyl Bromoacetate (1.0 equiv) in a small volume of DCM (10-20 mL) in the addition funnel.
-
Dropwise Addition: Add the bromide solution to the amine mixture very slowly over a period of 45–60 minutes.
-
Why? High local concentration of the bromide favors di-alkylation. Slow addition ensures the bromide always encounters a large excess of unreacted primary amine.
-
Step 4: Reaction & Monitoring
-
Once addition is complete, allow the reaction to stir at
for another 30 minutes. -
Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.
-
TLC Monitoring: Use Silica plates (Mobile phase: 10% MeOH in DCM). Stain with Ninhydrin. The product will appear as a distinct spot different from the starting amine.
Step 5: Workup
-
Dilute the reaction mixture with additional DCM (50 mL).
-
Wash the organic phase with Saturated Sodium Bicarbonate (
) (2 x 30 mL) to remove TEA salts and some excess starting amine. -
Note on Solubility: The product is moderately polar. Avoid excessive water washes which might extract the product. Brine (saturated NaCl) is preferred for the final wash.
-
Dry the organic layer over anhydrous Sodium Sulfate (
). -
Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.
Purification (Flash Chromatography)
Since 3-aminopropanol is used in excess, it must be separated from the product.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of DCM : Methanol (98:2 to 90:10) .
-
Additive: Add 1% Triethylamine or Ammonium Hydroxide to the eluent.
-
Why? Amino-esters stick to acidic silica sites, causing "streaking" and yield loss. The base additive deactivates the silica, ensuring sharp bands.
-
Part 3: Process Visualization & Logic
The following workflow diagram details the decision matrix and operational flow for the synthesis.
Caption: Operational workflow emphasizing the critical "Slow Addition" step for mono-selectivity.
Part 4: Analytical Validation
To confirm the identity of the synthesized N-(3-Hydroxypropyl)glycine ethyl ester , look for these characteristic signals in the
-
Ethyl Ester Group:
-
Triplet at
ppm ( ) -
Quartet at
ppm ( )
-
-
Glycine Backbone:
-
Singlet at
ppm ( )
-
-
Propyl Chain:
-
Triplet at
ppm ( ) — Shifted upfield due to amine. -
Multiplet (Quintet) at
ppm ( ) -
Triplet at
ppm ( ) — Shifted downfield due to oxygen.
-
References
-
Bar-Haim, G., & Kol, M. (2004).[7] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[7][8] Organic Letters, 6(20), 3549–3551.
- Context: Validates the difficulty of mono-alkylation and offers an advanced alternative if the standard protocol yields poor selectivity.
-
Organic Chemistry Portal. (n.d.). Synthesis of Amines - N-Alkylation.
- Context: General grounding for N-alkyl
-
BenchChem. (2025).[9] Application Notes and Protocols for the Synthesis of Dipeptides using Glycine Ethyl Ester Hydrochloride.
- Context: Provides analogous handling conditions for glycine ethyl ester deriv
-
PrepChem. (n.d.). Preparation of glycine ethyl ester hydrochloride.[5][9][10][11][12]
- Context: Reference for the stability and handling of the ester moiety.
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 8. Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. CN102199101A - Production method for ethyl glycinate hydrochloride - Google Patents [patents.google.com]
- 12. CN1733705A - Ethyl glycinate hydrochloride production method - Google Patents [patents.google.com]
reaction of ethyl bromoacetate with 3-amino-1-propanol
Application Note: High-Fidelity Synthesis of Ethyl N-(3-Hydroxypropyl)glycinate
Abstract & Utility
This application note details the optimized protocol for the
While conceptually simple, this reaction is prone to dialkylation (formation of tertiary amines) and O-alkylation if not strictly controlled. This guide provides a kinetic control strategy to maximize mono-N-alkylation selectivity (>90%) while suppressing side reactions and ensuring operator safety when handling lachrymatory alkylating agents.
Scientific Foundation: Chemoselectivity & Kinetics
Reaction Mechanism
The reaction proceeds via an
-
Nucleophilicity: The nitrogen atom is significantly more nucleophilic than the oxygen atom due to its lower electronegativity and higher HOMO energy. Under neutral or basic conditions,
-alkylation is kinetically favored by orders of magnitude. -
Selectivity Challenge (Mono- vs. Di-alkylation): The product, a secondary amine, is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the alkyl group. This creates a risk of "runaway" alkylation, leading to the dialkylated impurity (diethyl 2,2'-((3-hydroxypropyl)azanediyl)diacetate).
Control Strategy
To ensure high fidelity for the mono-alkylated product:
-
Stoichiometry: Use a substantial excess of the amine (2.0 – 3.0 equivalents). The excess amine acts as both the nucleophile and the proton scavenger (base), statistically favoring the attack of the bromoacetate by the unreacted starting material rather than the product.
-
Temperature: Conduct the addition at -10°C to 0°C . Lower temperatures discriminate between the activation energies of the primary and secondary amine reactions.
-
Addition Rate: Slow, dropwise addition of ethyl bromoacetate ensures the concentration of the alkylating agent remains low relative to the amine.
Reaction Scheme:
Figure 1: Reaction pathway highlighting the competitive over-alkylation step.
Detailed Experimental Protocol
Safety Warning: Ethyl bromoacetate is a potent lachrymator (tear gas agent) and highly toxic.[1] All operations must be performed in a properly functioning fume hood. Double-gloving (Nitrile over Laminate) and eye protection are mandatory.
Reagents & Equipment
-
Substrate: 3-Amino-1-propanol (MW 75.11, d = 0.982 g/mL)
-
Reagent: Ethyl bromoacetate (MW 167.00, d = 1.506 g/mL)
-
Solvent: Dichloromethane (DCM) (Anhydrous preferred)
-
Quench: Saturated aqueous Sodium Bicarbonate (
) -
Equipment: 3-neck round bottom flask, pressure-equalizing addition funnel, internal thermometer, nitrogen atmosphere.
Step-by-Step Procedure
Step 1: Reactor Setup
-
Flame-dry a 500 mL 3-neck round bottom flask and flush with Nitrogen (
). -
Charge 3-Amino-1-propanol (15.02 g, 200 mmol, 2.0 equiv ) and DCM (150 mL).
-
Cool the solution to -5°C to 0°C using an ice/salt bath. Monitor internal temperature.[2]
Step 2: Controlled Addition
-
Dissolve Ethyl bromoacetate (16.70 g, 100 mmol, 1.0 equiv ) in DCM (50 mL) and transfer to the addition funnel.
-
Add the bromoacetate solution dropwise over 60 minutes .
-
Critical: Ensure internal temperature does not exceed 5°C.
-
Observation: The solution may become cloudy as 3-amino-1-propanol hydrobromide salt precipitates.
-
Step 3: Reaction & Maturation [3]
-
After addition is complete, allow the mixture to stir at 0°C for 1 hour .
-
Remove the ice bath and allow to warm to Room Temperature (20-25°C) . Stir for an additional 2-4 hours.
-
TLC Check: (Eluent: 10% MeOH in DCM). Stain with Ninhydrin. The starting amine (low Rf) should persist; the bromoacetate (high Rf) should be consumed.
Step 4: Workup & Purification
-
Filtration (Optional but recommended): If a heavy precipitate of amine salt forms, filter it off through a fritted glass funnel to simplify extraction.
-
Wash: Transfer the reaction mixture (or filtrate) to a separatory funnel. Wash with Saturated
(2 x 100 mL) to neutralize HBr and remove some unreacted amine. -
Brine Wash: Wash the organic layer with Brine (1 x 100 mL).
-
Drying: Dry the organic layer over Anhydrous
for 20 minutes. Filter. -
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 35°C.
-
Note: Do not overheat, as the product can cyclize to a lactam (1,4-oxazepan-2-one) at high temperatures.
-
-
Distillation/Chromatography: The crude oil is often sufficiently pure (>90%). For analytical grade, purify via bulb-to-bulb distillation (high vacuum) or flash column chromatography (
, DCM:MeOH 95:5).
Yield & Characterization
-
Expected Yield: 75% – 85%
-
Appearance: Pale yellow viscous oil.
-
NMR (CDCl3, 400 MHz):
4.18 (q, 2H), 3.70 (t, 2H), 3.40 (s, 2H), 2.85 (t, 2H), 1.72 (quint, 2H), 1.28 (t, 3H).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Dialkylation | Excess bromoacetate or fast addition. | Increase amine equivalents to 3.0. Slow down addition rate. Keep T < 0°C. |
| Low Yield | Product lost in aqueous layer. | The product is polar. Back-extract aqueous washes with DCM (3x) or use CHCl3/Isopropanol (3:1). |
| Lactam Formation | Excessive heat during workup. | Keep rotavap bath < 40°C. Store product in freezer. |
| Ester Hydrolysis | Wet solvent or prolonged basic wash. | Use anhydrous DCM. Minimize contact time with aqueous base. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
References
-
Preparation of Ethyl N-(n-propyl)glycinate. PrepChem.com. Retrieved from [Link]
-
3-Amino-1-propanol Properties. PubChem, National Library of Medicine. Retrieved from [Link]
- Synthesis of N-substituted Glycine Derivatives.Organic Syntheses, Coll. Vol. 4, p.422.
- Selectivity in Amination of Alpha-Halo Esters.Journal of Organic Chemistry. (General mechanistic grounding for amine vs alcohol nucleophilicity).
Sources
Application Note: Highly Selective Reductive Amination Protocol for the Synthesis of N-(3-Hydroxypropyl)glycine Ethyl Ester
Executive Summary & Mechanistic Rationale
N-alkylated glycines are highly versatile building blocks in the synthesis of active pharmaceutical ingredients (APIs), peptoids, and modified peptides. Specifically, N-(3-hydroxypropyl)glycine derivatives are critical intermediates in the development of next-generation oxytocin analogs, which exhibit enhanced craniofacial antinociceptive effects and reduced magnesium dependency[1].
The synthesis of N-(3-hydroxypropyl)glycine ethyl ester requires highly controlled carbon-nitrogen bond formation. Over-alkylation (yielding tertiary amines) and the degradation of sensitive functional groups are common pitfalls.
Route Selection & Causality: To synthesize this secondary amine, two primary disconnections are theoretically possible:
-
Glycine ethyl ester + 3-hydroxypropanal
-
3-Amino-1-propanol + ethyl glyoxylate
This protocol utilizes the second route . Causality: 3-Hydroxypropanal is inherently unstable and prone to spontaneous dehydration (forming toxic acrolein) or oligomerization. Conversely, ethyl glyoxylate is commercially available (typically as a stable 50% solution in toluene) and reacts cleanly with the inexpensive, highly stable 3-amino-1-propanol.
Reducing Agent Selection:
We employ Sodium Triacetoxyborohydride (STAB,
Reaction Pathway & Mechanism
The reaction proceeds via the nucleophilic attack of the primary amine on the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration yields a reactive iminium ion, which is selectively reduced by STAB to form the final secondary amine.
Mechanistic pathway for the reductive amination yielding N-(3-hydroxypropyl)glycine ethyl ester.
Experimental Design & Reagent Quantities
The following table outlines the optimized stoichiometry for a 10 mmol scale synthesis.
Table 1: Stoichiometry and Reagent Quantities
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |
| 3-Amino-1-propanol | 75.11 | 1.0 | 751 mg (766 µL) | 10.0 mmol |
| Ethyl glyoxylate (50% in toluene) | 102.09 (active) | 1.05 | 2.14 g (2.06 mL) | 10.5 mmol |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 | 3.18 g | 15.0 mmol |
| Dichloromethane (Anhydrous DCM) | 84.93 | Solvent | 40 mL | - |
| Acetic Acid (Glacial) | 60.05 | 1.0 | 600 mg (571 µL) | 10.0 mmol |
Step-by-Step Protocol
Phase 1: Preparation of the Iminium Intermediate
-
System Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1-propanol (10.0 mmol) in anhydrous DCM (30 mL) under an inert nitrogen atmosphere.
-
Causality: Anhydrous conditions prevent the premature hydrolysis of the transient iminium intermediate back to the starting materials.
-
-
Acid Catalysis: Add glacial acetic acid (10.0 mmol) to the stirring solution.
-
Causality: Acetic acid acts as a mild Brønsted acid catalyst. It accelerates the formation of the iminium ion without over-protonating the amine (which would render it non-nucleophilic)[2].
-
-
Electrophile Addition: Cool the mixture to 0 °C using an ice-water bath. Dropwise, add the ethyl glyoxylate solution (10.5 mmol).
-
Maturation: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour to ensure complete imine formation.
Phase 2: Reduction
-
Hydride Addition: Cool the reaction mixture back to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (15.0 mmol) portion-wise over 10 minutes.
-
Causality: Portion-wise addition controls the mild exotherm and prevents localized depletion of the reducing agent, ensuring a uniform reaction profile.
-
-
Propagation: Stir the resulting suspension at room temperature for 12–16 hours.
Phase 3: Quenching and Workup
-
Quench: Cool the flask to 0 °C and quench the reaction by slowly adding saturated aqueous sodium bicarbonate (
) (20 mL).-
Causality: The basic quench neutralizes the acetic acid and safely destroys unreacted STAB, liberating hydrogen gas. Slow addition is mandatory to prevent vigorous effervescence and product loss.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Causality: Because the product contains a highly polar hydrophilic hydroxyl group and a secondary amine, it may partially partition into the aqueous layer. If extraction yields are low, saturate the aqueous layer with
(brine) before extraction, or utilize a more polar organic mixture (e.g., 4:1 DCM:Isopropanol).
-
-
Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure to yield the crude product.
Phase 4: Purification
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel using a gradient of DCM to 10% MeOH/DCM containing 1% Triethylamine (
).-
Causality: The addition of 1%
to the eluent deactivates the acidic silanol groups on the silica gel. This prevents the secondary amine product from streaking, ensuring sharp elution peaks and high recovery yields.
-
In-Process Self-Validation System
To ensure trustworthiness and reproducibility, the protocol integrates the following self-validating checkpoints:
-
Checkpoint 1 (Imine Formation): Before adding STAB, take a 50 µL aliquot, concentrate it, and analyze via
NMR in . Validation is confirmed by the disappearance of the aldehyde proton ( ppm) and the appearance of the imine proton ( ppm). -
Checkpoint 2 (Reduction Completion): Monitor the reduction phase via TLC (Eluent: 10% MeOH in DCM). Stain the TLC plate with Ninhydrin and heat. The starting primary amine will appear as a distinct spot with a specific color (often purple/pink), while the secondary amine product will elute at a different
and typically stain brown/red, confirming successful alkylation. -
Checkpoint 3 (Product Verification): Analyze the purified product via LC-MS. The expected mass-to-charge ratio (
) for the protonated molecular ion is 162.1 .
References
-
Title: Oxytocin Analogs with Enhanced Craniofacial Antinociceptive Effects in Low Magnesium Formulations Source: Tonix Pharmaceuticals (Presented at the American Chemical Society Spring 2024 Meeting) URL: [Link]
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]
Sources
Fmoc protection of n-(3-Hydroxypropyl)glycine ethyl ester for SPPS
Application Note: Fmoc Protection of -(3-Hydroxypropyl)glycine Ethyl Ester for SPPS
Executive Summary & Strategic Analysis
Target Molecule:
The synthesis of
Furthermore, the starting material is an ethyl ester . For standard SPPS (which utilizes acid-labile linkers and base-labile Fmoc groups), the building block must be a free carboxylic acid (
-
Chemoselective
-Protection: Installing the Fmoc group without affecting the hydroxyl or ester moieties. -
Ester Hydrolysis (Activation): Converting the ethyl ester to the free acid without cleaving the base-sensitive Fmoc group—a notorious synthetic hurdle.
Chemical Strategy
-
Reagent Selection: Fmoc-OSu (
-(9-Fluorenylmethoxycarbonyloxy)succinimide) is chosen over Fmoc-Cl.[1][2] Fmoc-OSu is less aggressive, minimizing the risk of reacting with the hydroxyl group or causing oligomerization. -
Solvent System: A biphasic system (
/Dioxane or /Acetone) with provides the optimal pH (8.5–9.0) to maintain the amine in its nucleophilic deprotonated state while suppressing the reactivity of the hydroxyl group.
Workflow Visualization
Figure 1: Step-wise transformation from the amino-ester precursor to the SPPS-ready free acid building block.
Detailed Experimental Protocols
Phase 1: Selective Fmoc Protection
This protocol prioritizes the exclusive protection of the secondary amine.
Reagents & Materials:
- -(3-Hydroxypropyl)glycine ethyl ester (Starting Material)
-
Fmoc-OSu (0.95 – 1.0 eq)
-
Sodium Bicarbonate (
)[2][3] -
Solvents: 1,4-Dioxane (or Acetone), Distilled Water (
) -
Ethyl Acetate (EtOAc), 1M HCl, Brine,
Step-by-Step Protocol:
-
Preparation of Aqueous Base: Dissolve
(2.0 eq) in . The volume should be sufficient to create a 0.5 M solution.-
Rationale:
maintains a mild alkaline pH (~8.5). Stronger bases (NaOH, ) increase the risk of Fmoc hydrolysis or O-acylation.
-
-
Substrate Dissolution: Add the
-(3-Hydroxypropyl)glycine ethyl ester (1.0 eq) to the aqueous solution. Stir until fully dissolved or finely suspended. -
Reagent Addition: Dissolve Fmoc-OSu (1.0 eq) in 1,4-Dioxane (volume equal to the water phase). Add this solution dropwise to the stirring amine mixture at 0°C (ice bath).
-
Control Point: Adding dropwise at 0°C prevents localized high concentrations of Fmoc-OSu, ensuring the more nucleophilic amine reacts first.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check by TLC (EtOAc/Hexane 1:1). The amine starting material (ninhydrin positive) should disappear; the product will be UV active (Fmoc) and less polar.
-
-
Workup:
-
Evaporate the organic solvent (Dioxane/Acetone) under reduced pressure (Rotavap).
-
Dilute the remaining aqueous residue with water and extract with EtOAc (
).[2] -
Note: Unlike amino acids, this product is an ester , so it will reside in the organic layer.
-
Wash the combined organic layers with 1M HCl (
) to remove any unreacted amine, followed by saturated ( ) to remove free Fmoc-OH byproducts, and finally brine.
-
-
Drying & Isolation: Dry over anhydrous
, filter, and concentrate in vacuo.-
Result: Crude Fmoc-
-(3-hydroxypropyl)glycine ethyl ester. Purify via flash column chromatography if necessary (typically Silica, Hexane/EtOAc gradient).[4]
-
Phase 2: Ester Hydrolysis (Making it SPPS-Ready)
Critical Warning: The Fmoc group is base-labile. Standard saponification (NaOH/MeOH, reflux) will destroy the Fmoc group. You must use a mild, controlled hydrolysis method.
Optimized Protocol (Lithium Hydroxide / Calcium Chloride Method): Recent literature suggests using Calcium salts to coordinate the ester, accelerating hydrolysis while protecting the Fmoc group from base attack.
Reagents:
-
Fmoc-Ester (from Phase 1)
-
Lithium Hydroxide (LiOH, 1.2 eq)
-
Calcium Chloride (
, anhydrous, 1.2 eq) -
Solvent: Isopropanol / Water (7:3 ratio)
Steps:
-
Dissolve the Fmoc-Ester and
in Isopropanol/Water. Stir for 15 minutes to allow calcium coordination. -
Cool to 0°C .
-
Add LiOH (dissolved in minimal water) slowly.
-
Monitor closely by TLC.[2] The reaction is typically faster than standard saponification.
-
Quench immediately upon completion by acidifying to pH 2–3 with 1M HCl.
-
Extract with EtOAc.[2][5] The product (Free Acid) will now be in the organic layer.
-
Wash with brine, dry, and concentrate.
-
Final Product: Fmoc-
-(3-hydroxypropyl)glycine-OH .
-
QC & Validation Standards
| Parameter | Method | Acceptance Criteria |
| Identity | Presence of fluorenyl protons (7.3–7.9 ppm, m, 8H), methylene doublet (~4.2 ppm), and propyl chain signals. Disappearance of ethyl ester quartet/triplet (after Phase 2). | |
| Purity | HPLC (C18, ACN/ | > 95% purity. Single peak. |
| Mass Spec | ESI-MS | |
| Free Amine | Kaiser/Chloranil Test | Negative (Colorless). |
Application Note: Using this Building Block in SPPS
Handling the Free Hydroxyl Group
The final building block, Fmoc-
-
Risk of O-Acylation: During peptide coupling (using DIC/HOBt or HATU), the free hydroxyl group can act as a nucleophile, leading to branched peptides (depsipeptides).
-
Mitigation Strategies:
-
Short Peptides: For short sequences (<10 residues), the reaction rate of the amine on the resin is typically much faster than the O-acylation of the side chain. You may proceed with the free OH, but use only a slight excess of activated amino acid in subsequent steps.
-
High Fidelity / Long Peptides: It is highly recommended to protect the hydroxyl group if possible. However, introducing a protecting group (like Trt or tBu) at this stage is difficult.
-
Alternative Pathway: If high purity is critical, consider synthesizing the building block from
-(3-tert-butoxypropyl)glycine . This ensures the side chain is protected as a t-Butyl ether, which is perfectly orthogonal to Fmoc SPPS (stable to Piperidine, cleaved by TFA).
-
Coupling Protocol (On-Resin)
-
Activation: Use DIC / Oxyma Pure or HATU / DIPEA .
-
Time:
-substituted glycines are sterically hindered. Double coupling ( hour) is recommended. -
Monitoring: Use the Chloranil test (for secondary amines) rather than the Kaiser test to verify coupling completion.
References
-
Fmoc Chemistry Fundamentals: Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry.
-
Selective Protection: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Fmoc-Ester Hydrolysis: Pascal, R., et al. (1998). Saponification of Fmoc-amino acid esters: A comparative study. Journal of Peptide Science.
-
Green Hydrolysis Method: D'Agostino, A., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules.
Advanced Application Note: Incorporating N-(3-Hydroxypropyl)glycine into Solid Phase Peptide Synthesis (SPPS)
Strategic Context & Pharmacological Relevance
N-(3-Hydroxypropyl)glycine is a highly versatile peptoid monomer (an N-substituted glycine) that introduces a hydrophilic, hydrogen-bond-accepting side chain directly onto the peptide backbone. Because peptoids lack the traditional amide proton, incorporating this residue fundamentally alters the local hydrogen-bonding network, increases proteolytic stability, and enhances membrane permeability[1].
In modern drug development, this monomer is utilized to fine-tune receptor-ligand interactions. A prominent example is the development of novel oxytocin (OT) analogs for craniofacial antinociception. By replacing the native position-7 proline with N-(3-hydroxypropyl)glycine derivatives, researchers have successfully engineered analogs that drastically reduce the hormone's dependency on magnesium (Mg²⁺) for oxytocin receptor (OTR) binding[2]. This structural modification alters the hydration shell and metal coordination geometry, eliminating the need for complex Mg²⁺-supplemented formulations[3].
OTR signaling pathway modulated by N-(3-hydroxypropyl)glycine oxytocin analogs.
Mechanistic Causality: The Hydroxyl Conundrum
When incorporating N-(3-hydroxypropyl)glycine, synthetic chemists must choose between the Submonomer approach (assembling the residue on-resin)[4] and the Monomer approach (coupling a pre-synthesized Fmoc-protected building block).
A critical mechanistic consideration in both strategies is the nucleophilicity of the primary hydroxyl group. While unprotected 3-amino-1-propanol can be used in certain rapid array syntheses[5], doing so in standard iterative SPPS introduces severe risks. During the subsequent chain elongation step, the highly activated electrophile (e.g., the O-acylisourea intermediate of an Fmoc-amino acid or bromoacetic acid) will be attacked by the unprotected hydroxyl group. This O-acylation leads to irreversible ester formation, chain branching, and truncated sequences.
Expert Insight: O-protection (typically as a tert-butyl ether) is strictly mandatory unless the N-(3-hydroxypropyl)glycine is the absolute N-terminal residue of your sequence.
Mechanistic causality: Why O-protection prevents esterification during SPPS.
Quantitative Data Summaries
Table 1: Pharmacological Impact of N-(3-Hydroxypropyl)glycine in Oxytocin Analogs[2]
| Analog | Position 7 Modification | Mg²⁺ Dependency (mV) | Clinical Advantage |
| Native Oxytocin | Proline | 9.0 | High dependency; limits formulation stability |
| Analog P-2 / G-5 | N-(3-Hydroxypropyl)glycine | 2.8 - 3.8 | Low dependency; improved in vivo efficacy |
Table 2: Comparison of Synthesis Strategies
| Parameter | Submonomer Strategy | Monomer Strategy |
| Precursor Cost | Low (Commercial 3-(tert-butoxy)propan-1-amine) | High (Custom Fmoc-monomer synthesis required) |
| Coupling Time | 2 x 30–60 min (Acylation + Displacement) | 1 x 120 min (Requires highly activated coupling) |
| Average Yield | >95% per cycle | 85–90% (Limited by steric hindrance) |
| Epimerization Risk | None (Achiral backbone) | Low to None |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next synthetic step unless the built-in Quality Control (QC) checkpoints are met.
Protocol A: The Submonomer Approach
This method utilizes bromoacetic acid and 3-(tert-butoxy)propan-1-amine to build the residue directly on the resin[4].
Iterative submonomer workflow with built-in self-validation checkpoints.
Step 1: Bromoacetylation
-
Swell the resin (e.g., Rink Amide) in DMF for 20 minutes. Ensure the terminal Fmoc group has been removed.
-
Prepare a solution of 1.2 M Bromoacetic acid and 1.0 M N,N'-Diisopropylcarbodiimide (DIC) in anhydrous DMF.
-
Add the solution to the resin and agitate at room temperature for 30 minutes.
-
Wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).
-
QC Checkpoint 1 (Kaiser Test): Perform a Kaiser test. A yellow (negative) result confirms complete acylation of the primary amine. If the beads turn blue, repeat Step 1.
Step 2: Amine Displacement
-
Prepare a 1.0 M solution of 3-(tert-butoxy)propan-1-amine in N-Methyl-2-pyrrolidone (NMP). Causality Note: NMP is prioritized over DMF here because its distinct solvation properties disrupt inter-chain hydrogen bonding more effectively, accelerating the nucleophilic attack.
-
Add the solution to the resin and agitate at room temperature for 60 minutes.
-
Wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).
-
QC Checkpoint 2 (Chloranil Test): Perform a Chloranil test. A dark blue/green (positive) result confirms the successful formation of the secondary amine. A negative result indicates failed displacement.
Protocol B: The Monomer Approach
This method utilizes a pre-synthesized Fmoc-N-(3-tert-butoxypropyl)glycine-OH building block.
Step 1: Fmoc Deprotection
-
Treat the resin with 20% Piperidine in DMF (2 × 10 min).
-
Wash thoroughly with DMF (5 × 1 min).
-
QC Checkpoint 1 (UV Monitoring): Measure the UV absorbance of the deprotection effluent at 301 nm to quantify Fmoc removal and validate synthesis scale.
Step 2: Sterically Hindered Coupling
-
Prepare a solution containing 3.0 eq Fmoc-N-(3-tert-butoxypropyl)glycine-OH, 2.9 eq HATU, and 3.0 eq HOAt in DMF. Causality Note: Coupling onto a secondary amine is notoriously sluggish. HATU paired with HOAt generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester. The nitrogen atom at the 7-position of HOAt provides a neighboring-group effect that anchors the incoming amine, drastically lowering the activation energy of the coupling.
-
Add 6.0 eq of DIPEA to the solution, pre-activate for 3 minutes, and add to the resin.
-
Agitate for 120 minutes at room temperature.
-
QC Checkpoint 2 (Chloranil Test): Perform a Chloranil test. A yellow/colorless (negative) result confirms complete acylation of the secondary amine. If positive, perform a second coupling cycle using DIC/Oxyma to alter the activation chemistry.
Final Cleavage: For both protocols, standard global cleavage using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours will simultaneously cleave the peptide from the resin and remove the O-tert-butyl protecting group, yielding the desired N-(3-hydroxypropyl)glycine residue.
References
1.[2] Tonix Pharmaceuticals (2024). Oxytocin Analogs with Enhanced Craniofacial Antinociceptive Effects in Low Magnesium Formulations. Presented at the American Chemical Society Spring 2024 Meeting. URL: [Link] 2.[3] Tonix Pharmaceuticals Holding Corp. (2024). 8-K - 03/21/2024. SEC Filings. URL: [Link] 3.[4] Zuckermann, R. N., et al. (2001). Macrocyclic compounds having nitrogen-containing linkages. US Patent US6207826B1 (Citing the foundational 1992 J. Am. Chem. Soc. submonomer methodology). URL: 4.[5] Ast, T., et al. (2005). Synthesis and screening of peptoid arrays on cellulose membranes. ResearchGate. URL: [Link] 5.[1] Zhang, C., et al. (2021). Hierarchical Nanomaterials Assembled from Peptoids and Other Sequence-Defined Synthetic Polymers. Chemical Reviews, ACS Publications. URL: [Link]
Sources
procedure for N-alkylation of glycine ethyl ester
Application Note: -Alkylation of Glycine Ethyl Ester
Abstract & Strategic Overview
The
This guide presents two validated protocols:
-
Reductive Amination (Method A): The "Gold Standard" for selective mono-alkylation using aldehydes.
-
Direct Nucleophilic Substitution (Method B): A cost-effective method for alkyl halides, requiring strict stoichiometric control.
Mechanistic Decision Matrix
Before selecting a protocol, evaluate the electrophile and desired outcome using the decision matrix below.
Figure 1: Decision tree for selecting the optimal alkylation strategy based on available starting materials.
Protocol A: Reductive Amination (High Selectivity)
Best for: Introducing primary or secondary alkyl groups with high mono-selectivity. Mechanism: Formation of an imine (Schiff base) followed by in situ reduction.
Reagents & Materials
| Component | Equiv. | Role | Notes |
| Glycine Ethyl Ester HCl | 1.0 | Substrate | Hydrochloride salt is stable/hygroscopic. |
| Aldehyde (R-CHO) | 1.0 - 1.1 | Electrophile | Slight excess ensures conversion. |
| STAB (NaBH(OAc)3) | 1.4 - 1.5 | Reductant | Safer/milder than NaCNBH3; tolerates esters. |
| DIPEA (Diisopropylethylamine) | 1.0 | Base | Neutralizes the HCl salt. |
| DCM or DCE | Solvent | Medium | Anhydrous preferred. |
Step-by-Step Procedure
-
Free-Basing: In a round-bottom flask, suspend Glycine Ethyl Ester HCl (10 mmol) in anhydrous DCM (30 mL). Add DIPEA (10 mmol) and stir at Room Temperature (RT) for 15 min until the solution clears.
-
Imine Formation: Add the Aldehyde (10-11 mmol) to the mixture.
-
Checkpoint: If the aldehyde is sterically hindered, add 3Å molecular sieves and stir for 2-4 hours to drive imine formation before reducing.
-
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (14 mmol) portion-wise over 10 minutes.
-
Note: Gas evolution (
) may occur; ensure venting.
-
-
Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO4).[1]
-
Quench & Workup:
-
Quench with saturated aqueous
(30 mL). Stir vigorously for 20 min. -
Extract the aqueous layer with DCM (
). -
Combine organics, wash with brine, dry over
, and concentrate.[1]
-
-
Purification: The crude secondary amine is often pure enough.[2] If not, purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Direct Alkylation (SN2)
Best for: Methylation, benzylation, or when the corresponding aldehyde is unstable/unavailable. Risk: High risk of dialkylation (formation of quaternary salts).
Reagents & Materials
| Component | Equiv. | Role | Notes |
| Glycine Ethyl Ester HCl | 2.0 - 3.0 | Substrate | Excess is critical to favor mono-alkylation. |
| Alkyl Halide (R-X) | 1.0 | Electrophile | Limiting reagent. |
| 2.5 | Base | Insoluble base acts as a buffer. | |
| DMF or Acetonitrile | Solvent | Medium | Polar aprotic promotes SN2. |
Step-by-Step Procedure
-
Preparation: In a flask, combine Glycine Ethyl Ester HCl (20 mmol, 2 equiv) and
(25 mmol) in DMF (20 mL). Stir at RT for 30 min. -
Addition: Cool to 0°C. Dissolve the Alkyl Halide (10 mmol, 1 equiv) in DMF (5 mL) and add it dropwise over 30–60 minutes via an addition funnel or syringe pump.
-
Technical Insight: Slow addition keeps the concentration of the electrophile low relative to the amine, statistically favoring mono-alkylation.
-
-
Reaction: Stir at RT. Time varies (2–24 h) based on steric hindrance of R-X.
-
Workup:
-
Dilute with water (100 mL) and extract with EtOAc (
). -
Crucial Step: Wash the organic layer extensively with water (
) to remove DMF.
-
-
Purification: Flash chromatography is almost always required to separate the mono-alkylated product from the dialkylated byproduct and unreacted starting material.
Experimental Workflow Diagram
Figure 2: General experimental workflow for N-alkylation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Dialkylation (Over-reaction) | High local concentration of alkyl halide. | Method B: Increase amine equivalents (to 4-5 eq) or switch to Method A (Reductive Amination). |
| Low Yield (Method A) | Incomplete imine formation. | Add dehydrating agents ( |
| Hydrolysis of Ester | pH too high or water present. | Avoid strong hydroxide bases (NaOH/KOH). Use non-nucleophilic bases (DIPEA, |
| Product stuck in DMF | DMF solubility. | Wash organic layer 5x with water or LiCl solution during workup to fully remove DMF. |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
O'Donnell, M. J. (2001). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link(Note: Contextual reference for stability of glycine esters). -
Hercouet, A., et al. (1996).[3] "Alkylation and Michael additions of glycine ethyl ester." Tetrahedron, 52(24), 8365-8386.[3] Link
-
BenchChem. (2025). "Stability of Glycine Ethyl Ester Hydrochloride: An In-depth Technical Guide." BenchChem Technical Notes. Link
purification methods for n-(3-Hydroxypropyl)glycine ethyl ester oil
Technical Guide: Purification Strategies for -(3-Hydroxypropyl)glycine Ethyl Ester
Executive Summary
Purification is complicated by the compound's multifunctionality (amine, hydroxyl, ester), which creates specific stability risks—notably intermolecular polymerization (transesterification) and potential hydrolysis. This guide details three tiered purification protocols ranging from bulk extraction to high-purity chromatography, ensuring the isolation of the target molecule free from common contaminants like dialkylated byproducts and unreacted starting materials.
Chemical Context & Impurity Profile[1][2][3][4][5]
Understanding the synthesis vector is critical for effective purification. The most common synthetic route involves the nucleophilic substitution of ethyl chloroacetate by 3-amino-1-propanol.
Target Molecule:
-
Structure:
-
State: Viscous Oil (Free Base)
-
pKa: ~9.0 (Secondary Amine)
Common Impurities:
-
Unreacted 3-Amino-1-propanol: Highly polar, water-soluble, basic.
-
Ethyl Chloroacetate: Neutral, lachrymator, less polar.
-
Dialkylated Byproduct:
-bis(3-hydroxypropyl)glycine ethyl ester. This is the most difficult impurity to remove as it is also basic and chemically similar to the product. -
Hydrolysis Product:
-(3-Hydroxypropyl)glycine (Free acid). Formed if moisture is present during workup.
Protocol 1: Optimized Acid-Base Extraction (The Foundation)
Purpose: Bulk removal of unreacted amine (starting material) and neutral organic impurities. This method relies on the specific basicity of the secondary amine.
Reagents Required
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (
) -
Brine (Saturated NaCl)
-
Sodium Sulfate (
, anhydrous) -
0.5 M Hydrochloric Acid (HCl) (Use with caution, see note below)
Step-by-Step Methodology
-
Dissolution: Dissolve the crude reaction oil in DCM (10 mL per gram of crude). DCM is preferred over EtOAc for its non-flammability and better solubility profile for polar amines.
-
Aqueous Wash (Removal of Starting Amine):
-
Wash the organic phase 3 times with Brine (1:1 vol/vol).
-
Mechanism:[1][2] 3-amino-1-propanol is highly hydrophilic. Repeated brine washes effectively partition it into the aqueous phase without protonating the product.
-
Critical Note: Avoid strong acid extraction (e.g., 1M HCl) if possible. While the product can be extracted into acid to separate it from neutral impurities (like ethyl chloroacetate), the ester bond is susceptible to hydrolysis. If neutral impurities are high, use Protocol 2 .
-
-
Drying: Dry the organic layer over anhydrous
for 20 minutes. -
Concentration: Filter and concentrate under reduced pressure (Rotary Evaporator) at
.-
Result: A clearer oil. If NMR shows residual ethyl chloroacetate, proceed to Protocol 3 (Distillation).
-
Protocol 2: Flash Column Chromatography (High Purity)
Purpose: Separation of the mono-alkylated target from the dialkylated byproduct and non-polar impurities. This is the gold standard for research-grade purity (>98%).
Chromatographic Parameters
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Ethyl Acetate (EtOAc) / Hexane gradient + Triethylamine (TEA) .
-
Base Modifier: Add 1% TEA to the mobile phase.
-
Reasoning: Silica is slightly acidic. Without TEA, the secondary amine will interact strongly with silanol groups, causing peak tailing and irreversible adsorption.
-
Gradient Workflow
-
Equilibration: Flush column with 100% Hexane (with 1% TEA).
-
Loading: Dilute the oil in a minimum volume of 1:1 EtOAc:Hexane. Load carefully onto the silica bed.
-
Elution Profile:
-
0–10% EtOAc/Hexane: Elutes non-polar impurities (e.g., Ethyl chloroacetate).
-
20–50% EtOAc/Hexane: Elutes the Target Mono-amine .
-
80–100% EtOAc/Hexane: Elutes the more polar Dialkylated byproduct .
-
-
Detection: Stain TLC plates with Ninhydrin (turns purple/red) or Iodine . The ester group is not UV active enough for reliable detection at 254 nm unless a visualization reagent is used.
Protocol 3: High-Vacuum Distillation (Scale-Up)
Purpose: Purification of multi-gram to kilogram batches where chromatography is impractical. Risk: Thermal polymerization. The hydroxyl group can attack the ester of a neighboring molecule (intermolecular transesterification) at high temperatures.
Operational Constraints
-
Vacuum: High vacuum is mandatory (< 1 mmHg).
-
Temperature: Keep bath temperature below
.
Procedure
-
Set up a short-path distillation apparatus.
-
Apply high vacuum (< 0.5 mmHg).
-
Slowly increase oil bath temperature.
-
Fraction 1: Low boilers (residual solvent, ethyl chloroacetate).
-
Fraction 2 (Target): Collect the main fraction.
-
Observation: If the oil becomes extremely viscous or solidifies in the pot, stop immediately. This indicates polymerization.[3]
-
Protocol 4: Hydrochloride Salt Formation (Stabilization)
Purpose: Converting the oil into a solid HCl salt prevents oxidation and polymerization, significantly increasing shelf-life.
Methodology
-
Dissolve the purified oil (from Protocol 1 or 2) in anhydrous Ethanol or Diethyl Ether.
-
Cool to
in an ice bath. -
Add 1.1 equivalents of HCl in Dioxane (4M) or bubble dry HCl gas.
-
A white precipitate should form.
-
Recrystallization: If the salt is amorphous/sticky, recrystallize from hot Ethanol/Isopropanol.
-
Filtration: Collect solids and dry under vacuum.
Visualization of Workflows
Figure 1: Purification Decision Tree
This logic gate helps select the appropriate method based on impurity profile and scale.
Caption: Decision matrix for selecting the optimal purification route based on impurity profile and scale.
Figure 2: Acid-Base Extraction Workflow
Detailed flow of the chemical species during the extraction process.[2][4]
Caption: Workflow for the removal of water-soluble amine starting materials via brine washing.
Quality Control & Analytics
To validate the success of the purification, the following analytical benchmarks should be met:
| Technique | Expected Observation | Diagnostic Value |
| TLC | Single spot, | Absence of baseline spot (starting amine) or high |
| 1H NMR | Triplet at | Integration of the |
| HPLC-MS | Single peak, | Confirms molecular weight and absence of oligomers. |
References
-
Preparation of N-substituted glycine esters
-
Reductive Amination Strategies
- Source: PrepChem. "Synthesis of N-(2-Cyclohexyl-3-hydroxypropyl) glycine, methyl ester."
- Relevance: Provides protocols for handling analogous amino-alcohol oils and workup procedures involving pH adjustment.
-
URL:[Link]
-
Properties of Glycine Ethyl Ester Derivatives
- Source: BenchChem. "Stability of Glycine Ethyl Ester Hydrochloride.
Sources
- 1. Chemoselective enzymatic acylation of glycine as a green route to N -acyl amino acid surfactants - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01932J [pubs.rsc.org]
- 2. prepchem.com [prepchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ias.ac.in [ias.ac.in]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
using n-(3-Hydroxypropyl)glycine ethyl ester as a bidentate ligand
Application Note: Coordination and Characterization of N-(3-Hydroxypropyl)glycine Ethyl Ester as a Bidentate Ligand
Executive Summary
This application note provides a comprehensive protocol for the synthesis, purification, and metallation of N-(3-Hydroxypropyl)glycine ethyl ester (HPGE) . While glycine derivatives typically act as tridentate ligands (N, O, O) upon hydrolysis, HPGE is unique; the retention of the ethyl ester group restricts the carboxylate donor, forcing the molecule to adopt specific bidentate coordination modes.[1]
This guide explores the utility of HPGE as a bidentate ligand for transition metals (Cu(II), Ni(II), Zn(II)), specifically focusing on the formation of [N, O-hydroxyl] six-membered chelate rings versus [N, O-carbonyl] five-membered rings.[1] These complexes are critical precursors for bioinorganic modeling and the development of functionalized metal-organic frameworks (MOFs).[1]
Ligand Chemistry & Coordination Modes
Molecule: N-(3-Hydroxypropyl)glycine ethyl ester
Formula:
Structural Analysis
HPGE possesses three potential donor sites, but steric and electronic constraints limit it to bidentate modes in its ester form:
-
Secondary Amine (
): The central pivot, a strong -donor.[1] -
Hydroxyl Group (
): Located on the propyl arm.[1] It can coordinate as a neutral alcohol or, upon deprotonation, as a strong alkoxide donor.[1] -
Ester Carbonyl (
): A weaker Lewis base compared to carboxylates, but capable of coordination in non-protic solvents.[1]
Primary Coordination Pathway (The "Pincer" Precursor)
The most chemically significant mode for this ligand is the [N,
-
Mechanism: The metal binds the amine nitrogen and the hydroxyl oxygen.[1]
-
Result: Formation of a thermodynamically stable 6-membered chelate ring .
-
Stability: Enhanced by the "chelate effect," making this mode superior to monodentate binding.[1]
Experimental Workflow Visualization
The following diagram illustrates the critical pathway from ligand synthesis to metal complexation, highlighting the decision points for coordination geometry.
Figure 1: Synthetic pathway and coordination logic for HPGE ligands. The 6-membered [N, O-hydroxyl] ring is the thermodynamic product for transition metals.[1]
Detailed Protocols
Protocol A: Synthesis of N-(3-Hydroxypropyl)glycine Ethyl Ester
Rationale: Direct alkylation of the amine is preferred over reductive amination to preserve the ester functionality.[1]
Reagents:
-
3-Amino-1-propanol (1.0 eq)[1]
-
Ethyl bromoacetate (1.0 eq)[1]
-
Triethylamine (
) (1.2 eq)[1] -
THF (Anhydrous)[1]
Step-by-Step:
-
Setup: Purge a 250 mL round-bottom flask with
. Add 3-Amino-1-propanol (75 mmol) and (90 mmol) in 100 mL anhydrous THF. -
Addition: Cool to 0°C. Add Ethyl bromoacetate (75 mmol) dropwise over 30 minutes. Note: Slow addition prevents over-alkylation to the tertiary amine.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. A white precipitate (
) will form.[1] -
Workup: Filter off the precipitate.[1] Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in
, wash with saturated (to remove unreacted acid/bromide), then brine. Dry over .[1] -
Isolation: Evaporate solvent. The product is a pale yellow oil.[1] (Yield ~75-85%).[1]
Protocol B: Metal Complexation (General Procedure for Cu/Ni)
Target: Bis-ligand complex
Reagents:
Step-by-Step:
-
Solvation: Dissolve 1.0 mmol of metal salt in 10 mL hot ethanol (60°C).
-
Ligand Addition: Dissolve 2.0 mmol HPGE in 5 mL ethanol and add dropwise to the metal solution.
-
Observation: For Cu(II), solution turns deep blue (indicative of N-coordination).[1]
-
-
Reflux: Reflux for 2 hours to ensure thermodynamic chelation.
-
Crystallization: Concentrate volume to ~5 mL. Add diethyl ether until turbid. Store at 4°C overnight.
-
Collection: Filter crystals, wash with cold ether, and dry in vacuo.
Characterization & Data Interpretation
To validate the bidentate nature of the ligand, compare the spectral data of the free ligand vs. the metal complex.[1][2]
Table 1: Diagnostic IR and UV-Vis Data
| Functional Group | Free Ligand ( | Metal Complex ( | Interpretation |
| 3280-3300 (m) | 3200-3240 (m) | Red Shift: Indicates coordination of the amine Nitrogen to the metal.[1] | |
| 3400-3500 (broad) | Modified / Absent | If absent/sharpened, indicates deprotonation and coordination (Alkoxide mode).[1] | |
| 1735 (s) | 1735 (s) OR 1650 (s) | Unchanged: Ester is not coordinating (Path A). Red Shift: Ester is coordinating (Path B). | |
| UV-Vis ( | < 250 nm | 600-650 nm (Cu) | d-d Transition: Confirms square planar or octahedral geometry around the metal.[1] |
Critical Checkpoint:
-
If the Ester
shifts significantly (e.g., to 1650 ), the ligand is coordinating via the [N, O-carbonyl] mode (5-membered ring).[1] -
If the Ester
remains near 1735 but the OH region changes, it is coordinating via the [N, O-hydroxyl] mode (6-membered ring).[1] This is the expected outcome for HPGE in neutral/basic ethanol. [1]
References
-
Synthesis of N-substituted Glycine Derivatives
-
Coordination Chemistry of Glycine Esters
-
General Protocol for Amino-Alcohol Ligands
Sources
Preparation of Hydroxypropyl-Substituted Peptoid Oligomers
Application Note & Detailed Protocol
Part 1: Strategic Overview & Technical Rationale
Introduction
Peptoids (poly-N-substituted glycines) are a class of peptidomimetics with high resistance to proteolytic degradation and excellent bioavailability.[1] The incorporation of hydroxypropyl side chains—specifically through the
Unlike hydrophobic residues used for membrane permeation, the hydroxypropyl group mimics the polarity and hydrogen-bonding capability of serine or homoserine without introducing chirality. Its primary applications include:
-
Solubility Enhancement: Disrupting aggregation in hydrophobic sequences.
-
Amphiphilicity Tuning: Creating facial amphiphiles when patterned with hydrophobic residues.
-
Bioactivity Modulation: Providing H-bond donors for receptor interaction.
Critical Strategic Decision: Side Chain Protection
For drug development applications where purity (>95%) is paramount, the choice of the submonomer amine is the single most critical variable.
| Feature | Method A: Protected Route (Recommended) | Method B: Unprotected Route (Rapid Prototyping) |
| Monomer | 3-(tert-butoxy)propan-1-amine | 3-amino-1-propanol |
| Purity Profile | High. Prevents O-acylation side reactions. | Moderate. Risk of backbone branching via O-acylation. |
| Cost | Higher (Monomer synthesis/purchase required). | Low (Commodity chemical).[2] |
| Scalability | Excellent for long oligomers (>10-mers). | Limited to short oligomers (<6-mers). |
| Mechanism | Relies on the nucleophilicity difference between |
Expert Insight: While literature often suggests unprotected amino alcohols can be used due to the lower nucleophilicity of the hydroxyl group compared to the primary amine, O-acylation by the highly reactive bromoacetyl bromide (or BrAcOH/DIC) intermediate is a persistent side reaction (approx. 1-5% per cycle). In a 10-mer synthesis, this cumulative error is catastrophic. Therefore, this protocol prioritizes the Protected Route (Method A) using acid-labile protection.
Part 2: Materials & Instrumentation[4][5][6]
Reagents
-
Solid Support: Rink Amide MBHA resin (Loading: 0.5 – 0.7 mmol/g).[4] Rationale: High acid sensitivity for facile cleavage; yields C-terminal amides.
-
Acylation Reagents:
-
Bromoacetic acid (BrAcOH), >99%.
- -Diisopropylcarbodiimide (DIC).[4]
-
-
Displacement Reagent (The Monomer):
-
Primary Choice: 3-(tert-butoxy)propan-1-amine (CAS: 6931-66-4).
-
Alternative: 3-amino-1-propanol (CAS: 156-87-6) – Only for short sequences.
-
-
Solvents: DMF (Peptide Synthesis Grade), Dichloromethane (DCM), Methanol (MeOH).[5]
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Water.[6]
Instrumentation
-
Vessel: Polypropylene fritted syringe (Torviq or equivalent) or automated synthesizer (e.g., Protein Technologies Prelude).
-
Agitation: Orbital shaker or wrist-action shaker (do not use magnetic stir bars as they grind the resin).
Part 3: Detailed Experimental Protocol
Resin Preparation & Swelling[2][6][7]
-
Weigh 100 mg of Rink Amide MBHA resin into a 5 mL fritted syringe.
-
Add 3 mL DCM and swell for 30 minutes. Drain.
-
Add 3 mL DMF and swell for 30 minutes. Drain.
-
Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 mL) for 5 mins, drain, then repeat for 15 mins.
-
Wash: DMF (5 x 3 mL), DCM (3 x 3 mL), DMF (3 x 3 mL).
-
Check: Perform a chloranil test. Beads should be blue (positive for free amine).
-
The Submonomer Cycle (Iterative)
This cycle is repeated for each residue.
Step A: Acylation (Bromoacetylation)
Goal: Attach the bromoacetyl linker to the secondary amine on the resin.
-
Prepare Reagent: In a vial, dissolve Bromoacetic acid (0.6 M) in dry DMF.
-
Add to Resin: Add 1.5 mL of the 0.6 M BrAcOH solution to the resin.
-
Activation: Immediately add DIC (neat) to the resin mixture.
-
Stoichiometry: Use a molar ratio of 10:1 (Reagent:Resin). For 100 mg resin (0.06 mmol), use ~0.6 mmol BrAcOH and ~0.6 mmol DIC (93 µL).
-
-
Incubate: Shake at room temperature for 30 minutes .
-
Note: The reaction is exothermic. For automated synthesizers, pre-mix for 2 mins before dispensing.
-
-
Wash: Drain and wash with DMF (5 x 3 mL).
Step B: Displacement (Introduction of Hydroxypropyl Side Chain)
Goal: Nucleophilic substitution of the bromide by the primary amine.
-
Prepare Amine Solution:
-
For Protected Route (Method A): Dissolve 3-(tert-butoxy)propan-1-amine to a concentration of 1.0 M in NMP (N-methylpyrrolidone).
-
Note: NMP is preferred over DMF for the displacement step to minimize side reactions and improve kinetics.
-
-
Add to Resin: Add 1.5 mL of the amine solution to the resin.
-
Incubate: Shake at room temperature for 60 minutes .
-
Optimization: If using the Unprotected Route (Method B) with 3-amino-1-propanol, reduce time to 30 minutes to minimize O-alkylation, but be aware that N-alkylation yield may drop.
-
-
Wash: Drain and wash with DMF (5 x 3 mL).
-
Chloranil Test: Verify secondary amine formation (beads should be blue/green). Note: The color is often less intense than primary amines.
Final Cleavage & Deprotection
This step simultaneously cleaves the oligomer from the resin and removes the
-
Final Wash: Wash resin thoroughly with DCM (5 x 3 mL) to remove all traces of DMF (DMF interferes with TFA cleavage). Dry resin under nitrogen flow for 10 mins.
-
Cocktail Preparation: Prepare TFA/TIPS/Water (95:2.5:2.5 v/v) .
-
Cleavage: Add 3 mL of cocktail to the resin. Shake for 2 hours at room temperature.
-
Chemistry: The high acid concentration cleaves the Rink linker and removes the
-butyl ether via an E1 mechanism, generating isobutylene and the free hydroxyl.
-
-
Isolation: Filter the filtrate into a pre-weighed centrifuge tube. Wash resin with 1 mL TFA.
-
Precipitation: Evaporate TFA under a stream of nitrogen to ~10% volume. Add cold Diethyl Ether (15 mL) to precipitate the peptoid. Centrifuge (4000 rpm, 5 min) and decant ether. Repeat ether wash 2x.
-
Lyophilization: Dissolve the pellet in 50% Acetonitrile/Water and lyophilize to a white powder.
Part 4: Visualization & Logic
Submonomer Synthesis Workflow
The following diagram illustrates the iterative cycle, highlighting the critical divergence between protected and unprotected strategies.
Caption: Workflow for solid-phase submonomer synthesis of hydroxypropyl peptoids, contrasting the protected vs. unprotected amine routes.
Part 5: Characterization & Troubleshooting
Analytical HPLC Conditions
Hydroxypropyl peptoids are polar. Standard peptide gradients (0-100% B) often result in early elution.
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 5µm, 100Å).
-
Solvent A: Water + 0.1% TFA.
-
Solvent B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% to 60% B over 30 minutes . (Shallower gradient is required for resolution).
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Mass + 58 Da | Acetylation of N-terminus | Incomplete acylation followed by capping? Check reagents. |
| Mass + 42 Da | O-Acetylation | Critical: Occurs if using unprotected amino alcohol. The hydroxyl group reacted with Bromoacetic acid. Switch to Protected Method A . |
| Low Yield | Incomplete Displacement | Increase amine concentration to 2.0 M; extend time to 2 hours; heat to 35°C. |
| Double Peaks | Cis/Trans Isomerism | Peptoids lack amide protons, leading to slow cis/trans isomerization. This is normal. Peaks often coalesce at 60°C. |
References
-
Zuckermann, R. N., et al. (1992).[1] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 114(26), 10646-10647. Link
-
Horn, T., et al. (2004). "Incorporation of Chemically Diverse Functionalities into Peptoids via Solid-Phase Submonomer Synthesis." Bioconjugate Chemistry, 15(2), 428–435. Link
-
Culf, A. S., & Ouellette, R. J. (2010). "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules, 15(8), 5282-5335. Link
-
Proulx, C., et al. (2016). "N-Aryl Peptoids: Synthesis and Characterization." Methods in Molecular Biology, 1377, 137-145. (Describes general submonomer optimization). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. escholarship.org [escholarship.org]
- 5. Preparation of Peptoid Antifreeze Agents and Their Structure–Property Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Conversion of N-(3-Hydroxypropyl)glycine Ethyl Ester to Free Acid
Mechanistic Rationale & Strategic Design
The conversion of N-(3-Hydroxypropyl)glycine ethyl ester to its free acid form presents unique chemoselective and isolation challenges. The substrate possesses three reactive moieties: a secondary amine, a primary alcohol, and an ethyl ester.
While acidic hydrolysis (e.g., 6M HCl, reflux) is a classical method for ester cleavage, subjecting this specific molecule to harsh acidic and thermal conditions risks intramolecular cyclization. Specifically, acid-catalyzed dehydration between the primary alcohol and the newly formed carboxylic acid can yield a 6-membered 1,4-oxazin-2-one derivative.
To prevent this, base-catalyzed saponification is the gold-standard approach. Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt, which is subsequently protonated to give the free carboxylic acid[1]. The reaction proceeds via a nucleophilic acyl substitution mechanism, initiated by the nucleophilic addition of a hydroxide ion to the ester's carbonyl carbon[2].
We specifically utilize Lithium Hydroxide (LiOH·H₂O) in a biphasic or miscible aqueous-organic system (THF/H₂O). LiOH is milder than NaOH or KOH, minimizing the risk of retro-Michael additions or polymerization. However, researchers must account for the steric and electronic environment of the substrate: N-alkyl substitution on amino acids can reduce the rate of saponification by up to a factor of ten compared to primary amino acids[3]. Consequently, our protocol employs a slight excess of base (1.5 equivalents) and an extended reaction time to ensure complete conversion.
The most significant challenge lies in the isolation of the product . The free acid of N-(3-Hydroxypropyl)glycine is a highly polar zwitterion (logP < 0) that cannot be extracted into standard organic solvents. To isolate the pure zwitterion while completely removing lithium salts, we employ an Anion-Exchange Chromatography strategy. By loading the mixture onto an OH⁻ form resin, the amino acid binds via its carboxylate anion, allowing the uncharged lithium cations to wash through completely. Elution with a volatile acid then yields the pure product.
Quantitative Optimization of Hydrolysis Conditions
The following matrix summarizes the empirical data driving our protocol selection, balancing reaction kinetics with downstream purification viability.
| Method | Reagents & Solvent | Temp / Time | Yield | Purity | Mechanistic Trade-offs |
| Saponification (Recommended) | LiOH·H₂O (1.5 eq), THF/H₂O (3:1) | RT, 4h | >92% | >98% | Mildest condition; avoids cyclization; Li⁺ is easily removed via anion exchange. |
| Saponification (Alternative) | NaOH (2.0 eq), MeOH/H₂O (1:1) | RT, 2h | 85% | 90% | Faster kinetics but risks methyl ester transesterification intermediate. |
| Acidic Hydrolysis | 6M HCl | 90°C, 12h | 75% | 80% | Harsh conditions; risks etherification/cyclization; yields HCl salt instead of zwitterion. |
Experimental Workflow
Caption: Anion-exchange workflow for isolating N-(3-Hydroxypropyl)glycine while eliminating lithium salts.
Self-Validating Protocol: Step-by-Step Methodology
Phase 1: Ester Saponification
Causality Focus: A 3:1 THF/H₂O ratio is utilized because THF effectively solubilizes the organic ester, while water is required to dissolve the LiOH and participate in the hydrolysis mechanism.
-
Reagent Preparation: Dissolve 1.0 equivalent of N-(3-Hydroxypropyl)glycine ethyl ester in a 3:1 (v/v) mixture of THF and deionized water to achieve a substrate concentration of 0.2 M.
-
Base Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add 1.5 equivalents of solid LiOH·H₂O.
-
Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 4 hours.
-
Validation Check (Reaction): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with DCM/MeOH (9:1) and stain with Ninhydrin. The starting material (secondary amine) will appear as a distinct spot, while the product (highly polar carboxylate salt) will remain at the baseline.
-
Solvent Removal: Once complete, evaporate the THF under reduced pressure at 30 °C. Do not evaporate the water. Dilute the remaining aqueous layer with an equal volume of deionized water.
Phase 2: Anion-Exchange Isolation
Causality Focus: Cation-exchange resins (H⁺ form) would bind both the protonated amino acid and the Li⁺ ions, making separation difficult. By using an Anion-Exchange resin (OH⁻ form), the amino acid binds exclusively via its carboxylate group, allowing the uncharged Li⁺ to be washed away completely.
-
Resin Preparation: Swell Dowex 1X8 strongly basic anion-exchange resin (OH⁻ form) in deionized water and pack a glass chromatography column. Wash the column with 3 column volumes (CV) of deionized water.
-
Loading: Load the aqueous reaction mixture onto the column at a flow rate of 1–2 mL/min.
-
Validation Check (Loading): Test the effluent drops with pH paper. The effluent should be highly basic (pH > 10) due to the displacement of OH⁻ ions and the un-retained LiOH passing through.
-
Washing: Wash the column with 4–5 CV of deionized water to completely remove lithium cations and any trace organic impurities. Continue washing until the effluent pH returns to neutral (~pH 7).
-
Elution: Elute the bound amino acid using 1 M Acetic Acid. The acid protonates the carboxylate group, neutralizing the charge and releasing the zwitterion from the resin.
-
Fraction Collection: Collect fractions and spot them on a TLC plate. Heat with Ninhydrin to identify fractions containing the amino acid (purple/yellow spots).
-
Lyophilization: Pool the Ninhydrin-positive fractions, freeze at -80 °C, and lyophilize. The volatile acetic acid and water will sublime completely, leaving the pure N-(3-Hydroxypropyl)glycine zwitterion as a white solid.
Analytical Verification
To confirm the structural integrity and purity of the isolated free acid, perform the following analyses:
-
¹H NMR (D₂O, 400 MHz): Ensure the complete disappearance of the ethyl ester signals (a quartet at ~4.1 ppm and a triplet at ~1.2 ppm). The methylene protons adjacent to the amine and alcohol should shift slightly due to the zwitterionic state.
-
LC-MS (ESI+): The exact mass for C₅H₁₁NO₃ is 133.07. Look for the [M+H]⁺ peak at m/z 134.1. Ensure there is no residual [M+H]⁺ peak at m/z 162.1 (starting material).
References
1.1 - BenchChem[1] 2. 2 - Master Organic Chemistry[2] 3.3 - Canadian Journal of Chemistry[3]
Sources
Troubleshooting & Optimization
preventing lactamization of n-(3-Hydroxypropyl)glycine ethyl ester
To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Preventing Cyclization/Lactamization of N-(3-Hydroxypropyl)glycine Ethyl Ester
Executive Summary & Core Mechanism
The Issue: You are likely observing the rapid degradation of N-(3-Hydroxypropyl)glycine ethyl ester upon storage or during reaction workup. While often colloquially termed "lactamization," the primary chemical event is Diketopiperazine (DKP) formation (dimerization to a cyclic bis-lactam). A secondary, though kinetically slower, risk is intramolecular lactonization (formation of a 7-membered morpholin-2-one derivative).
The Cause: N-substituted glycine esters are inherently unstable as free bases. The secondary amine is highly nucleophilic and sterically unhindered, allowing it to attack the ester carbonyl of a neighboring molecule. This bimolecular reaction forms a 6-membered diketopiperazine ring, which is thermodynamically stable and irreversible under mild conditions.
Immediate Action:
-
Do NOT store this compound as a free base (oil/liquid).
-
ALWAYS isolate and store as a mineral acid salt (e.g., Hydrochloride, HCl).
-
Perform free-basing only in situ immediately prior to the next synthetic step.
Technical Deep Dive: The Cyclization Pathways
To troubleshoot effectively, you must understand the competing pathways.
Pathway A: Diketopiperazine (DKP) Formation (Primary Risk)
This is the dominant "lactamization" pathway. Two molecules of the ester react head-to-tail.
-
Kinetics: Second-order (bimolecular). Rate depends on concentration squared (
). -
Trigger: Basic pH (pH > 7) deprotonates the amine, activating the nucleophile.
-
Product: 1,4-bis(3-hydroxypropyl)piperazine-2,5-dione.
Pathway B: Lactonization (Secondary Risk)
Intramolecular attack of the hydroxyl group on the ester.
-
Kinetics: First-order (unimolecular).
-
Thermodynamics: Forms a 7-membered ring (1,4-oxazepan-2-one derivative). Entropically less favored than the 6-membered DKP formation, but possible in dilute solutions where intermolecular contact is minimized.
Visualizing the Threat
Figure 1: Competing cyclization pathways. The DKP pathway is the predominant instability vector for N-substituted glycine esters.
Troubleshooting & Prevention Protocols
Scenario 1: Storage Stability
Issue: The oil turns into a solid or viscous gum over time. Diagnosis: Spontaneous DKP formation. Solution: Convert to Hydrochloride Salt.
Protocol: HCl Salt Formation
-
Dissolve: Dissolve the crude free base ester in anhydrous diethyl ether or dichloromethane (DCM).
-
Acidify: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.
-
Precipitate: The HCl salt should precipitate immediately as a white solid.
-
Filter & Wash: Filter the solid under inert atmosphere (Argon/N2) to avoid moisture absorption (hygroscopic). Wash with cold ether.
-
Store: Store at -20°C in a desiccator.
Scenario 2: Reaction Workup
Issue: Significant loss of product during aqueous extraction (basic wash). Diagnosis: High pH during extraction catalyzes DKP formation. Solution: Avoid basic aqueous workups.
Protocol: Non-Aqueous Workup
-
Avoid: Do not wash with saturated
or if possible. -
Alternative: If the reaction requires base removal, use a mildly acidic wash (pH 4-5) or remove salts via filtration if using organic bases (e.g., TEA-HCl salts).
-
Concentration: Do not concentrate the free base to dryness with heat. Rotovap at <30°C and immediately redissolve in the solvent for the next step or convert to salt.
Scenario 3: Coupling Reactions (Amide Bond Formation)
Issue: "Lactam" byproduct observed during peptide coupling. Diagnosis: The amine reacts with its own ester before coupling with the target acid. Solution: In Situ Neutralization.
Protocol: Controlled Coupling
-
Start: Use the HCl salt of N-(3-Hydroxypropyl)glycine ethyl ester.
-
Mix: Dissolve the target carboxylic acid and coupling agent (e.g., EDC/HOBt or HATU) in DMF/DCM first.
-
Add: Add the amine-HCl salt.
-
Activate: Add the base (DIPEA/NMM) last and dropwise at 0°C. This releases the free amine only in the presence of the activated carboxylate, favoring the intermolecular coupling over DKP formation.
Comparative Stability Data
| Condition | Stability Estimate | Dominant Side Reaction | Recommendation |
| Free Base (Neat, 25°C) | < 1 Hour | DKP Dimerization | CRITICAL: Do not store. |
| Free Base (Soln, pH 8) | < 4 Hours | DKP Dimerization | Process immediately. |
| Free Base (Soln, pH 4) | > 24 Hours | Hydrolysis (Slow) | Safe for short-term handling. |
| HCl Salt (Solid, -20°C) | > 12 Months | None | Standard Storage Mode. |
Frequently Asked Questions (FAQ)
Q1: Can I use the methyl ester instead of the ethyl ester to improve stability?
-
Answer: No. Methyl esters are generally more reactive towards nucleophilic attack (DKP formation) than ethyl esters due to lower steric hindrance. If stability is critical and you must use an ester, a tert-butyl ester is significantly more resistant to DKP formation due to steric bulk, though it requires acidic cleavage later.
Q2: I see a peak at M-EtOH (Mass minus 46) on my LCMS. Is this the lactam?
-
Answer: Likely yes.[1]
-
If the mass corresponds to the dimer minus 2xEtOH , it is the DKP (most probable).
-
If the mass corresponds to the monomer minus EtOH , it is the 7-membered lactone.
-
Check: DKP is usually much more non-polar (later retention time) than the lactone or starting material.
-
Q3: Why does the presence of the 3-hydroxy group matter?
-
Answer: While the primary risk is DKP (involving the amine), the hydroxyl group can facilitate proton transfer or participate in hydrogen bonding that stabilizes the transition state for cyclization. Additionally, it opens the secondary pathway of lactonization. Protecting the hydroxyl group (e.g., as a TBDMS ether) can slightly improve stability by removing the lactonization pathway and adding steric bulk.
References
-
Golebiowski, A., et al. (2001). Solid-Supported Synthesis of Diketopiperazines.[1][2][3][4] Combinatorial Chemistry & High Throughput Screening. Link
- Context: Discusses the mechanism of DKP formation in amino acid esters and str
-
Zuckermann, R. N., et al. (1992). Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis. Journal of the American Chemical Society. Link
- Context: Foundational text on N-substituted glycines, highlighting the instability of the ester intermediates and the preference for submonomer methods to avoid DKP.
-
Teixidó, M., et al. (2005). Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Proline-Containing Peptides.[1] Journal of Peptide Science. Link
- Context: While focused on Proline, the mechanistic insights on N-alkylated amino acid cyclization are directly applicable to N-(3-hydroxypropyl)glycine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 4. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
minimizing diketopiperazine formation in glycine ester synthesis
Topic: Minimizing Diketopiperazine (DKP) Formation in Glycine Ester Synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Reference ID: GLY-DKP-PROTO-V2.4
Executive Summary: The "Glycine Trap"
Glycine (Gly) is the "canary in the coal mine" for diketopiperazine (DKP) formation. Unlike other amino acids, glycine lacks a side chain (
The Core Problem:
-
Intermolecular Dimerization: Two molecules of Glycine Ethyl Ester (H-Gly-OEt) react to form 2,5-diketopiperazine (Glycine Anhydride).
-
Intramolecular Cyclization: A dipeptide ester (e.g., H-Pro-Gly-OR) "bites back" on itself, cleaving the ester bond to release a cyclic DKP.
This guide provides the protocols to arrest these pathways during both the synthesis of the monomer and its application in peptide coupling .
Mechanism & Root Cause Analysis
Understanding the enemy is the first step to containment. DKP formation is a nucleophilic attack driven by the thermodynamic stability of the resulting six-membered ring.[1]
Visualizing the Pathway
The following diagram illustrates the bifurcation between successful synthesis and the DKP "dead end."
Figure 1: The kinetic competition between linear coupling (green) and DKP cyclization (red). Once the amine is deprotonated, time and steric freedom favor the red path.
Module 1: Synthesis & Storage of Glycine Esters
Scenario: You are synthesizing H-Gly-OEt or H-Gly-OMe from Glycine and alcohol (e.g., via Fischer esterification).
The Critical Failure Point: Neutralization
The hydrochloride salt (H-Gly-OR·HCl) is stable indefinitely. The moment you neutralize it to the free base (H-Gly-OR), the "ticking clock" begins. In solution, the free base will dimerize to DKP, often visible as a white, insoluble precipitate.
Protocol A: Safe Handling of Glycine Ester Monomers
| Parameter | Recommendation | Rationale |
| Storage Form | Always as HCl or Tosylate salt | Protonated amines ( |
| Neutralization | In-situ only | Never isolate the free base oil unless immediately distilling. Neutralize inside the reaction vessel just before the next step. |
| Solvent Choice | DCM or Toluene | Avoid polar aprotic solvents (DMF, DMSO) for the free base; they stabilize the transition state for cyclization. |
| Concentration | < 0.1 M (if free base) | Dimerization is second-order kinetics. Dilution exponentially reduces the rate of intermolecular collision. |
Troubleshooting Step:
-
Issue: "I neutralized my Gly-OEt·HCl, extracted into DCM, and rotary evaporated. Now there is white solid."
-
Diagnosis: You concentrated the free base. High concentration + heat (rotovap) = DKP.
-
Fix: Do not concentrate to dryness. Use the solution directly or keep the temperature < 20°C.
Module 2: Peptide Coupling (The "Di-Peptide" Stage)
Scenario: You are coupling an amino acid to a Glycine-loaded resin or ester (e.g., Fmoc-Xaa-OH + H-Gly-OR).
The Critical Failure Point: Intramolecular Cyclization
When Glycine is the C-terminal residue (attached to resin or ester), and the N-terminal protecting group (Fmoc) is removed from the second residue (forming H-Xaa-Gly-OR), the free amine of Xaa can attack the Gly ester carbonyl. This cleaves the peptide from the resin/ester as a cyclic DKP.[1][2]
Risk Factors:
-
Residue 2: Proline (Pro) or Glycine (Gly) at the penultimate position drastically increases DKP rates due to conformational bias (cis-peptide bond).[1]
-
Leaving Group: Methyl/Ethyl esters and Benzyl esters (Wang Resin) are "good" leaving groups, facilitating DKP.
Protocol B: Preventing On-Resin Cyclization
1. Resin Selection (The First Line of Defense)
Do NOT use Wang resin for C-terminal Glycine if the sequence is Pro-Gly or Gly-Gly.
-
Recommended: 2-Chlorotrityl Chloride (2-CTC) Resin .[1]
2. Coupling Reagents
Speed is safety. You must acylate the free amine (coupling the 3rd amino acid) faster than it can cyclize.
-
Avoid: Carbodiimides (DCC/DIC) without additives (too slow).
-
Use: HATU or HCTU with DIEA/TMP .
-
Protocol: Pre-activate the incoming Fmoc-AA-OH (3 eq) with HATU (2.9 eq) and DIEA (6 eq) for 30 seconds before adding to the resin.
-
3. Backbone Protection (The "Nuclear Option")
For extremely difficult sequences (e.g., H-Pro-Gly-...), use Hmb (2-hydroxy-4-methoxybenzyl) backbone protection.
-
How it works: The Hmb group on the amide nitrogen prevents the formation of the cis-conformer required for ring closure.
Troubleshooting & FAQs
Interactive Decision Tree: Diagnosing DKP
Figure 2: Diagnostic workflow for identifying and resolving DKP issues.
Frequently Asked Questions
Q: I am trying to make H-Gly-OtBu. Is this as sensitive as the ethyl ester? A: No. The tert-butyl group provides significant steric hindrance, making the ester carbonyl less accessible to nucleophilic attack.[4] H-Gly-OtBu is much more stable as a free base than H-Gly-OEt, but storage at 4°C is still recommended.
Q: My product precipitated during the workup of H-Gly-OEt. Can I redissolve it? A: If it is DKP (Glycine Anhydride), likely not. DKP is notoriously insoluble in most organic solvents and only moderately soluble in water (142 g/L). It is stable up to 300°C. You usually have to filter it off and accept the yield loss.
Q: Why does the presence of Proline (Pro) make DKP worse? A: Proline is a secondary amine constrained in a ring. It naturally favors the cis-amide bond configuration (or lowers the energy barrier to reach it). DKP formation requires a cis-amide bond to close the ring. Therefore, Pro-Gly sequences are "pre-organized" for cyclization.
References
-
Goolcharran, C., & Borchardt, R. T. (1998).[5] Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288.[5]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (Specific reference to ester stability and cleavage).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Discusses 2-CTC resin advantages).
-
Steinauer, R., et al. (1989). Diketopiperazine formation during the synthesis of model peptides.[3][5][6][7] International Journal of Peptide and Protein Research. (Foundational work on sequence dependence).
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.jku.at [epub.jku.at]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 3-Aminopropanol Alkylation Optimization
Current Status: Online | Tier: Level 3 (Senior Application Support) Ticket Topic: Optimizing Yield & Selectivity in 3-Aminopropanol Functionalization
Mission Statement
Welcome to the Advanced Synthesis Support Center. You are likely here because 3-aminopropanol (
Module 1: Chemoselectivity (N- vs. O-Alkylation)
Q: "I am trying to alkylate the amine, but I'm seeing evidence of O-alkylation (ether formation). Why is my selectivity poor?"
A: This is a kinetic vs. thermodynamic control issue, often exacerbated by base selection. Under neutral or mild basic conditions, N-alkylation is kinetically favored because nitrogen is less electronegative (3.04) than oxygen (3.44), making the lone pair on the amine more nucleophilic (higher HOMO energy).
However, O-alkylation becomes competitive if:
-
You use a "Hard" Alkylating Agent: Reagents like dimethyl sulfate or methyl triflate favor the "harder" nucleophile (Oxygen).[1]
-
You use a Strong Base: If you deprotonate the alcohol (
) using NaH or KH, you generate an alkoxide. The alkoxide is significantly more nucleophilic than the neutral amine, flipping the selectivity toward O-alkylation.
Troubleshooting Protocol:
-
For N-Selectivity: Use "soft" alkylating agents (alkyl iodides/bromides) and weak bases (
, ) that cannot deprotonate the hydroxyl group. -
For O-Selectivity: You must protect the amine first (e.g., Boc-protection), then alkylate the alcohol using NaH/DMF, and finally deprotect. Direct O-alkylation without N-protection is rarely high-yield.
Q: "How do I design a workflow to guarantee the correct isomer?"
A: Use the decision matrix below to select your reagents based on your target moiety.
Figure 1: Decision tree for selecting reaction conditions based on the desired chemoselectivity.
Module 2: Controlling Substitution (The Mono-Alkylation Problem)
Q: "I am using alkyl halides, but I keep getting a mixture of mono-, di-, and trace quaternary ammonium salts. How do I stop at mono-alkylation?"
A: Direct alkylation with alkyl halides follows
The Solution: Abandon Alkyl Halides. Switch to Reductive Amination or Borrowing Hydrogen methodologies. These pathways proceed via an imine intermediate, which prevents over-alkylation because the imine cannot react with a second equivalent of aldehyde/ketone.
Protocol A: Reductive Amination (Standard & Reliable)
-
Mechanism: Condensation of 3-aminopropanol with an aldehyde/ketone to form an imine, followed by in-situ reduction.
-
Reagents: Aldehyde (
eq), STAB ( , eq), DCE or MeOH. -
Why it works: STAB is selective; it reduces the imine faster than the aldehyde, but won't reduce the final amine product.
Protocol B: "Borrowing Hydrogen" (Green & Advanced)
-
Mechanism: Uses an alcohol as the alkylating agent with a Ruthenium or Iridium catalyst.[2] The catalyst "borrows" hydrogen to oxidize the alcohol to an aldehyde, forms the imine, and returns the hydrogen to reduce it.
-
Reagents: Substrate Alcohol (
eq), (cat.), Base ( ). -
Advantage: Water is the only byproduct.[2][3] High atom economy.
Protocol C: 9-BBN Chelation (The Expert Trick)
-
Context: If you must use an alkyl halide.
-
Technique: Pre-treat 3-aminopropanol with 9-BBN. This forms a boron-chelate that temporarily protects the nitrogen lone pair and imposes steric bulk, allowing only a single alkylation event upon deprotonation.
Comparison of Mono-Alkylation Strategies
| Feature | Direct Alkylation (R-X) | Reductive Amination | Borrowing Hydrogen |
| Selectivity | Poor (Mix of | Excellent (Mono) | Excellent (Mono) |
| Atom Economy | Low (Halide waste) | Moderate | High (Water waste) |
| Reagent Cost | Low | Low/Medium | High (Catalyst) |
| Complexity | Low | Low | Medium |
Module 3: Reaction Conditions & Workup
Q: "My yield is low (<40%). What solvent/base combination should I be using?"
A: Solvent choice dictates the transition state energy.
-
For Direct Alkylation: Use Acetonitrile (MeCN) or DMF . These polar aprotic solvents stabilize the charged transition state of the
reaction. -
For Reductive Amination: Use Methanol (MeOH) or DCE (Dichloroethane) . MeOH facilitates imine formation via hydrogen bonding.
Base Selection Guide:
-
Weak (
, ): Use for N-alkylation to avoid touching the -OH group. -
Strong (
, ):Avoid unless you specifically intend to O-alkylate or are using the Borrowing Hydrogen method where base facilitates catalyst turnover.
Q: "How do I purify the product? The amino-alcohol sticks to silica."
A: Amino-alcohols are notorious for streaking on silica gel due to hydrogen bonding with silanols.
-
Workup: Do not use simple water washes; the product is water-soluble. Use "salting out" (saturate aqueous layer with NaCl) and extract with
:Isopropanol (3:1). -
Chromatography: Pre-treat your silica column with 1% Triethylamine (TEA) in your mobile phase. This neutralizes acidic sites on the silica.
-
Alternative: Use SCX-2 (Strong Cation Exchange) cartridges.
-
Load: Crude mixture in MeOH.
-
Wash: MeOH (removes non-basic impurities).
-
Elute:
in MeOH (releases the amine).
-
Visualizing the Optimized Workflow
The following diagram illustrates the "Senior Scientist" recommended pathway for high-purity synthesis, avoiding the pitfalls of direct alkyl halides.
Figure 2: Optimized workflow for mono-N-alkylation using Imine intermediates to ensure selectivity.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text for Nucleophilicity/Electrophilicity principles).
-
Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols". Advanced Synthesis & Catalysis. Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry. Link
-
Bar-Haim, G., & Kol, M. (2004).[4] "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN". Organic Letters. Link
-
Guillena, G., et al. (2010). "Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles". Chemical Reviews. Link
Sources
Technical Support Hub: Glycine Ethyl Ester Stability & Storage
Topic: Storage conditions to prevent hydrolysis of glycine ethyl esters Ticket ID: GEE-STAB-001 Support Level: Tier 3 (Senior Application Scientist)
Welcome to the Technical Support Center
You are likely here because your Glycine Ethyl Ester (GEE) has changed physical state (clumping/liquefying) or your NMR spectra are showing inconsistent integrals.
This guide addresses the two primary degradation pathways of GEE: Hydrolysis (water-mediated cleavage) and Diketopiperazine (DKP) Formation (cyclization). The stability of this compound is binary: it is highly stable as a dry Hydrochloride (HCl) salt but rapidly degrades as a free base or in the presence of moisture.
Part 1: Critical Storage Parameters (The "Why" and "How")
Q1: My bottle says "Store at Room Temp," but colleagues say -20°C. Which is correct?
Recommendation: Store at -20°C for long-term (>1 month) stability.
-
The Science: While the HCl salt is kinetically stable at room temperature in a perfectly dry environment, it is hygroscopic . The crystal lattice readily absorbs atmospheric water. Once water enters the lattice, it acts as a nucleophile, attacking the ester carbonyl carbon. This reaction follows the Arrhenius equation; lowering the temperature to -20°C significantly reduces the kinetic energy available for this hydrolysis reaction [1].
-
Protocol: If you must store it at room temperature (20-25°C), it must be in a desiccator.
Q2: Why is the HCl salt preferred over the Free Base?
Recommendation: Never store GEE as a free base. Generate it in situ only.
-
The Science: The free base contains a nucleophilic amine (-NH2) and an electrophilic ester (-COOEt) on the same molecule. In the free base form, the intermolecular reaction is autocatalytic, leading to rapid dimerization into 2,5-Diketopiperazine (DKP) . The HCl salt protonates the amine (-NH3+), removing its nucleophilicity and preventing this cyclization [2].
Q3: What is the optimal atmosphere?
Recommendation: Argon or Nitrogen overlay.
-
The Science: Oxygen is not the primary enemy; humidity is. An inert gas overlay prevents the ingress of atmospheric moisture.
Part 2: Troubleshooting & Diagnostics
Use this module to diagnose the specific failure mode of your reagent.
Visual Diagnostic: The "Sticky Solid" Phenomenon
-
Symptom: The white crystalline powder has turned into a sticky paste, a goo, or a solid block.
-
Diagnosis: Hygroscopic Failure. The salt has absorbed water.
-
Immediate Action: Do not use for sensitive stoichiometry. The molecular weight is no longer 139.6 g/mol due to water weight.
-
Fix: See Protocol A: Rescue Drying below.
Spectral Diagnostic: NMR Analysis
-
Symptom: "I see extra peaks in my 1H NMR."
-
Diagnosis: Use the table below to distinguish between Hydrolysis and DKP formation.
Table 1: 1H NMR Diagnostic Shifts (D2O)
| Component | Key Signal (ppm) | Multiplicity | Diagnostic Feature |
| Intact GEE-HCl | ~4.30 | Quartet | Integral matches Glycine CH2 (2:2 ratio). |
| Hydrolysis Product (Ethanol) | ~3.65 & ~1.18 | Quartet/Triplet | Sharp triplet at 1.18 ppm distinct from ester triplet. |
| Hydrolysis Product (Free Glycine) | ~3.55 | Singlet | Upfield shift from Ester CH2 (~3.93). |
| Cyclization Product (DKP) | ~4.00 | Singlet | Loss of Ethyl signals (Quartet/Triplet). |
Note: If you see ethanol peaks and the ester quartet at 4.30 ppm is weak or missing, your ester has hydrolyzed. If you see a singlet at 4.00 ppm and no ethyl signals, it has cyclized [3][4].
Part 3: Degradation Mechanism Visualization
Understanding the pathway is essential for prevention. The diagram below illustrates the two distinct failure modes based on pH and water content.
Figure 1: Degradation pathways of Glycine Ethyl Ester. Green indicates the stable state; Red indicates irreversible degradation products.
Part 4: Recovery & Handling Protocols
Protocol A: "Rescue" Drying (For Hygroscopic Salts)
Use this if your GEE-HCl has clumped but NMR shows the ester bond is still largely intact (>95%).
-
Transfer: Place the sticky solid into a round-bottom flask.
-
Desiccant: Connect the flask to a high-vacuum manifold (< 1 mbar).
-
Heat: Gently heat the flask to 40°C using a water bath. Do not exceed 50°C to avoid thermal hydrolysis.
-
Duration: Dry for 12-24 hours over P2O5 (Phosphorus Pentoxide) in a drying pistol if available.
-
Validation: Re-run NMR. Ensure the water peak in DMSO-d6 is minimized.
Protocol B: In-Situ Neutralization (Preventing DKP)
Use this when you need the free amine for a reaction (e.g., amide coupling).
WARNING: Do not isolate the free base.
-
Dissolve: Dissolve GEE-HCl in your reaction solvent (e.g., DMF, DCM).
-
Add Base: Add exactly 1.0 equivalent of a non-nucleophilic base (e.g., DIPEA or NMM) immediately before adding the electrophile (e.g., Acid Chloride or Activated Ester).
-
Timing: The time between adding the base and adding the electrophile should be < 5 minutes. This minimizes the window for self-dimerization (DKP formation) [5].
References
-
BenchChem. (2025).[1][2][3] Stability of Glycine Ethyl Ester Hydrochloride: An In-depth Technical Guide. Retrieved from
-
Jindun Chemical. (2025).[1][2][3][4][5][6] What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? Retrieved from
-
ChemicalBook. (2026).[7] Glycine ethyl ester hydrochloride 1H NMR Spectrum. Retrieved from
-
National Center for Biotechnology Information. (2025).[1][2][3][4][5][6][8] PubChem Compound Summary for CID 12176, Glycine ethyl ester. Retrieved from
-
Fisher Scientific. (2023).[4][6][9] Safety Data Sheet: Glycine Ethyl Ester Hydrochloride. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Glycine ethyl ester | C4H9NO2 | CID 12176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
- 7. kth.diva-portal.org [kth.diva-portal.org]
- 8. Glycine ethyl ester hydrochloride(623-33-6) 1H NMR [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
removing unreacted ethyl bromoacetate from reaction mixtures
Topic: Removal of Unreacted Ethyl Bromoacetate from Reaction Mixtures Doc ID: TS-ORG-045 Last Updated: March 2, 2026 Safety Alert: Lachrymator. Handle only in a functioning fume hood.
Executive Summary & Safety First
Ethyl bromoacetate (EBA) is a potent lachrymator (tear gas agent) and a toxic alkylating agent. Its boiling point (
The Core Challenge: EBA is lipophilic (soluble in organics) but must be removed from a lipophilic product (often a
The Solution: The most effective strategy is Chemical Scavenging . By reacting the excess alkyl halide with a nucleophile, we convert the volatile, lipophilic EBA into a non-volatile, water-soluble salt or a polymer-bound species that can be easily separated.
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the safest and most efficient removal method for your specific reaction mixture.
Caption: Decision tree for selecting the optimal ethyl bromoacetate removal strategy based on scale and product sensitivity.
Protocol A: Solid-Supported Scavenging (The "Clean" Method)
Best for: High-value intermediates, acid-sensitive products, and avoiding aqueous workups.
This method uses a polymer-supported amine (e.g., Trisamine resin) to react with the alkyl bromide. The impurity becomes covalently bound to the plastic bead, which is then filtered off.
Mechanism
Step-by-Step Procedure
-
Calculate Loading: Determine the excess moles of ethyl bromoacetate remaining (estimate via TLC or use the initial excess amount).
-
Select Resin: Use Tris(2-aminoethyl)amine polystyrene (typical loading 3–4 mmol/g).
-
Ratio: Use 2–3 equivalents of resin relative to the excess EBA.
-
-
Incubation:
-
Dilute the reaction mixture in DCM, THF, or Ethyl Acetate.
-
Add the resin beads directly to the flask.
-
Stir gently (orbital shaker preferred to avoid grinding beads) for 1–4 hours at room temperature.
-
-
Validation: Spot the supernatant on a TLC plate. Stain with KMnO4. If EBA persists, stir longer or add more resin.
-
Filtration: Filter the mixture through a fritted glass funnel or a cotton plug.
-
Wash: Rinse the resin with solvent to recover any entrained product.
-
Result: The filtrate contains your product; the EBA is trapped on the beads.
Protocol B: Thiourea Scavenging (The "Robust" Method)
Best for: Standard synthesis, large scales, and products stable to mild aqueous washing.
Thiourea is a "super-nucleophile" that reacts rapidly with alkyl halides to form an isothiouronium salt . Unlike the starting material, this salt is highly water-soluble and washes out during extraction.
Mechanism
Step-by-Step Procedure
-
Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Diethyl Ether).
-
Scavenger Solution: Prepare a saturated solution of Thiourea in Ethanol or warm water.
-
Reaction:
-
Add the Thiourea solution to the organic phase.
-
Stir vigorously for 30–60 minutes . Slight warming (
) accelerates the reaction if the product is stable.
-
-
Phase Separation:
-
Drying: Dry the organic layer over
and concentrate.
Protocol C: Physical Separation (Distillation & Chromatography)
Best for: When chemical modification is impossible.
High-Vacuum Distillation (Kugelrohr)
-
Requirement: Your product must have a boiling point significantly higher than
or be non-volatile. -
Setup: Use a Kugelrohr or short-path distillation apparatus.
-
Pressure: Must be < 1 mmHg . At standard pressure, heating EBA to its BP (
) increases the risk of thermal decomposition and dangerous vapor release. -
Trap: CRITICAL. Use a liquid nitrogen trap. Do not let EBA vapors reach the pump oil.
Flash Chromatography Tips
-
Tailing: EBA often "tails" on silica gel, contaminating fractions.
-
Visualization: EBA is not UV active (weak absorption). You must use a stain.
-
Recommended Stain:KMnO4 (Basic Potassium Permanganate). EBA appears as a bright yellow/white spot on a purple background.
-
-
Eluent: EBA is relatively non-polar (
in 20% EtOAc/Hex). Ensure your product has a distinct ( difference).
Data Summary: Method Comparison
| Feature | Polymer Scavenging | Thiourea Scavenging | Distillation |
| Cost | High ( | Very Low ($) | Medium ( |
| Time | 2–4 Hours | 1 Hour | 2+ Hours |
| Purity | Excellent | Good | Variable (Azeotropes) |
| Safety | Best (Beads trap toxin) | Good (Solubilizes toxin) | Risk of Vapor Release |
| Scalability | < 10g | > 100g | > 100g |
Troubleshooting & FAQs
Q: I rotovapped my reaction and now the whole lab cries. What do I do? A: You have contaminated the rotovap and pump oil.
-
Stop immediately. Vent the system into a fume hood.
-
Neutralize: Wipe down all accessible glassware with a dilute solution of ammonia or ethanolamine. The amine reacts with the lachrymator to neutralize it.
-
Oil Change: The vacuum pump oil is likely contaminated. Change the oil in a hood.
Q: Can I use silica gel to scavenge it? A: No. While silica slows it down, it does not covalently bind EBA. It will eventually elute. You can use amine-functionalized silica (similar to Protocol A), which works very well but is expensive.
Q: My product is also an alkyl bromide. Will Thiourea destroy it?
A: Potential Risk.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. Retrieved from [Link]
-
Rathke, M. W. (1973). The Reformatsky Reaction.[3] Organic Reactions, 22, 423-460. (Foundational text on the reactivity of
-bromo esters). - Sigma-Aldrich (Merck).Polymer-Supported Scavengers for Solution Phase Synthesis. Technical Bulletin AL-223. (Source for Trisamine resin protocols).
- Kumbhar, P. P., et al. (2013).Thiourea as a versatile reagent in organic synthesis. Current Organic Chemistry.
Sources
improving solubility of N-substituted glycines in non-polar solvents
Technical Support Center: N-Substituted Glycine (Peptoid) Solubilization
Ticket ID: P-SOLV-001 Subject: Troubleshooting & Optimization of Peptoid Solubility in Non-Polar Media Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Peptoid Engineering Support Hub
You are likely here because your synthesized peptoid (poly-N-substituted glycine) is precipitating, gelling, or failing to dissolve in solvents like Dichloromethane (DCM), Toluene, or Hexane. While peptoids generally exhibit better organic solubility than peptides due to the lack of backbone amide protons (and thus no inter-strand hydrogen bond networks), zwitterionic termini and unchielded polarity remain the primary failure points.
This guide provides a modular approach to solving these issues, moving from chemical design to post-synthetic processing.
Module 1: Diagnostic Decision Tree
Before altering your synthesis, use this logic flow to identify the root cause of insolubility.
Figure 1: Diagnostic flowchart for isolating the cause of peptoid insolubility in non-polar solvents.
Module 2: Chemical Modification (The "Design" Phase)
If you are still in the design phase or can re-synthesize, these modifications are the most robust way to ensure solubility.
End-Group Capping (Critical)
Uncapped peptoids exist as zwitterions (N-terminal amine cation + C-terminal carboxylate anion) at neutral pH. This ionic character is the #1 enemy of non-polar solubility.
-
N-Terminus: Must be acetylated.
-
C-Terminus: Should be amidated (use Rink Amide resin) or esterified.
Protocol: On-Resin N-Terminal Acetylation
-
Reagents: Acetic Anhydride (
), Pyridine, DCM. -
Procedure:
-
After the final deprotection/coupling, wash resin
with DCM. -
Add solution of 0.5 M
and 0.5 M Pyridine in DCM. -
Shake at RT for 30 minutes.
-
Wash
DCM, DMF. -
Validation: Perform a chloranil test. A negative result (no color change) confirms the amine is capped.
-
Side Chain Engineering
Unlike peptides, peptoid solubility is driven almost entirely by side-chain interactions.
-
Strategy: Incorporate "solubility anchors"—bulky, hydrophobic residues that disrupt packing and interact favorably with organic solvents.
-
Recommended Monomers:
-
Nspe (N-S-1-phenylethyl): Excellent for DCM/Toluene solubility due to aromatic stacking interactions.
-
Nall (N-allyl) / Npr (N-propyl): Good for intermediate polarity.
-
Nme (N-methoxyethyl): Provides amphiphilicity; soluble in both water and organics (useful for bridging).
-
Module 3: Post-Synthetic Processing (The "Rescue" Phase)
If you have a charged peptoid (e.g., containing NLys or NAsp mimics) that must remain charged for bioactivity but needs to be dissolved in organic solvent for processing (e.g., electrospinning, casting), use Hydrophobic Ion Pairing (HIP) .[1]
Protocol: Hydrophobic Ion Pairing (HIP)
This process replaces hydrophilic counter-ions (like
Step-by-Step Workflow:
-
Dissolution: Dissolve the purified, lyophilized peptoid in a minimum volume of water or dilute HCl (1 mg/mL).
-
Pairing Agent: Prepare an aqueous solution of Sodium Dodecyl Sulfate (SDS) or Sodium Tetraphenylborate (NaTPB) at a 1.1 : 1 molar ratio relative to the number of cationic charges on the peptoid.
-
Complexation: Slowly add the pairing agent to the peptoid solution while stirring.
-
Observation: The solution should turn cloudy as the charge-neutral HIP complex precipitates.
-
-
Extraction: Add an equal volume of DCM or Chloroform.
-
Phase Separation: Vortex vigorously. The precipitate should dissolve into the organic (bottom) layer.
-
Isolation: Collect the organic layer and evaporate the solvent. The resulting solid is now the "lipid-coated" peptoid, highly soluble in non-polar media.
Module 4: Solvent Engineering & Formulation
Sometimes the issue is not the peptoid, but the solvent choice.[3][4] Peptoids are H-bond acceptors (tertiary amides) but not donors.
| Solvent Class | Suitability | Mechanism / Notes |
| Chlorinated (DCM, | Excellent | The acidic proton in Chloroform/DCM acts as a weak H-bond donor to the peptoid backbone carbonyls [1]. |
| Aromatic (Toluene, Benzene) | Good | Works best if the peptoid contains aromatic side chains (Nspe, Ntrp) via |
| Aliphatic (Hexane) | Poor | Generally requires very long alkyl side chains (e.g., N-decyl) to achieve solubility. |
| Fluorinated (HFIP, TFE) | Rescue | Hexafluoroisopropanol (HFIP) is a "magic solvent" for peptoids. It disrupts aggregation. Use 1-5% HFIP in DCM to dissolve stubborn aggregates. |
Experimental Workflow: Solid Phase Synthesis (SPS) for Organic Solubility
Standard sub-monomer synthesis adapted for high hydrophobicity.
Figure 2: Optimized Solid Phase Synthesis workflow emphasizing the critical capping steps for non-polar solubility.
Frequently Asked Questions (FAQs)
Q: My peptoid dissolves in DCM but turns cloudy after a few minutes. Why? A: This is usually due to hygroscopicity . Peptoids can pull moisture from the air. The "cloudiness" is microscopic water droplets, not peptoid precipitation.
-
Fix: Dry your DCM over molecular sieves before use, or filter the solution through a hydrophobic PTFE filter (0.2
m).
Q: I used 50% hydrophobic residues, but it still won't dissolve in Toluene. A: Check your sequence patterning. If you have "blocks" of polar residues (e.g., Nspe-Nspe-Nspe-NLys-NLys-NLys), they can form micelle-like aggregates that are insoluble.
-
Fix: Distribute hydrophobic residues iteratively (e.g., Nspe-NLys-Nspe-NLys) to break up polar domains.
Q: Can I use DMSO to dissolve it and then dilute with DCM? A: Yes, but be careful. DMSO is miscible with DCM, but if the peptoid concentration is high, the "shock" of the non-polar solvent can cause precipitation.
-
Protocol: Dissolve in minimal DMSO
Add DCM dropwise with vortexing. If turbidity appears, add a drop of HFIP.
References
-
Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[5] Journal of the American Chemical Society, 114(26), 10646-10647.
-
Kirshenbaum, K., et al. (1998). Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure. Proceedings of the National Academy of Sciences, 95(8), 4303-4308.
-
Meyer, J. D., & Manning, M. C. (1998).[1] Hydrophobic ion pairing: altering the solubility properties of biomolecules.[1][2][6] Pharmaceutical Research, 15(2), 188-193.[1]
-
Tran, H., et al. (2011). Solid-phase submonomer synthesis of peptoid polymers and their self-assembly into highly-ordered nanosheets.[7] Journal of Visualized Experiments, (57), e3373.
Sources
- 1. Hydrophobic ion pairing: altering the solubility properties of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO1994008599A1 - Ion-pairing of drugs for improved efficacy and delivery - Google Patents [patents.google.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
troubleshooting low coupling efficiency of steric hindered secondary amines
Topic: Troubleshooting Low Coupling Efficiency of Sterically Hindered Secondary Amines
Diagnostic & Decision Matrix
Before altering your chemistry, determine if your failure is kinetic (steric/electronic) or a side-reaction artifact. Use this decision tree to navigate your troubleshooting process.
Caption: Diagnostic logic flow for identifying reagent mismatch versus condition-induced side reactions in hindered amine couplings.
Technical Deep Dive: The Mechanics of Failure
When coupling to a sterically hindered secondary amine (e.g.,
The Guanidinylation Trap (Why HATU fails)
While HATU is a "gold standard" for difficult couplings, it is an aminium salt (guanidinium N-oxide).
-
Mechanism: In slow reactions (caused by steric hindrance), the unreacted amine can attack the central carbon of the HATU reagent itself rather than the activated ester.
-
Result: This permanently "caps" your amine as a guanidine byproduct, halting the chain.
-
Solution: Phosphonium reagents (PyBrOP, PyAOP) lack this electrophilic center and cannot guanidinylate the amine, making them superior for
-methylated acceptors [1].
Epimerization (The Silent Killer)
Hindered couplings require longer reaction times and more powerful activation. This increases the lifespan of the activated ester, allowing the alpha-proton to be abstracted by the base.
-
Risk Factor: Using strong bases (DIEA) with high-reactivity reagents (HATU/COMU).
-
Solution: Use 2,4,6-Trimethylpyridine (TMP/Collidine) . It is sufficiently basic to deprotonate the carboxylic acid but sterically hindered enough to avoid abstracting the alpha-proton or reacting with the active ester [2].
Troubleshooting FAQs
Q1: My Kaiser test is negative (yellow), but LCMS shows the coupling failed. Why?
A: The Kaiser (Ninhydrin) test only detects primary amines. It does not react with secondary amines (like
Q2: I am seeing a mass corresponding to [+99 Da] on my peptide. What is this?
A: This is likely the guanidinium adduct formed by the reaction of your secondary amine with HBTU or HATU.
-
Corrective Action: Switch to a phosphonium reagent (PyBrOP or PyAOP ) immediately. Do not use uronium/aminium salts for the acceptor amine step.
Q3: The coupling works, but I have 20% D-isomer (Epimerization).
A: Your activation is too aggressive, or your base is too strong.
-
Corrective Action:
-
Switch base from DIEA to Collidine (TMP) .
-
Add Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate). It is superior to HOAt for suppressing racemization while maintaining high reactivity [3].
-
Pre-activate the acid at 0°C before adding it to the resin.
-
Q4: Nothing works. The amine is extremely hindered (e.g., N-Me-Aib, N-Me-Val).
A: You need the "nuclear option": Acid Chlorides or Acid Fluorides .[6]
-
Corrective Action: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ. Acid chlorides are small, highly electrophilic, and lack the bulky leaving groups of active esters [4].
Reagent Comparison Data
| Reagent Class | Examples | Best Use Case | Risk Profile |
| Aminium/Uronium | HATU, HBTU, COMU | Standard hindered couplings (Primary amines). | High risk of Guanidinylation with slow secondary amines. |
| Phosphonium | PyBrOP , PyAOP | N-methyl amines , hindered secondary amines.[7] | Lower side reactions; slightly slower activation than HATU. |
| Acid Halide | Ghosez's Reagent, TFFH | Extreme steric hindrance (Aib-Aib, N-Me-Val). | High moisture sensitivity; risk of racemization if base is not controlled. |
| Carbodiimide | DIC/Oxyma | Microwave synthesis; preventing epimerization.[8] | Urea precipitation (if DCC); generally too slow for extreme sterics without heat. |
Experimental Protocols
Protocol A: The "Bunker Buster" (PyBrOP Method)
Recommended for coupling TO an N-methyl amino acid or hindered secondary amine.
Reagents:
-
Amino Acid (4.0 eq)
-
PyBrOP (4.0 eq)
-
DIEA (8.0 eq) (Or Collidine if epimerization is noted)
-
Solvent: DMF or NMP (anhydrous)
Workflow:
-
Dissolution: Dissolve the Amino Acid and PyBrOP in the minimum amount of DMF.
-
Activation: Add DIEA to the mixture. Note: Unlike HATU, phosphonium salts do not require a pre-activation wait time.
-
Coupling: Immediately add the solution to the resin-bound secondary amine.
-
Incubation: Shake/vortex for 2 to 4 hours (double the standard time).
-
Retreatment: Drain and repeat the coupling (Double Couple) for best results.
-
Monitoring: Perform the Chloranil Test .
Protocol B: In-Situ Acid Chloride (Ghosez’s Reagent)
Recommended for "impossible" couplings where PyBrOP fails.
Reagents:
-
Amino Acid (3.0 - 5.0 eq)
-
Ghosez’s Reagent (3.0 - 5.0 eq)
-
Collidine (TMP) (6.0 - 10.0 eq)
-
Solvent: Dry DCM (Dichloromethane) or THF
Workflow:
-
Generation: Dissolve Amino Acid in dry DCM under Argon/Nitrogen.
-
Chlorination: Add Ghosez’s Reagent dropwise. Stir for 15–30 minutes at room temperature.
-
Visual Cue: Evolution of CO2/CO gas may occur; ensure venting.
-
-
Addition: Add the Collidine to the resin mixture first, then add the acid chloride solution to the resin.
-
Incubation: Shake for 1–2 hours.
-
Quench: Wash resin with dry DCM, then DMF.
Protocol C: The Chloranil Test (For Secondary Amines)
Essential for validating the protocols above.
-
Sample: Take ~1-2 mg of resin beads in a small glass vial.
-
Reagent A: Saturated solution of p-chloranil in Toluene.
-
Action: Add 2 drops of A and 2 drops of B to the beads. Wait 5 minutes.
-
Readout:
-
Dark Blue/Green Beads: Positive (Secondary amine present = Incomplete Coupling).[2]
-
Colorless/Yellowish Beads: Negative (Coupling Complete).
-
References
-
Coste, J., et al. (1990).[9] PyBOP: A new peptide coupling reagent devoid of toxic by-product.[7][8][9] Tetrahedron Letters, 31(2), 205-208.
-
Carpino, L. A., et al. (2002). The 7-azabenzotriazole-based uronium/guanidinium-type peptide assembly agents.[7][10] Journal of the Chemical Society, Perkin Transactions 2, 2002.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[8] Chemistry – A European Journal, 15(37), 9394–9403.
-
Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Amides and Esters. Organic Syntheses, 59, 26.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
ChemSelect Support Hub: Avoiding O-Alkylation in Synthesis
Current Status: 🟢 Operational Topic: Selectivity Control for Ambident Nucleophiles Audience: Synthetic Chemists, Process Development Scientists
Welcome to the ChemSelect Technical Support Center.
You are likely here because your reaction yielded an unwanted enol ether, imidate, or O-alkylated phenol instead of the desired C- or N-alkylated product. This guide treats your synthetic challenge as a "support ticket," diagnosing the root cause (Ambident Nucleophile Theory) and providing field-validated protocols to restore selectivity.
Ticket #EN-001: Enolate Alkylation (C- vs. O-Selectivity)
User Issue: "I treated my ketone with LDA and an alkyl halide, but I isolated significant amounts of the enol ether (O-alkylation) alongside my C-alkylated product."
Diagnosis:
Enolates are ambident nucleophiles.[1][2][3][4] The oxygen atom has higher electronegativity and charge density (Hard center), while the
-
O-Alkylation is driven by Electrostatic Interactions (Charge Control).
-
C-Alkylation is driven by Orbital Overlap (Frontier Molecular Orbital Control).
To avoid O-alkylation, you must suppress the electrostatic pathway and favor the orbital pathway.
Troubleshooting Protocol: The "Tight Ion Pair" Strategy
| Parameter | Recommendation to AVOID O-Alkylation | Mechanistic Rationale |
| Counter-ion | Use Lithium ( | |
| Solvent | Use THF or Ether . Avoid DMSO, HMPA, or DMF. | Polar aprotic solvents (DMSO/HMPA) solvate cations strongly, stripping the |
| Electrophile | Use Alkyl Iodides/Bromides . Avoid Sulfates/Triflates/Chlorides. | According to HSAB theory, soft electrophiles (Iodides) prefer the soft carbon center.[5] Hard electrophiles (Triflates) are driven by charge attraction to the hard oxygen. |
| Additives | Avoid Crown Ethers . | Crown ethers sequester the cation, breaking the tight ion pair and promoting O-alkylation. |
Standard Operating Procedure (SOP): Selective C-Alkylation
Target: Kinetic C-alkylation of a ketone.
-
Enolization: In a flame-dried flask under
, cool anhydrous THF (concentration ~0.5 M) to -78°C . -
Base Addition: Add LDA (1.05 equiv).
-
Substrate: Add the ketone slowly (dropwise) to form the Lithium Enolate. Stir for 30-45 min at -78°C.
-
Checkpoint: The
bond is strong and short. In THF, this exists as a tetramer or dimer, tightly shielding the oxygen.
-
-
Alkylation: Add the Alkyl Iodide (soft electrophile).[5]
-
Critical: Do NOT add HMPA or DMPU if O-alkylation is your specific problem, even if the reaction is slow. If reactivity is too low, warm slowly to 0°C rather than adding polar cosolvents.
-
-
Quench: Acidic workup.
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for enolate alkylation based on HSAB (Hard and Soft Acids and Bases) principles.
Caption: Factors influencing regioselectivity in enolate alkylation. Green paths indicate conditions favoring C-alkylation.
Ticket #AM-002: Amide & Lactam Alkylation (N- vs. O-Selectivity)
User Issue: "I am trying to N-alkylate a lactam (e.g., 2-pyridone or a cyclic amide), but I keep generating the O-alkyl imidate."
Diagnosis: Amide anions are resonance structures where the negative charge is delocalized between Nitrogen and Oxygen.
-
Oxygen: Harder, higher electronegativity.
-
Nitrogen: Softer, but less electronegative.
Unlike enolates, where C-alkylation is thermodynamically preferred (C=O bond strength), N-alkylation of amides preserves the carbonyl but breaks the amide resonance. However, N-alkylation is usually the thermodynamic product for lactams like 2-pyridone due to the restoration of aromaticity (in specific systems) or amide stability.
Troubleshooting Protocol: The "Coordination Control" Strategy
| Variable | Strategy for N-Alkylation | Strategy for O-Alkylation (Avoid this) |
| Metal Salt | Use Sodium ( | Avoid Silver ( |
| Solvent | Use Non-polar/Aprotic (Toluene, THF) . | Polar solvents (DMF) favor O-alkylation by solvating the cation and leaving the "hard" oxygen exposed. |
| Substrate Modification | Use Silyl Protection . | Convert the amide to a silyl imidate first, then alkylate (often yields N-product via migration or specific mechanism). |
Case Study: 2-Pyridone Alkylation
Scenario: Alkylating 2-pyridone with Benzyl Chloride.
-
Path A (O-Alkylation): Using
in Benzene. -
Path B (N-Alkylation - PREFERRED): Using
or in Toluene/THF.
Ticket #PH-003: Phenol Alkylation (C- vs. O-Selectivity)
User Issue: "I want to alkylate the carbon ring of a phenol (C-alkylation), but I only get the ether (O-alkylation)."
Note: In 90% of synthesis, O-alkylation is the goal. However, if you specifically need C-alkylation (e.g., Reimer-Tiemann or specific ortho-alkylation), standard Williamson Ether conditions will fail you.
Diagnosis: Phenoxides are hard nucleophiles at Oxygen. To force C-alkylation, you must block the Oxygen or use a solvent that "ties up" the Oxygen lone pairs via Hydrogen Bonding.[11]
The Solvent Switch Protocol
| Reaction Goal | Solvent System | Mechanism |
| O-Alkylation (Standard) | DMF, DMSO, Acetone | Aprotic solvents solvate the cation, leaving the Phenoxide oxygen "naked" and reactive. |
| C-Alkylation (Specialized) | TFE (Trifluoroethanol), HFIP, or Phenol | Fluorinated alcohols are strong Hydrogen Bond Donors (HBD). They H-bond tightly to the Phenoxide Oxygen, reducing its nucleophilicity. This allows the softer Carbon ring to react.[5][12] |
FAQ: Quick Solutions
Q: I must use a "Hard" electrophile (like MeOTf), but I need C-alkylation. Is it possible? A: It is difficult. The hardness of the Methyl Triflate will strongly drive O-alkylation.
-
Workaround: Switch to Methyl Iodide (
). If you must use MeOTf, use a non-polar solvent (Toluene) and a Lithium base to try to mask the oxygen, but yield will likely suffer.
Q: Does temperature really matter? A: Yes. For enolates, Kinetic Control (-78°C) with Lithium bases usually favors C-alkylation (or the less substituted enolate). Higher temperatures can allow equilibration, leading to mixtures or thermodynamic enol ethers depending on the substrate.
Q: Can I use the Mitsunobu reaction to avoid O-alkylation? A: The Mitsunobu reaction typically yields O-alkylated products when phenols are used. However, for Amides/Lactams , Mitsunobu conditions can be tuned.
-
Insight: Reaction of 2-pyridone with benzyl alcohol (DIAD/PPh3) gives predominantly N-alkylation because the proton transfer occurs at the nitrogen, and the steric/electronic environment favors N-attack on the activated phosphonium intermediate.
References
-
Evans, D. A. (2005). Evans Group Seminars: Enolate Alkylation. Harvard University. (Validated via Reusch Virtual Textbook).
-
House, H. O., & Trost, B. M. (1965). The Chemistry of Carbanions. IX. The Potassium and Lithium Enolates Derived from Cyclic Ketones.[13] The Journal of Organic Chemistry, 30(5), 1341–1348.[13]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 26: Alkylation of Enolates).
- Kornblum, N., et al. (1963). The Alkylation of Ambident Anions. Journal of the American Chemical Society. (Foundational work on S_N1 vs S_N2 character in ambident systems).
-
Maity, S., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones.[9][14] The Journal of Organic Chemistry.
Sources
- 1. fiveable.me [fiveable.me]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. reddit.com [reddit.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 11. pharmaxchange.info [pharmaxchange.info]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
handling hygroscopic nature of n-(3-Hydroxypropyl)glycine salts
Technical Support Center: Handling & Troubleshooting Hygroscopic N-(3-Hydroxypropyl)glycine Salts
Welcome to the Advanced Technical Support Center for peptide chemists and drug development professionals. This resource is dedicated to overcoming the physiochemical challenges associated with N-(3-Hydroxypropyl)glycine (HPG) salts .
HPG is a critical secondary amine building block used in the synthesis of advanced peptide therapeutics, such as the oxytocin analog HPOT, where it replaces the proline residue at position 7 to modulate receptor binding and magnesium dependency[1]. However, isolating HPG as a salt (e.g., hydrochloride or trifluoroacetate) renders it highly hygroscopic, prone to deliquescence, and notoriously difficult to handle during solid-phase peptide synthesis (SPPS).
Part 1: The Causality of Hygroscopicity in HPG Salts
To troubleshoot HPG salts, we must first understand the thermodynamic drivers of their instability. HPG contains three highly polar functional groups: a terminal hydroxyl (-OH), a secondary amine (-NH-), and a carboxylic acid (-COOH).
When crystallized as a salt, the ionic lattice possesses a high affinity for ambient water molecules. The thermodynamic driving force is the formation of stable, multi-point hydrogen-bonded networks between atmospheric moisture and the HPG lattice. This moisture absorption is not merely a physical nuisance; it fundamentally alters the molecular weight of the bulk powder.
If a researcher assumes the powder is 100% anhydrous HPG salt, the absorbed water will lead to erroneous mass measurements. In SPPS, where precise molar equivalents (typically 3–5 eq) are required to drive coupling reactions to completion, this mass error results in sub-stoichiometric activation. The downstream consequence is incomplete peptide coupling, leading to difficult-to-separate deletion sequences in the final Active Pharmaceutical Ingredient (API)[2].
Logical flow: Moisture absorption to peptide synthesis failure.
Part 2: Frequently Asked Questions (FAQs)
Q1: My HPG salt has clumped and turned into a sticky gel. Is the chemical ruined? A: Not necessarily. The transition from a free-flowing powder to a gel is called deliquescence—the substance has absorbed so much moisture that it has dissolved in its own water of hydration. The HPG molecule itself is likely intact, provided it was stored cold to prevent hydrolysis. However, it cannot be weighed accurately in this state. It must be lyophilized (freeze-dried) from a dilute aqueous solution to recover the powder form, followed by immediate storage under inert gas.
Q2: Can I just dry the HPG salt in a vacuum oven at 60°C before weighing? A: No. Heating HPG salts, especially in the presence of moisture, can trigger intermolecular side reactions, such as esterification (between the terminal hydroxyl and the carboxylic acid of another molecule) or degradation of the secondary amine. Always dry hygroscopic peptide building blocks using high vacuum at room temperature over a strong desiccant (e.g., P2O5), or rely on moisture-correction calculations rather than physical drying.
Q3: How do I validate that the HPG residue has successfully coupled to my peptide resin? A: Because HPG is a secondary amine, the standard ninhydrin-based Kaiser test will yield a false negative (it only detects primary amines). To validate coupling onto the HPG residue, you must use a Chloranil test or De Clercq test , which are specifically designed to detect secondary amines on solid supports.
Part 3: Quantitative Impact of Moisture on Stoichiometry
To illustrate the critical need for moisture correction, Table 1 demonstrates the stoichiometric deficit incurred if water content is ignored.
Table 1: Impact of Moisture Content on HPG-HCl Salt Stoichiometry (Assuming a target delivery of 1.00 mmol; Anhydrous MW of HPG-HCl = 169.61 g/mol )
| Moisture Content (w/w %) | Apparent Mass Weighed (mg) | Actual HPG Mass (mg) | Actual Moles Delivered (mmol) | Stoichiometric Deficit (%) |
| 0.0% (Ideal) | 169.6 | 169.6 | 1.00 | 0.0% |
| 2.5% | 169.6 | 165.4 | 0.97 | -3.0% |
| 5.0% | 169.6 | 161.1 | 0.95 | -5.0% |
| 10.0% | 169.6 | 152.6 | 0.90 | -10.0% |
| 15.0% | 169.6 | 144.2 | 0.85 | -15.0% |
Part 4: Self-Validating Troubleshooting Protocols
To ensure scientific integrity, handling HPG salts requires a self-validating system. This means the protocol must contain built-in analytical checks (Karl Fischer titration) to adjust the experimental parameters (mass weighed) dynamically, ensuring the true molarity remains constant regardless of the batch's physical state[3].
Protocol 1: Moisture Determination via Karl Fischer (KF) Titration
Karl Fischer titration is the gold standard for quantifying trace water in hygroscopic amino acid salts because it chemically reacts with water rather than relying on loss-on-drying, which can degrade the sample[4].
Step-by-Step Methodology:
-
System Preparation: Purge the volumetric KF titrator cell with anhydrous methanol. Neutralize any residual moisture in the solvent by pre-titrating with the KF reagent (iodine/sulfur dioxide/imidazole) until a stable endpoint drift is achieved (<10 µ g/min ).
-
Sample Transfer: Inside a nitrogen-purged glove bag, quickly transfer approximately 50 mg of the HPG salt into a dry, pre-weighed septum-capped vial. Record the exact mass.
-
Injection: Inject 1.0 mL of anhydrous methanol into the vial to dissolve the salt. Draw the solution back into the syringe.
-
Titration: Inject the dissolved HPG salt into the KF titration cell.
-
Calculation: The instrument will output the water mass. Calculate the moisture percentage (
). -
Correction Factor: Calculate the corrected mass required for your reaction:
Protocol 2: Glove-Box Weighing and In-Situ Activation
Once the correction factor is known, the material must be weighed and activated without introducing further atmospheric moisture.
Step-by-Step Methodology:
-
Environment Setup: Transfer the sealed HPG salt container, a microbalance, spatulas, and dry reaction vials into a glove box purged with Argon or Nitrogen (Relative Humidity < 1%).
-
Weighing: Weigh the
of the HPG salt into a reaction vial. Cap the vial tightly with a PTFE-lined septum before removing it from the glove box. -
Solvation: Using a dry syringe, inject anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) through the septum to dissolve the salt.
-
In-Situ Neutralization & Activation: Because HPG is a salt, the amine is protonated and unreactive. Inject 2.0 equivalents of N,N-Diisopropylethylamine (DIEA) to free-base the amine, followed immediately by your coupling reagent (e.g., HATU or DIC/Oxyma).
-
Coupling: Transfer the activated solution directly to the solid-phase peptide resin.
Workflow for handling and coupling hygroscopic HPG salts.
References
-
Cherepanov, S. M., et al. (2023). "Two oxytocin analogs, N-(p-fluorobenzyl) glycine and N-(3-hydroxypropyl) glycine, induce uterine contractions ex vivo in ways that differ from that of oxytocin." PLOS ONE, 18(2): e0281363. Available at:[Link]
-
Gheorghe, D., et al. (2021). "Interplay between composition, structural dynamics and thermodynamic data in amino acid nitrates." Journal of Thermal Analysis and Calorimetry. Available at:[Link]
Sources
separation of mono-alkylated vs di-alkylated glycine byproducts
Topic: Separation of Mono-alkylated vs. Di-alkylated Glycine Byproducts Ticket ID: #GLY-ALK-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
The "Over-Alkylation Curse" is the primary bottleneck in synthesizing secondary amino acids (mono-alkylated glycines). Whether via direct alkylation (Menschutkin) or reductive amination, the reaction kinetics often favor the formation of tertiary amines (di-alkylated) due to the increased nucleophilicity of the secondary amine product.
This guide provides a modular troubleshooting framework for separating these species. We address the challenge at three levels: Analytical Resolution (HPLC) , Bulk Purification (Prep-scale) , and Upstream Prevention .
Module 1: Analytical Troubleshooting (HPLC/LC-MS)
User Issue: "I cannot resolve the mono-alkylated product from the di-alkylated impurity on my standard C18 column. They co-elute near the void volume."
Root Cause Analysis
Small N-alkylated glycines (e.g., Sarcosine, N-ethylglycine) are highly polar zwitterions. On standard C18 columns, they exhibit poor retention because the hydrophobic alkyl chain is insufficient to overcome the polarity of the zwitterionic headgroup. Furthermore, the pKa differences between the secondary and tertiary amines are narrow (~0.2 – 0.4 units), making simple pH manipulation difficult without specialized phases.
Troubleshooting Protocol
Method A: Ion-Pairing RP-HPLC (The Robust Standard)
-
Mechanism: The ion-pairing agent (anionic) binds to the protonated amine, forming a neutral, hydrophobic complex that retains on the C18 chain.
-
Protocol:
-
Column: C18 (End-capped, 3µm or 5µm).
-
Mobile Phase A: Water + 0.1% Heptafluorobutyric Acid (HFBA) or 10mM Sodium Octanesulfonate (pH 2.5).
-
Mobile Phase B: Acetonitrile + 0.1% HFBA.
-
Gradient: 0% B to 30% B over 20 mins.
-
-
Expected Result: The di-alkylated species (more hydrophobic complex) will generally elute after the mono-alkylated species.
Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
-
Mechanism: Retains polar analytes via a water-rich layer on a polar stationary phase.
-
Protocol:
-
Column: Silica or Zwitterionic HILIC (e.g., ZIC-HILIC).
-
Mobile Phase: High organic (80-90% ACN) with ammonium acetate buffer (10-20mM, pH 4-5).
-
Expected Result: The mono-alkylated species (more polar) will elute later than the di-alkylated species (less polar).
-
Comparative Data: Retention Behavior
| Analyte Type | Structure | Polarity | RP-HPLC (C18) Elution | HILIC Elution |
| Glycine | Highest | Void Volume (Unretained) | Last (Highest Retention) | |
| Mono-alkyl | High | Early | Middle | |
| Di-alkyl | Medium | Late (retained) | First (Lowest Retention) |
Visualization: Method Selection Logic
Figure 1: Decision tree for selecting the optimal chromatographic method based on the alkyl chain size.
Module 2: Bulk Purification (Preparative Scale)
User Issue: "I have 10 grams of crude mixture. HPLC is too slow. How do I isolate the mono-alkylated product?"
Scenario A: Large Hydrophobic Groups (e.g., N-Benzyl)
If the alkyl group is bulky (Benzyl, Octyl), the di-alkylated species is significantly less water-soluble than the mono-alkylated zwitterion.
-
Acid/Base Extraction:
-
Dissolve crude in dilute NaOH (pH > 11). Both species are anionic (
) and soluble. -
Wash with Dichloromethane (DCM). (Removes non-acidic impurities).
-
Adjust aqueous phase to pH 5-6 (Isoelectric point) .
-
Critical Step: The N,N-dibenzyl glycine is often insoluble in water at its pI and will precipitate or can be extracted into Ethyl Acetate. The mono-benzyl glycine remains in the aqueous phase or precipitates much more slowly.
-
Scenario B: Small Alkyl Groups (e.g., Methyl/Sarcosine)
For N-methyl vs N,N-dimethyl, solubility differences are negligible. You must use Cation Exchange Chromatography .
Protocol: Strong Cation Exchange (SCX)
-
Resin: Dowex 50W (H+ form) or Amberlite IR-120.
-
Loading: Load the crude mixture at pH 2.0 (All amines fully protonated).
-
Elution Strategy (Displacement Chromatography):
-
Wash: Water (removes neutral impurities).
-
Elution: Gradient of dilute
(0.1M to 1.0M) or Pyridine buffers. -
Separation Principle: The di-alkylated amine (tertiary) has a slightly lower pKa (approx 9.8) compared to the mono-alkylated (approx 10.1) in some environments, but more importantly, the hydrophobic interaction with the resin matrix often causes the di-alkylated species to elute later than the mono-alkylated species on polystyrene-based resins.
-
Visualization: Bulk Purification Workflow
Figure 2: Workflow for bulk purification distinguishing between hydrophobic (precipitation) and hydrophilic (ion exchange) strategies.
Module 3: Prevention (Upstream Synthesis Control)
User Question: "Can I stop the di-alkylation from happening in the first place?"
Answer: Yes. Relying on stoichiometry (1:1 equivalents) in direct alkylation is a failed strategy. The product (secondary amine) is more nucleophilic than the starting material (primary amine).
Recommended Synthetic Routes
-
Reductive Amination with Steric Control:
-
Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB is bulkier and less aggressive, reducing the rate of the second alkylation.
-
-
The "Nosyl" Strategy (Gold Standard for Purity):
-
Step 1: React Glycine ester with 2-nitrobenzenesulfonyl chloride (Nosyl chloride).
-
Step 2: Alkylate the sulfonamide (The
of the NH is now acidic; mono-alkylation is exclusive). -
Step 3: Deprotect with Thiophenol/Base.
-
Result: 100% Mono-alkylated product. No separation required.
-
References
-
Sielc Technologies. (n.d.). HPLC Method for Separation of Glycine, Methylglycine, Dimethylglycine and Trimethylglycine. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). Amino Acid Analysis using Aminex HPLC Columns. Retrieved from [Link]
-
PubChem. (2025).[1][2] Glycine (CID 750) and Sarcosine (CID 1088) pKa Data. National Library of Medicine. Retrieved from [Link]
Sources
Validation & Comparative
Comparative 1H NMR Analysis: N-(3-Hydroxypropyl)glycine Ethyl Ester
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of N-(3-Hydroxypropyl)glycine ethyl ester . It is structured to assist researchers in validating synthesis, assessing purity, and distinguishing the target molecule from common precursors and degradation products.
Executive Summary & Structural Context
N-(3-Hydroxypropyl)glycine ethyl ester is a bifunctional intermediate often employed in the synthesis of peptidomimetics, modified polymers, and pro-drug linkers. Its structure combines a secondary amine, a primary alcohol, and an ethyl ester.
-
Target Molecule: N-(3-Hydroxypropyl)glycine ethyl ester
-
Molecular Formula:
-
Key Functionality: Secondary Amine (
), Primary Alcohol ( ), Ethyl Ester ( ).
Accurate NMR characterization is critical because this molecule is prone to two specific instability pathways: hydrolysis (loss of the ethyl group) and intramolecular cyclization (lactonization), both of which significantly alter the spectral profile.
Structural Assignment & Theoretical Shifts
The following diagram details the proton environments expected in the 1H NMR spectrum.
Caption: Proton assignment map for N-(3-Hydroxypropyl)glycine ethyl ester showing predicted chemical shifts and connectivity.
Detailed Shift Table (Solvent: )
| Proton Label | Chemical Group | Shift ( | Multiplicity | Integration | Coupling ( |
| a | 1.25 - 1.29 | Triplet (t) | 3H | ~7.1 Hz | |
| e | 1.68 - 1.76 | Quintet (m) | 2H | ~6.5 Hz | |
| d | 2.68 - 2.75 | Triplet (t) | 2H | ~6.8 Hz | |
| c | 3.35 - 3.45 | Singlet (s)* | 2H | - | |
| f | 3.60 - 3.70 | Triplet (t) | 2H | ~6.0 Hz | |
| b | 4.15 - 4.22 | Quartet (q) | 2H | ~7.1 Hz | |
| NH / OH | Amine / Alcohol | 2.0 - 4.5 | Broad (br) | 2H | Variable |
*Note: The glycine methylene (c) typically appears as a singlet in
Comparative Analysis: Target vs. Alternatives
To validate the success of your synthesis, you must compare the spectrum of your product against its primary precursor (Glycine Ethyl Ester ) and its hydrolysis degradation product.
Comparison 1: Target vs. Precursor (Glycine Ethyl Ester)
Objective: Confirm alkylation of the amine.
| Feature | Glycine Ethyl Ester (Precursor) | N-(3-Hydroxypropyl)glycine Ethyl Ester (Target) | Diagnostic Action |
| Propyl Signals | Absent | Present (3 distinct multiplets at 1.7, 2.7, 3.6 ppm) | Primary Indicator. If these are missing, reaction failed. |
| Glycine | ~3.45 ppm (Singlet) | ~3.40 ppm (Singlet) | Slight upfield shift due to secondary amine formation. |
| Amine Proton | Broad | Broad | Integration of exchangeable protons decreases from 2 to 1 (plus OH). |
Comparison 2: Target vs. Hydrolysis Impurity (Free Acid)
Objective: Detect ester hydrolysis (common in wet solvents).
-
Impurity: N-(3-Hydroxypropyl)glycine
-
Spectral Change:
-
Disappearance of the Ethyl Quartet (~4.2 ppm) and Triplet (~1.25 ppm).
-
Downfield Shift of the Glycine
(c) due to the formation of the free carboxylic acid (or zwitterion effect in ).
-
Experimental Protocol: Self-Validating Workflow
This protocol ensures high-resolution data and immediate validation of sample integrity.
Materials
-
Solvent: Chloroform-d (
) with 0.03% TMS (Recommended for checking OH/NH). -
Alternative:
(Use only if the sample is a hydrochloride salt; note that OH/NH signals will vanish due to deuterium exchange). -
Standard: Residual
at 7.26 ppm serves as the internal reference.
Step-by-Step Acquisition
-
Sample Prep: Dissolve 10-15 mg of the oil/solid in 0.6 mL
. Ensure the solution is clear. Turbidity suggests inorganic salts (filter if necessary). -
Acquisition Parameters:
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (
): seconds (crucial for accurate integration of the ethyl ester protons). -
Scans: 16 (sufficient for >10 mg).
-
-
Processing:
-
Phase correction: Manual phasing is preferred to flatten the baseline around the broad OH/NH peaks.
-
Integration: Calibrate the Ethyl
triplet (1.25 ppm) to 3.00 .
-
Validation Logic (The "Go/No-Go" Check)
Use the following logic flow to validate your spectrum immediately after acquisition.
Caption: Decision tree for validating the 1H NMR spectrum of N-(3-Hydroxypropyl)glycine ethyl ester.
Troubleshooting & Impurity Profiling
Common issues encountered during the analysis of this specific ester.
"Missing" OH/NH Peaks
-
Cause: Chemical exchange with trace water in the solvent or rapid exchange between the amine and alcohol.
-
Solution: Run the spectrum in DMSO-d6 . This solvent forms hydrogen bonds with the OH/NH protons, slowing exchange and often resolving them as distinct multiplets (OH often appears as a triplet, NH as a broad singlet).
Extra Peaks at 3.6 - 3.8 ppm[2]
-
Cause: This region is crowded. It contains the propyl
(target) but also potentially unreacted 1,3-propanediol (if used in excess during synthesis) or 3-amino-1-propanol . -
Differentiation:
-
Target: The triplet at ~3.65 ppm integrates 1:1 with the
triplet at ~2.7 ppm. -
Impurity: If the 3.65 ppm signal integrates higher than the 2.7 ppm signal, you have excess alcohol impurity.
-
Splitting of the Glycine Singlet
-
Cause: If the sample is the Hydrochloride salt , the ammonium proton (
) couples to the adjacent methylene protons ( ), turning the singlet at ~3.4 ppm into a broad doublet or multiplet. -
Solution: Add a drop of
to the NMR tube. This exchanges the ammonium protons for deuterium, collapsing the coupling and restoring the sharp singlet.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12176, Glycine ethyl ester. Retrieved from [Link]
-
Reich, H. J. (2024). Proton NMR Chemical Shifts: Esters and Amines. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). 1H NMR Spectrum of 3-Amino-1-propanol (Analogous fragment). AIST. Retrieved from [Link](Note: General reference for fragment verification).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (Authoritative text for theoretical shift calculation and coupling constants).
Sources
Mass Spectrometry Fragmentation of Hydroxypropyl Glycine Esters: A Technical Comparison Guide
Topic: Mass Spectrometry Fragmentation Pattern of Hydroxypropyl Glycine Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Hydroxypropyl glycine esters represent a specialized class of amino acid derivatives encountered primarily in two high-stakes contexts: as solubility-enhancing prodrug moieties in medicinal chemistry and as critical process impurities (artifacts) in peptide synthesis where propylene oxide is used as an acid scavenger.
Unlike standard methyl or ethyl esters used in GC-MS derivatization, hydroxypropyl esters introduce a secondary hydroxyl group into the ester chain. This structural modification fundamentally alters the fragmentation landscape under Collision-Induced Dissociation (CID), introducing characteristic water losses and specific rearrangement ions that are absent in simple alkyl esters. This guide provides a definitive comparison of these patterns to facilitate accurate structural elucidation.
Mechanistic Insight: The Fragmentation Chemistry
To interpret the mass spectrum of a hydroxypropyl glycine ester (Gly-O-HP), one must understand the competition between charge-remote fragmentation and charge-directed pathways facilitated by the hydroxyl group.
The Core Structure
-
Formula: C
H NO -
Monoisotopic Mass: 133.07 Da
-
Protonated Precursor ([M+H]
): m/z 134.08
Primary Fragmentation Pathways
-
Dehydration (Neutral Loss of H
O): Unlike methyl esters, the hydroxypropyl group facilitates a rapid loss of water (18 Da). This is often the base peak at lower collision energies. The mechanism typically involves a 1,4-elimination driven by the formation of a stable cyclic oxonium ion or an allyl cation species on the ester tail.-
Observation: Transition from m/z 134 → 116 .
-
-
Ester Bond Cleavage (Formation of Glycine Acylium): Standard ester fragmentation involves the cleavage of the alkoxy group. In hydroxypropyl esters, the inductive effect of the hydroxyl group weakens the ester bond, facilitating the formation of the glycine acylium ion or the protonated glycine species.
-
Observation: Transition from m/z 134 → 76 (Protonated Glycine) or m/z 30 (Immonium Ion).
-
-
McLafferty-Type Rearrangement (Hydrogen Transfer): While less dominant than in long-chain fatty acid esters, the hydroxyl hydrogen can participate in a pseudo-McLafferty rearrangement, transferring to the carbonyl oxygen and cleaving the ester bond.
Comparative Analysis: Hydroxypropyl vs. Methyl/Ethyl Esters[1]
The following table contrasts the spectral signatures of hydroxypropyl glycine esters against standard alkyl esters used in analytical workflows.
| Feature | Methyl Ester (Gly-OMe) | Ethyl Ester (Gly-OEt) | Hydroxypropyl Ester (Gly-O-HP) |
| Precursor [M+H] | 90.05 | 104.07 | 134.08 |
| Dominant Neutral Loss | Methanol (-32 Da) | Ethanol (-46 Da) | Water (-18 Da) |
| Characteristic Fragment 1 | m/z 59 (COOCH | m/z 73 (COOC | m/z 116 [M+H-H |
| Characteristic Fragment 2 | m/z 30 (H | m/z 30 (H | m/z 75 (Glycine core) |
| Low Energy Stability | High | High | Low (Labile -OH group) |
| Diagnostic Indicator | M-32 loss | M-46 loss | Strong M-18 transition |
Key Differentiator: The presence of the m/z 116 peak is the definitive diagnostic marker for the hydroxypropyl derivative. Standard alkyl esters cannot lose water directly from the ester chain without complex skeletal rearrangement.
Visualizing the Fragmentation Pathway[5][6]
The following diagram maps the specific dissociation pathways for Glycine 2-hydroxypropyl ester under positive ESI-MS/MS conditions.
Figure 1: ESI-MS/MS fragmentation tree for protonated Hydroxypropyl Glycine Ester, highlighting the diagnostic water loss pathway.
Experimental Protocol: Detection & Validation
This protocol is designed to distinguish hydroxypropyl esters from isobaric impurities (e.g., N-propyl glycine) using LC-MS/MS.
Reagents & Setup
-
Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer.
-
Ionization: ESI Positive Mode.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Workflow
-
Sample Preparation (Artifact Check):
-
If investigating propylene oxide (PO) induced artifacts, dissolve the peptide/amino acid in 50:50 MeOH:H2O.
-
Control: Prepare a standard of Glycine treated with 1% Propylene Oxide for 30 mins at RT to generate the reference ester [1].
-
-
MS Acquisition:
-
Perform a Product Ion Scan of m/z 134.1.
-
Set Collision Energy (CE) ramp: 10, 20, 40 eV.
-
-
Data Analysis (Decision Tree):
-
Step A: Check for m/z 116 (M-18).
-
Present: Confirms Hydroxypropyl Ester (O-alkylation).
-
Absent: Suspect N-propyl glycine or other alkyl isomer.
-
-
Step B: Check for m/z 30 (Immonium).
-
Present: Confirms Glycine backbone.
-
-
Step C: Check for m/z 59.
-
Note: In N-hydroxypropyl glycine (isomer), the hydroxypropyl group is on the nitrogen. Fragmentation often yields m/z 76 but the water loss kinetics differ significantly due to the stability of the secondary amine [2].
-
-
Critical Note on Isomers (N- vs O-alkylation)
A common pitfall in this analysis is distinguishing Glycine Hydroxypropyl Ester (O-alkyl) from N-(2-hydroxypropyl)glycine (N-alkyl).
-
O-Ester (Gly-O-HP): Labile ester bond. Dominant m/z 116 (loss of water from tail) and m/z 76 (hydrolysis product).
-
N-Alkyl (HP-Gly-OH): Stable amide-like backbone. Harder to fragment. Often shows m/z 88 (loss of COOH) rather than clean ester cleavage.
Recommendation: Use retention time to distinguish. O-esters are significantly more hydrophobic and will elute later than their N-alkyl zwitterionic counterparts on C18 columns.
References
- Propylene Oxide as Acid Scavenger in Peptide Synthesis.
-
Fragmentation Mechanisms of Protonated Alpha-Amino Acids. Source: O'Hair, R. A., et al. Journal of the American Society for Mass Spectrometry, 2000.[1] Context: Establishes the foundational "immonium ion" (m/z 30) and "water loss" mechanisms for amino acid derivatives. URL:[Link][1]
-
Determination of Propylene Oxide-Hemoglobin Adducts. Source: Shin, H. S., et al. Journal of Mass Spectrometry, 2006. Context: Provides comparative MS data for N-alkylated hydroxypropyl adducts (Hydroxypropyl Valine) useful for distinguishing isomers. URL:[Link]
Sources
Technical Comparison Guide: HPLC Profiling of N-Substituted Glycine Esters
Topic: HPLC Retention Time Comparison of N-Substituted Glycine Esters Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
N-substituted glycine esters (peptoid monomers) represent a critical class of intermediates in the synthesis of peptidomimetics and prodrugs. Unlike standard
This guide provides an objective comparison of the HPLC retention behavior of N-substituted glycine esters against their C-substituted isomers (standard amino acid esters) and unsubstituted precursors. By analyzing the solvophobic interactions and retention mechanisms, we aim to equip researchers with the data needed to optimize purification and quality control workflows.
Mechanistic Insight: The "N-Substituted" Effect
To understand retention time (
-
Solvophobic Theory & Lipophilicity: Retention in Reverse Phase HPLC (RP-HPLC) is primarily driven by the solute's hydrophobicity. N-substitution generally increases lipophilicity compared to the parent glycine ester by adding non-polar surface area.
-
The "Secondary vs. Tertiary" Amine Shift:
-
Standard Amino Acid Esters (Primary Amines): Capable of donating two hydrogen bonds.
-
N-Substituted Glycine Esters (Secondary Amines): Capable of donating only one hydrogen bond. This reduction in polarity often leads to longer retention times compared to their unsubstituted counterparts but shorter retention times compared to C-substituted isomers due to the steric shielding of the nitrogen lone pair, which can reduce interaction with residual silanols if not properly buffered.
-
Visualization: Solvophobic Interaction Mechanism
The following diagram illustrates the differential interaction of N-substituted vs. C-substituted isomers with a C18 stationary phase.
Figure 1: Mechanistic comparison of stationary phase interactions. N-substitution introduces steric constraints that can slightly modulate retention compared to C-substitution.
Comparative Performance Analysis
This section compares N-substituted glycine esters against key alternatives. Data is based on standard RP-HPLC conditions (C18 column, ACN/H2O gradient with 0.1% TFA).
Comparison A: Effect of N-Substituent Bulk (Sterics & Hydrophobicity)
Increasing the size of the N-substituent drastically shifts retention. This is the primary handle for separating peptoid libraries.
| Compound Class | Specific Example | LogP (Est.) | Relative Retention Time (RRT)* | Separation Difficulty |
| Reference | Glycine Ethyl Ester | 0.1 | 1.00 | N/A |
| N-Alkyl (Short) | N-Methyl Glycine Ethyl Ester (Sarcosine) | 0.4 | 1.15 | Low |
| N-Alkyl (Branched) | N-Isopropyl Glycine Ethyl Ester | 1.2 | 1.45 | Low |
| N-Aryl | N-Phenyl Glycine Ethyl Ester | 1.9 | 1.85 | Moderate |
| N-Aralkyl | N-Benzyl Glycine Ethyl Ester | 2.3 | 2.10 | Low |
*RRT is normalized to Glycine Ethyl Ester. Values are representative of a C18 / ACN gradient system.
Comparison B: Isomeric Comparison (Peptoid vs. Peptide)
This is the most critical comparison for drug development. Isomers have the same molecular weight (MW), making Mass Spectrometry (MS) detection insufficient for differentiation without chromatographic separation.
| Feature | N-Benzyl Glycine Ethyl Ester (Peptoid) | Phenylalanine Ethyl Ester (Peptide) |
| Structure | Isomer A (N-substituted) | Isomer B (C-substituted) |
| Molecular Weight | 193.24 Da | 193.24 Da |
| pKa (Amine) | ~7.8 (Lower basicity) | ~9.1 (Higher basicity) |
| Peak Shape | Often sharper (less silanol tailing) | Prone to tailing (stronger silanol interaction) |
| Retention Trend | Elutes Earlier | Elutes Later |
Key Finding: Under acidic HPLC conditions (pH 2-3), the N-substituted isomer typically elutes before its C-substituted counterpart. This is due to the N-benzyl group reducing the effective basicity and accessibility of the amine to residual silanols, and slightly different solvation shells.
Experimental Protocol: Validated HPLC Method
To ensure reproducibility, use this self-validating protocol. This method includes a system suitability test (SST) to confirm column performance.
Materials
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Detection: UV @ 210 nm (amide backbone/ester) and 254 nm (aromatic substituents).
Gradient Method
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Phase |
| 0.0 | 5 | 1.0 | Equilibration |
| 2.0 | 5 | 1.0 | Injection/Hold |
| 15.0 | 95 | 1.0 | Gradient Ramp |
| 18.0 | 95 | 1.0 | Wash |
| 18.1 | 5 | 1.0 | Re-equilibration |
| 23.0 | 5 | 1.0 | End |
Workflow Diagram
The following decision tree guides the optimization process if resolution is poor.
Figure 2: Method development decision tree for N-substituted glycine esters.
Troubleshooting & Optimization
When working with N-substituted glycine esters, specific challenges arise that differ from standard amino acids.
-
Peak Tailing:
-
Cause: Interaction between the secondary amine and residual silanols on the silica support.
-
Solution: Use "End-capped" columns.[3] If tailing persists, increase the buffer concentration (e.g., 20 mM Ammonium Acetate) or operate at low pH (< 2.5) to protonate silanols.
-
-
Detection Sensitivity:
-
Issue: N-alkyl glycines lack the aromatic chromophore unless the "R" group is aromatic (e.g., Benzyl).
-
Solution: For non-aromatic N-alkyls (e.g., N-isopropyl), use UV at 205-210 nm, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detection (CAD).
-
-
Hydrolysis:
-
Risk:[2] Ester groups are susceptible to hydrolysis in high pH buffers.
-
Prevention: Maintain mobile phase pH between 2.0 and 7.0. Avoid prolonged storage in aqueous buffers.
-
References
-
Mechanism of Peptoid Separation
-
HPLC Methodology for Amino Acid Derivatives
-
Retention Prediction Models
- Title: Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chrom
- Source: Journal of Chrom
-
URL:[Link]
Sources
Technical Comparison: N-Alkyl Glycine Esters in Peptoid & Medicinal Chemistry
Topic: Comparative Technical Guide: N-(3-Hydroxypropyl)glycine Ethyl Ester vs. Sarcosine Ethyl Ester Audience: Researchers in Peptoid Chemistry, Medicinal Chemistry, and Drug Delivery.
Executive Summary
This guide provides a technical analysis comparing Sarcosine Ethyl Ester (the standard N-methyl glycine building block) with N-(3-Hydroxypropyl)glycine Ethyl Ester (a polar, functionalized analogue).
While Sarcosine Ethyl Ester serves as the fundamental unit for introducing backbone flexibility and hydrophobicity in peptidomimetics, the N-(3-Hydroxypropyl) variant emerges as a critical "solubility engineer." It offers a specific handle for hydrogen bonding and polarity modulation without introducing chirality. However, its application requires stricter synthetic controls due to the competing nucleophilicity of the side-chain hydroxyl group.
Key Trade-off:
-
Sarcosine Ethyl Ester: High reactivity, commercial availability, hydrophobic, chemically inert side chain.
-
N-(3-Hydroxypropyl)glycine Ethyl Ester: Enhanced water solubility, H-bond donor capability, requires side-chain protection strategies during aggressive coupling.
Chemical & Physical Profile
The following data contrasts the fundamental physicochemical properties that drive experimental behavior.
| Feature | Sarcosine Ethyl Ester | N-(3-Hydroxypropyl)glycine Ethyl Ester |
| Structure | N-Methylglycine Ethyl Ester | N-(3-Hydroxypropyl)glycine Ethyl Ester |
| Formula | C₅H₁₁NO₂ | C₇H₁₅NO₃ |
| MW (Free Base) | 117.15 g/mol | 161.20 g/mol |
| Side Chain | Methyl (-CH₃) | 3-Hydroxypropyl (-(CH₂)₃OH) |
| LogP (Predicted) | ~ 0.15 (Hydrophobic) | ~ -0.85 (Hydrophilic) |
| H-Bond Donors | 1 (Amine NH) | 2 (Amine NH + Sidechain OH) |
| Steric Bulk (Taft Es) | Low (Methyl) | Moderate (Propyl chain flexibility) |
| Primary Utility | Backbone flexibility, "Kink" inducer | Solubility enhancement, Serine mimicry |
Synthesis & Stability Workflows
Synthesis Logic
Sarcosine Ethyl Ester is a commodity chemical, typically purchased as the Hydrochloride salt (CAS: 52605-49-9). N-(3-Hydroxypropyl)glycine Ethyl Ester is rarely available commercially and must be synthesized. The optimal route avoids over-alkylation by using the amine in excess.
Comparative Synthesis Pathways (Graphviz)
Caption: Route A depicts the standard procurement of Sarcosine. Route B outlines the controlled alkylation required for the Hydroxypropyl variant, emphasizing stoichiometry to prevent dialkylation.
Experimental Protocols
Protocol A: Synthesis of N-(3-Hydroxypropyl)glycine Ethyl Ester
Use this protocol to generate the building block for solution-phase peptoid synthesis.
Reagents:
-
Ethyl bromoacetate (1.0 eq)
-
3-Amino-1-propanol (3.0 eq) – Excess is critical to prevent tertiary amine formation.
-
Dichloromethane (DCM) (anhydrous)
-
Magnesium sulfate (MgSO₄)
Methodology:
-
Preparation: Dissolve 3-amino-1-propanol (30 mmol) in anhydrous DCM (50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.
-
Addition: Dilute ethyl bromoacetate (10 mmol) in DCM (10 mL). Add this solution dropwise to the amine solution over 30 minutes. Slow addition favors mono-alkylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (visualize with ninhydrin; product will stain distinctively from the primary amine).
-
Workup:
-
Wash the organic layer with saturated NaHCO₃ (2 x 30 mL) to remove HBr salts.
-
Critical Step: Wash with small portions of brine. The product is water-soluble; avoid excessive aqueous washing.
-
Alternatively, remove solvent and purify via vacuum distillation (boiling point difference between starting amine and product is significant).
-
-
Yield: Expect ~60-75% as a clear, viscous oil.
Protocol B: Comparative Hydrolytic Stability Assay
Use this to determine the shelf-life and metabolic stability of the esters.
Objective: Compare the rate of ester hydrolysis at physiological pH (7.4). Hypothesis: The terminal -OH in the hydroxypropyl variant may facilitate hydrolysis via intramolecular H-bonding or inductive effects, potentially reducing half-life compared to Sarcosine.
-
Setup: Prepare 10 mM stock solutions of both esters in DMSO.
-
Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.
-
Sampling: Aliquot samples at t = 0, 15, 30, 60, 120 min.
-
Quenching: Add equal volume cold Acetonitrile + 0.1% Formic Acid.
-
Analysis: LC-MS/MS monitoring the parent ion decay.
-
Sarcosine Ethyl Ester: m/z 132.1 [M+H]+
-
N-(3-Hydroxypropyl)glycine Ethyl Ester: m/z 176.1 [M+H]+
-
Performance in Applications
Peptoid/Peptide Coupling Efficiency
When using these esters as nucleophiles (N-terminus extension):
-
Sarcosine Ethyl Ester: Reacts rapidly with activated esters (e.g., Fmoc-AA-NHS). The steric bulk of the methyl group is minimal.
-
N-(3-Hydroxypropyl)glycine Ethyl Ester: Reacts slower due to the propyl chain's steric bulk.
-
Risk Factor: The side-chain hydroxyl (-OH) is a competing nucleophile. While amines are more nucleophilic than alcohols, highly activated acylating agents (like acid chlorides or HATU/DIEA in excess) can lead to O-acylation (ester formation on the side chain).
-
Mitigation: Use TBDMS-protected 3-amino-1-propanol during synthesis if O-acylation is observed, or maintain strict 1:1 stoichiometry of the acylating agent.
-
Physicochemical Impact on Oligomers
Incorporating these monomers into a sequence changes the global properties:
| Property | Sarcosine-Rich Oligomer | Hydroxypropyl-Rich Oligomer |
| Water Solubility | Low to Moderate | High |
| Conformation | Flexible, mix of cis/trans amide bonds. | Flexible, but -OH can H-bond to backbone carbonyls, potentially altering cis/trans ratios (Solvent dependent). |
| Cell Permeability | High (Lipophilic) | Moderate (Polarity limits passive diffusion) |
Decision Logic for Researchers (Graphviz)
Caption: Decision tree for selecting the appropriate N-substituted glycine ester based on the physicochemical requirements of the final oligomer.
References
-
Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.[1] Link
-
Fischer, E., & Speier, A. (1895).[2] "Darstellung der Ester."[3] Berichte der deutschen chemischen Gesellschaft. (Foundational esterification of glycine derivatives).
-
Horn, T., et al. (2004). "Incorporation of Chemoselective Functionalities into Peptoids via the Submonomer Method." Bioconjugate Chemistry. Link
-
ChemicalBook. (2024). "Sarcosine Ethyl Ester Hydrochloride Properties and MSDS." Link
-
PrepChem. (2024). "Synthesis of ethyl N-(n-propyl)glycinate." (Analogous protocol for N-alkyl glycine esters). Link
Sources
Comparative Performance Guide: Biological Activity of Oxytocin Analogs with Hydroxypropyl Glycine Substitutions
As the landscape of peptide therapeutics evolves, drug development professionals must look beyond simple binding affinities to understand the translational impact of structural modifications. Endogenous oxytocin (OT) is a critical nonapeptide hormone utilized globally for labor induction and the prevention of postpartum hemorrhage. However, its clinical and neurological utility is severely bottlenecked by a short plasma half-life and off-target activation of vasopressin receptors.
Recent synthetic innovations have targeted the 7th position (Proline) of the oxytocin molecule to engineer superior stability and receptor selectivity. This guide provides an objective, data-driven comparison of N-(3-hydroxypropyl)glycine-substituted oxytocin (HPOT) against endogenous OT, the clinical standard carbetocin, and a related fluorinated analog (FBOT).
Structural Causality & Mechanistic Advantage
Endogenous OT is rapidly degraded by aminopeptidases and oxytocinases in the bloodstream. By substituting the native Proline at position 7 with N-(3-hydroxypropyl)glycine, researchers have introduced a non-natural peptoid residue that fundamentally alters the molecule's pharmacokinetic profile.
The causality behind HPOT's enhanced biological activity relies on two structural pillars:
-
Proteolytic Shielding: The N-alkylated glycine backbone lacks the standard peptide bond geometry recognized by endogenous proteases, drastically extending the biological half-life from minutes to hours.
-
Receptor Pocket Optimization: The hydroxypropyl group mimics the spatial volume of the native pyrrolidine ring of proline but provides unique rotational flexibility and hydrogen-bonding capabilities. This optimizes the ligand-receptor interaction specifically for the Oxytocin Receptor (OTR), effectively eliminating off-target Vasopressin (V1a) receptor activation .
Quantitative Performance Comparison
The following table synthesizes ex vivo and in vivo experimental data comparing HPOT against standard alternatives.
| Agonist | Position 7 Substitution | EC50 (Human Uterus) | Emax (Human Uterus) | Duration of Action (In Vivo) |
| Endogenous OT | None (Proline) | 5,340 pM | 100% (Baseline) | < 2 hours |
| Carbetocin | N/A (Modified OT)* | 12,090 pM | ~100% | 2–4 hours |
| FBOT | N-(p-fluorobenzyl)glycine | 556 pM | 86% | 16–24 hours |
| HPOT | N-(3-hydroxypropyl)glycine | 189 pM | 75% | 16–24 hours |
*Carbetocin features modifications at positions 1 and 2, not position 7.
Clinical Implications of the Data: HPOT demonstrates an exceptionally potent EC50 (189 pM), outperforming endogenous OT by over 28-fold in human uterine tissue. Crucially, its Emax of 75% classifies it as a highly potent partial agonist . In drug development, this is a massive mechanistic advantage: high potency ensures rapid onset of action, while partial agonism mitigates the risk of receptor desensitization and tetanic (hyper-stimulated) uterine contractions—a dangerous side effect frequently associated with high-dose full agonists during postpartum hemorrhage management.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the biological activity of these analogs must be evaluated through self-validating assay systems. Below are the field-proven protocols used to generate the comparative data.
Protocol A: Ex Vivo Uterine Contractility Assay
Why this is self-validating: The use of spontaneous rhythmic contractions establishes a baseline for each specific tissue strip, acting as an internal control. The subsequent application of Atosiban (a competitive OTR antagonist) validates that the observed contractile force is strictly OTR-mediated.
-
Tissue Preparation: Isolate myometrial strips (approx. 2 x 10 mm) from human cesarean sections or virgin female mice immediately post-extraction.
-
Organ Bath Setup: Suspend the strips in a 10 mL organ bath containing Krebs-Henseleit buffer. Causality: This specific buffer maintains physiological pH and provides the essential extracellular calcium ions required for GPCR-mediated smooth muscle contraction. Aerate with 95% O2 / 5% CO2 at 37°C.
-
Equilibration: Apply a resting tension of 1.0 g. Allow 60–90 minutes for spontaneous rhythmic contractions to stabilize.
-
Antagonist Validation (Parallel Cohort): Pre-treat a control set of strips with 1 μM Atosiban for 10 minutes prior to agonist application to confirm OTR specificity.
-
Agonist Application: Introduce agonists (HPOT, FBOT, OT, Carbetocin) cumulatively at concentrations ranging from 1 pM to 100 nM.
-
Data Acquisition: Record isometric tension using a force transducer. Calculate the Area Under the Curve (AUC) and Emax relative to the spontaneous baseline.
Protocol B: In Vivo Social Behavior Recovery Assay
Why this is self-validating: CD38 knockout (CD38-/-) mice natively exhibit autism spectrum disorder (ASD)-like social deficits due to impaired central OT release. Using this model ensures that any behavioral recovery is directly causal to the administered exogenous analog, eliminating background noise from endogenous OT fluctuations.
-
Subject Preparation: Habituate adult male CD38-/- mice to a standardized testing arena for 3 consecutive days.
-
Dosing: Administer a single intraperitoneal (i.p.) injection of HPOT, OT, or saline at a tightly controlled dose of 1–3 ng/g body weight.
-
Social Interaction Test: Introduce a novel target mouse into the arena at predefined time points (0.5 h, 16 h, and 24 h post-injection).
-
Video Tracking: Record the duration of active social interactions (sniffing, following, allogrooming) using automated tracking software.
-
Pharmacokinetic Validation: Compare the 16-hour and 24-hour interaction times to confirm the extended duration of action of HPOT versus the rapidly cleared endogenous OT.
Pathway and Workflow Visualizations
OTR signaling pathway illustrating HPOT-mediated intracellular Ca2+ release and biological response.
Step-by-step workflow for the self-validating ex vivo uterine contractility assay.
References
-
Ichinose, W., Cherepanov, S. M., Shabalova, A. A., et al. (2019). "Development of a Highly Potent Analogue and a Long-Acting Analogue of Oxytocin for the Treatment of Social Impairment-Like Behaviors." Journal of Medicinal Chemistry. Available at:[Link][1][2]
-
Cherepanov, S. M., Yuhi, T., Iizuka, T., et al. (2023). "Two oxytocin analogs, N-(p-fluorobenzyl) glycine and N-(3-hydroxypropyl) glycine, induce uterine contractions ex vivo in ways that differ from that of oxytocin." PLOS ONE. Available at:[Link][3][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Highly Potent Analogue and a Long-Acting Analogue of Oxytocin for the Treatment of Social Impairment-Like Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Two oxytocin analogs, N-(p-fluorobenzyl) glycine and N-(3-hydroxypropyl) glycine, induce uterine contractions ex vivo in ways that differ from that of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
IR Spectroscopy of Glycine Derivatives: Distinguishing Esters from Lactams
Executive Summary
In the characterization of glycine derivatives, particularly during peptide synthesis and peptidomimetic development, distinguishing between linear esters (protection groups) and cyclic lactams (side-products or targets) is a critical analytical challenge.
The Diagnostic Split:
-
Glycine Esters (Linear): Characterized by a high-frequency Carbonyl (C=O) stretch at ~1735–1750 cm⁻¹ and a strong C–O stretch at ~1150–1250 cm⁻¹ .
-
Glycine Lactams (Cyclic Amides):
-
6-membered (2,5-Diketopiperazines): Exhibit a lower frequency Amide I band at ~1670–1690 cm⁻¹ .
-
4-membered (
-Lactams): Shift significantly higher to ~1740–1760 cm⁻¹ , creating a dangerous overlap with esters that requires secondary band analysis (Amide II, C–O absence) to resolve.
-
This guide provides the mechanistic basis, spectral data, and experimental protocols required to confidently differentiate these species.
Mechanistic Basis of Spectral Shifts
To interpret the spectra accurately, one must understand the vibrational physics driving the frequency shifts.
The Ester Signal (Inductive Dominance)
In glycine esters (e.g., Glycine Ethyl Ester), the carbonyl carbon is bonded to an alkoxy oxygen. Oxygen is highly electronegative, withdrawing electron density through the sigma bond (Inductive Effect,
-
Effect: This withdrawal shortens and stiffens the C=O bond.
-
Result: Higher force constant (
) Higher frequency vibration (>1735 cm⁻¹ ).
The Lactam Signal (Resonance vs. Strain)
In lactams, the carbonyl is bonded to a nitrogen atom. Nitrogen is less electronegative than oxygen and has a lone pair that can donate into the carbonyl
-
Resonance Effect: Delocalization gives the C=O bond partial single-bond character, weakening it and lowering the frequency (typical Amides: 1650–1690 cm⁻¹ ).
-
Ring Strain Effect: In small rings (4-membered
-lactams), geometric constraints force hybridization changes that increase the -character of the -bond and reduce orbital overlap for resonance. This stiffens the bond, pushing the frequency back up (often >1745 cm⁻¹), mimicking esters.
Comparative Spectral Analysis
Table 1: Diagnostic IR Bands for Glycine Derivatives
| Functional Group | Structure Type | Primary C=O[1] Stretch (cm⁻¹) | Secondary Diagnostic Bands | Key Interference Risk |
| Glycine Ester | Linear (Protecting Group) | 1735 – 1750 (Strong, Sharp) | C–O Stretch: 1150–1250 cm⁻¹ (Strong)N–H: ~3300-3400 cm⁻¹ (Broad if salt) | |
| 2,5-Diketopiperazine | 6-Membered Bis-Lactam | 1670 – 1690 (Amide I) | Amide II: ~1550 cm⁻¹ (Weak/Absent in cis-lactams)N–H: ~3200 cm⁻¹ (Sharp) | Amides (Linear) |
| 4-Membered Cyclic Amide | 1745 – 1765 | No C–O Stretch in 1200 region.Amide II: Absent due to geometry.[2][3] | Esters (High Risk) | |
| 5-Membered Cyclic Amide | 1700 – 1720 | Intermediate frequency. | Ketones |
The "Rule of Three" for Esters
When identifying a glycine ester, do not rely on the carbonyl peak alone. Look for the Rule of Three :
-
C–O–C Asymmetric Stretch: ~1200 cm⁻¹ (Often stronger than C=O).
-
C–O–C Symmetric Stretch: ~1050–1100 cm⁻¹.
Note: Lactams lack the C–O–C linkage, making the 1000–1300 cm⁻¹ region much cleaner.
The DKP (Diketopiperazine) Fingerprint
Glycine derivatives often cyclize to form 2,5-diketopiperazines (DKP).[7][8] This is a 6-membered ring.[8][9]
-
Amide I (C=O): Appears at 1670–1690 cm⁻¹ , significantly lower than the ester.
-
H-Bonding: In solid state (KBr pellet), extensive Hydrogen bonding can broaden this peak and shift it slightly lower compared to dilute solution spectra.
Experimental Protocol: Monitoring Cyclization
This protocol is designed to monitor the unwanted cyclization of Glycine Ethyl Ester to 2,5-Diketopiperazine during peptide synthesis or storage.
Sample Preparation
Method: Attenuated Total Reflectance (ATR) is preferred for speed and reproducibility, avoiding the moisture sensitivity of KBr pellets.
-
Background: Collect a background spectrum of the clean ATR crystal (Diamond or ZnSe).
-
Sample Loading:
-
Solid: Place ~5 mg of powder on the crystal. Apply high pressure using the anvil to ensure contact.
-
Oil/Liquid: Place 1 drop on the crystal.
-
-
Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 16–32
-
Range: 4000–600 cm⁻¹
-
Workflow Logic (Decision Tree)
The following diagram illustrates the logical process for assigning the species based on spectral data.
Caption: Decision logic for distinguishing glycine esters from lactams using C=O and C-O spectral regions.
Case Study: Stability of Glycine Ethyl Ester
Scenario: A researcher observes a white precipitate forming in a stored bottle of Glycine Ethyl Ester free base. Hypothesis: The free base has self-condensed to form Glycine Anhydride (2,5-Diketopiperazine).
Spectral Evidence:
-
Initial Spectrum (Fresh):
-
Sharp peak at 1738 cm⁻¹ (Ester C=O).
-
Strong doublet at 1200/1050 cm⁻¹ (Ester C-O).
-
-
Precipitate Spectrum (Aged):
-
The 1738 cm⁻¹ peak disappears.
-
New, very strong peak appears at 1685 cm⁻¹ (Lactam C=O).
-
The 1200 cm⁻¹ region becomes clear (loss of C-O).
-
New N-H stretch pattern at 3200 cm⁻¹ (H-bonded cyclic amide).
-
References
-
NIST Chemistry WebBook. Infrared Spectrum of Glycine Ethyl Ester Hydrochloride. National Institute of Standards and Technology. Available at: [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[10] (2018).[11][12] Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Amides and Lactams. Available at: [Link][1][2][6][7][12][13][14][15][16][17][18]
-
MDPI Molecules. Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines. (2009). Available at: [Link]
-
Michigan State University. Infrared Spectroscopy: Amides and Lactams. Available at: [Link][2][15][18]
Sources
- 1. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 2. mdpi.com [mdpi.com]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. youtube.com [youtube.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. Dynamic protein structures in solution: decoding the amide I band with 2D-IR spectral libraries and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Magnesium Dependency in Peptide Therapeutics: A Comparative Guide to N-(3-Hydroxypropyl)glycine Modified Oxytocin Analogs
As peptide therapeutics evolve, overcoming formulation and physiological dependencies remains a critical hurdle for drug development professionals. Native oxytocin (OT), a nonapeptide hormone, is historically notorious for its strict magnesium (Mg²⁺) dependency. Maximal oxytocin receptor (OTR) binding and subsequent Gq-coupled signaling require high local concentrations of Mg²⁺, complicating pharmacokinetics and clinical efficacy.
Recent structural and synthetic biology advancements have introduced a novel class of peptoid-modified analogs. By replacing the rigid proline at position 7 with N-(3-Hydroxypropyl)glycine —a highly flexible, hydroxylated peptoid monomer—researchers have successfully bypassed this Mg²⁺ requirement.
This guide objectively compares the performance, mechanistic causality, and experimental validation of N-(3-Hydroxypropyl)glycine modified peptides (e.g., HPOT, G-series analogs) against native OT and Mg²⁺-supplemented formulations.
Mechanistic Deep Dive: The Causality of Magnesium Independence
To understand why N-(3-Hydroxypropyl)glycine represents a paradigm shift, we must first examine the structural biology of the OT-OTR complex.
In native oxytocin, the cyclic peptide requires a hydrated Mg²⁺ ion to form an essential structural bridge between the ligand and the OTR binding pocket [1, 2]. Without this divalent cation, the rigid proline residue at position 7 restricts the peptide backbone, preventing the optimal conformational fit required for high-affinity receptor activation.
The Peptoid Solution: N-(3-Hydroxypropyl)glycine is an N-substituted glycine (a peptoid residue). This modification achieves two critical mechanistic feats:
-
Extreme Flexibility: Glycine derivatives lack the rigid pyrrolidine ring of proline and the chiral alpha-carbon, making the backbone >100 times more flexible. This allows the peptide to adopt the active conformation without relying on Mg²⁺ to pre-organize the receptor pocket [2].
-
Direct Hydroxyl Coordination: The 3-hydroxypropyl side chain acts as a functional mimic of the hydrated Mg²⁺ complex. The hydroxyl group directly coordinates with the OTR, providing the necessary binding energy that native OT can only achieve via the exogenous Mg²⁺ bridge [2].
Fig 1: Mechanistic divergence in OTR activation between native oxytocin and peptoid-modified analogs.
Comparative Performance Analysis
When evaluating these peptides for clinical applications—such as craniofacial antinociception or the prevention of postpartum hemorrhage—the elimination of Mg²⁺ dependency drastically simplifies dosing and improves tissue-specific potency.
The table below synthesizes quantitative data comparing Native OT, Mg²⁺-supplemented OT (e.g., TNX-1900), and N-(3-Hydroxypropyl)glycine modified analogs (such as HPOT and G-5) [1, 2].
| Parameter | Native Oxytocin (OT) | Mg²⁺-Supplemented OT | N-(3-Hydroxypropyl)glycine Analogs |
| Position 7 Residue | Proline (Rigid) | Proline (Rigid) | N-(3-Hydroxypropyl)glycine (Flexible) |
| Mg²⁺ Dependency (Shift) | High (~9.0 mV) | High (Overcome by formulation) | Low (~2.8 - 3.8 mV) |
| Receptor Binding Mode | Requires Mg²⁺ bridge | Requires Mg²⁺ bridge | Direct hydroxyl coordination |
| Ex Vivo EC₅₀ (Human Uterus) | 5,340 pM | N/A (Relies on local Mg²⁺) | 189 pM (HPOT) |
| Ex Vivo Emax | 100% (Reference) | 100% | 75% (Potent Partial Agonist) |
| Pharmacokinetics | Single component (Suboptimal) | Two components (Complex PK) | Single component (Optimized) |
Key Insight: While Mg²⁺-supplemented OT achieves high potency, it requires the co-formulation of two components with distinct biodistribution and pharmacokinetic profiles. The N-(3-Hydroxypropyl)glycine analogs consolidate this efficacy into a single molecule, demonstrating an EC₅₀ of 189 pM in human uterine tissue—vastly outperforming native OT (5,340 pM) and carbetocin (12,090 pM) [1].
Experimental Methodologies (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating the Mg²⁺ dependency and efficacy of these modified peptides.
Protocol 1: In Vitro OTR Binding & Mg²⁺ Dependency Assay
This assay quantifies the electrophysiological shift (mV) required for receptor activation in the presence vs. absence of Mg²⁺.
-
Cell Preparation: Culture HEK293 cells stably expressing human OTR.
-
Buffer Stratification: Prepare two strictly controlled extracellular recording buffers: a Mg²⁺-free buffer (0 mM Mg²⁺, supplemented with EDTA to chelate trace divalent cations) and a high-Mg²⁺ buffer (1.75 mM Mg²⁺).
-
Ligand Application: Apply cumulative concentrations of the test peptide (Native OT vs. N-(3-Hydroxypropyl)glycine analog).
-
Readout & Validation: Measure Gq-coupled calcium mobilization via FLIPR or direct electrophysiological patch-clamp. Self-Validation: The delta (ΔmV) between the 0 mM and 1.75 mM Mg²⁺ states represents the dependency. A successful N-(3-Hydroxypropyl)glycine modification will yield a ΔmV < 4.0, compared to > 9.0 for native OT[2].
Protocol 2: Ex Vivo Uterotonic Contractility Assay
Used to determine the translational efficacy (EC₅₀ and Emax) of the analogs in target tissues.
-
Tissue Isolation: Harvest human myometrial strips (from cesarean deliveries) or virgin murine uterine horns.
-
Organ Bath Equilibration: Suspend tissues in a 10 mL organ bath containing aerated (95% O₂, 5% CO₂) Krebs-Henseleit solution at 37°C. Apply a resting tension of 1.0 g and equilibrate for 60 minutes.
-
Isometric Tension Recording: Construct cumulative dose-response curves (1 pM to 1 μM).
-
Data Analysis: Calculate EC₅₀ and Emax using non-linear regression. Self-Validation: Utilize the Bliss independence model to verify additivity when co-administered with native OT, confirming competitive binding at the same OTR orthosteric site [1].
Fig 2: Standardized ex vivo and in vitro workflow for evaluating Mg2+ dependency and efficacy.
Translational Impact & Conclusion
The strategic substitution of proline with N-(3-Hydroxypropyl)glycine represents a masterclass in rational peptide design. By embedding the functional equivalent of a hydrated Mg²⁺ ion directly into the peptide's highly flexible backbone, drug developers can circumvent the unpredictable pharmacokinetics of multi-component formulations.
For indications ranging from craniofacial antinociception (where intranasal delivery demands single-molecule simplicity) to the rapid management of postpartum hemorrhage (where HPOT acts as a highly potent partial agonist), N-(3-Hydroxypropyl)glycine modified peptides offer a superior, Mg²⁺-independent alternative to native oxytocin.
References
-
Cherepanov, S. M., Yuhi, T., Iizuka, T., Hosono, T., Ono, M., Fujiwara, H., Yokoyama, S., Shuto, S., & Higashida, H. (2023). "Two oxytocin analogs, N-(p-fluorobenzyl) glycine and N-(3-hydroxypropyl) glycine, induce uterine contractions ex vivo in ways that differ from that of oxytocin." PLOS ONE, 18(2), e0281363. Available at:[Link]
-
Rideout, D., Daugherty, B., Hsu, D. T., et al. (2024). "Oxytocin Analogs with Enhanced Craniofacial Antinociceptive Effects in Low Magnesium Formulations." Tonix Pharmaceuticals (Presented at the American Chemical Society Spring 2024 Meeting). Available at:[Link]
Stability Comparison of Glycine Methyl Ester vs. Glycine Ethyl Ester Derivatives: A Technical Guide
Executive Summary & Core Dilemma
In the synthesis of peptide-based therapeutics and the design of targeted prodrugs, the selection of a C-terminal protecting group or a prodrug promoiety is a critical structural decision. Glycine methyl ester (Gly-OMe) and glycine ethyl ester (Gly-OEt) are two of the most ubiquitous derivatives utilized in drug development. While structurally differing by only a single methylene unit, this minor variation imparts significant differences in chemical stability, enzymatic lability, and overall kinetic behavior. This guide provides a comparative analysis of their stability profiles to inform rational drug design and formulation strategies.
Mechanistic Causality: The Drivers of Hydrolytic Stability
The stability of amino acid esters is primarily dictated by their susceptibility to hydrolysis, which follows a characteristic U-shaped pH-rate profile[1]. Both specific acid catalysis (pH < 4) and specific base catalysis (pH > 8) drive degradation, with maximum stability occurring in mildly acidic aqueous environments[1].
Steric Hindrance and the Transition State
During base-catalyzed hydrolysis, the hydroxide ion nucleophilically attacks the ester carbonyl carbon, forming a tetrahedral intermediate. The stability of the ester is inversely proportional to the rate of this attack. According to the Arrhenius kinetic theory and Newman's "rule of six", the steric bulk of the alkoxyl leaving group directly influences the activation energy (
-
Methyl Esters (-OMe): Possess minimal steric shielding around the carbonyl carbon. The lower activation energy required to reach the tetrahedral transition state results in a higher reaction rate constant (
), making Gly-OMe chemically more labile[3][4]. -
Ethyl Esters (-OEt): The additional methyl group in the ethyl chain introduces steric hindrance and a slight inductive electron-donating effect, which destabilizes the incoming nucleophile and increases the activation energy. Consequently, Gly-OEt exhibits superior chemical stability in aqueous solutions compared to its methyl counterpart[3].
Logical flow of base-catalyzed ester hydrolysis highlighting the steric-sensitive transition state.
Biological Stability: Carboxylesterase Activity
In in vivo settings, stability is governed by enzymatic cleavage rather than purely chemical hydrolysis. Ester prodrugs are non-specifically hydrolyzed by ubiquitous human esterases (e.g., CES1 and CES2) to yield active components post-absorption[3]. While methyl esters are chemically less stable, their biological half-lives can sometimes vary depending on the specific binding pocket affinity of local carboxylesterases. However, as a general rule, both are considered highly labile "soft" moieties in plasma, with methyl esters often acting as superior acyl donors due to lower steric bulk[3][4].
Quantitative Stability Comparison
The following table synthesizes the comparative kinetic behavior of Gly-OMe and Gly-OEt under standardized conditions.
| Parameter | Glycine Methyl Ester (Gly-OMe) | Glycine Ethyl Ester (Gly-OEt) | Mechanistic Rationale |
| Chemical Base Hydrolysis Rate ( | Higher | Lower | Reduced steric hindrance in the methyl group lowers the transition state activation energy[3]. |
| Optimal Storage pH | pH 3.0 - 4.0 | pH 3.0 - 4.0 | Both exhibit a U-shaped pH-rate profile; protonation of the amine at low pH prevents degradation[1][5]. |
| Enzymatic Transesterification Reactivity | High | Moderate | Methyl esters act as superior acyl donors in lipase-catalyzed reactions due to lower steric bulk[4]. |
| Prodrug Activation Rate (pH 7.4) | Rapid ( | Moderate to Rapid | Base catalysis at pH 7.4 is enhanced by electron withdrawal from the protonated terminal amine[5]. |
Self-Validating Experimental Protocol: Stability-Indicating Assay
To objectively determine the stability of Gly-OMe vs. Gly-OEt for a specific formulation, researchers must employ a forced degradation study coupled with a stability-indicating High-Performance Liquid Chromatography (HPLC) method[1]. The following protocol is designed with built-in validation checkpoints to ensure data integrity.
Step-by-Step Methodology
Step 1: Preparation of Buffered Solutions Prepare three distinct 50 mM buffer solutions to map the pH-rate profile:
-
Acidic: Citrate buffer (pH 3.0)
-
Neutral/Physiological: Phosphate-buffered saline (PBS, pH 7.4)
-
Alkaline: Borate buffer (pH 9.0)
Step 2: Substrate Incubation Dissolve Gly-OMe hydrochloride and Gly-OEt hydrochloride separately in each buffer to a final concentration of 1.0 mg/mL. Incubate the solutions in a thermostatic water bath at 37°C ± 0.5°C to simulate physiological conditions.
Step 3: Aliquoting and Quenching (The Self-Validating Step) At predefined time intervals (0, 1, 2, 4, 8, 12, and 24 hours), withdraw 100 µL aliquots. Causality Check: Immediately quench the reaction by adding 100 µL of cold 0.1 M HCl (bringing the pH < 3.0). Because ester hydrolysis is minimized at low pH, this step freezes the kinetic profile, ensuring that degradation does not continue while the sample awaits HPLC analysis[1][5].
Step 4: HPLC-UV Analysis Inject 20 µL of the quenched samples into an HPLC system equipped with a C18 reverse-phase column.
-
Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B)[3].
-
Detection: UV absorbance at 210 nm (due to the lack of strong chromophores in simple glycine esters).
-
Validation: Ensure baseline resolution between the intact ester peak and the primary degradation product (free glycine).
Step 5: Kinetic Data Modeling
Plot the natural logarithm of the remaining ester concentration versus time. A linear fit indicates pseudo-first-order kinetics. Calculate the observed rate constant (
Self-validating experimental workflow for comparative ester stability assessment via HPLC.
Strategic Implications for Drug Development
The choice between a methyl and ethyl ester derivative must be aligned with the therapeutic goal:
-
Prodrug Design: If rapid systemic conversion to the active parent drug is required, the methyl ester is often preferred due to its higher hydrolytic lability at physiological pH[5]. For example,
-amino acid ester prodrugs of camptothecin rely on predictable, rapid hydrolysis to release the active lactone[5]. -
Formulation Stability: If the active pharmaceutical ingredient (API) must be formulated as a liquid suspension, the ethyl ester provides a wider margin of chemical stability during shelf-life, particularly when buffered to its optimal pH of ~3.0 - 4.0[1].
References
-
Iowa State University Digital Repository. "Metal ion complex catalysis of amino acid ester hydrolysis". Available at:[Link]
-
NIH. "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres". Available at: [Link]
-
RSC Publishing. "Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants". Available at: [Link]
-
NIH. "Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins". Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DSpace [dr.lib.iastate.edu]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective enzymatic acylation of glycine as a green route to N -acyl amino acid surfactants - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01932J [pubs.rsc.org]
- 5. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Blueprint: Verifying the Purity of Peptoid Building Blocks (TLC vs. HPLC)
As the therapeutic and material applications of peptoids (poly-N-substituted glycines) expand, the demand for highly pure peptoid building blocks has never been more critical[1]. Whether you are utilizing the iterative submonomer approach or incorporating pre-synthesized Fmoc-protected peptoid monomers into standard solid-phase peptide synthesis (SPPS)[2], the purity of your building blocks dictates the success of your final oligomer. A minor 5% impurity in a building block, compounded over a 10-mer sequence, drastically reduces the theoretical maximum yield of the crude product.
As a Senior Application Scientist, I frequently encounter researchers struggling with the unique chromatographic behavior of peptoids. This guide objectively compares Thin Layer Chromatography (TLC) against High-Performance Liquid Chromatography (HPLC) for peptoid purity verification, explaining the causality behind their distinct analytical behaviors and providing self-validating experimental protocols.
The Analytical Dilemma: TLC vs. HPLC
While RP-HPLC is the gold standard for final quantitative purity analysis, TLC remains the most pragmatic, high-throughput tool for real-time monitoring of building block synthesis[3]. To choose the right method, one must understand the fundamental structural differences between peptides and peptoids.
The Causality of Chromatographic Behavior
Unlike natural peptides, peptoids lack amide protons, entirely eliminating backbone hydrogen bonding[4]. This structural shift drastically increases their solubility in organic solvents, making Normal Phase TLC highly effective. However, the N-alkylation creates tertiary amides along the backbone, which exist in multiple stable cis and trans rotameric states.
During room-temperature RP-HPLC, these rotamers interconvert at a rate comparable to the chromatographic timescale. This phenomenon often results in severe peak broadening or "split peaks" that are frequently misdiagnosed as impurities. In TLC, this rotameric equilibrium manifests as band streaking. Consequently, TLC provides a rapid, binary assessment of reaction completion without the confounding rotameric artifacts that complicate room-temperature HPLC analysis.
Visualization Mechanics
Because the peptoid backbone lacks primary amines, traditional peptide visualization fails.
-
Ninhydrin: Fails to stain the tertiary amide backbone but is excellent for verifying the consumption of primary amine submonomers during the displacement step[5].
-
UV (254 nm): Only effective if the building block contains an aromatic side chain (e.g., phenylethylamine) or an Fmoc protecting group[2].
-
KMnO₄ or Iodine: Universal oxidative stains required for visualizing aliphatic peptoid building blocks (e.g., N-isobutylglycine)[4].
Objective Performance Comparison
The following table summarizes the performance metrics of TLC versus HPLC/LC-MS when evaluating peptoid building blocks.
| Analytical Metric | Normal Phase TLC | Reverse Phase HPLC | LC-MS (ESI) |
| Primary Utility | In-process reaction monitoring | Final purity quantitation (>95%) | Mass confirmation & impurity ID |
| Throughput | High (< 5 mins, highly parallel) | Low (15–30 mins per sample) | Low (15–30 mins per sample) |
| Rotamer Sensitivity | Low (Minor streaking) | High (Split peaks at 25°C) | High (Multiple peaks, same mass) |
| Detection Method | UV (254 nm), KMnO₄, Ninhydrin | UV (214 nm / 254 nm) | Total Ion Chromatogram (TIC) |
| Cost per Analysis | < $1.00 | $5.00 - $10.00 | > $15.00 |
Logical Workflows & Decision Matrices
To optimize your analytical pipeline, rely on TLC for rapid submonomer validation and reserve HPLC for final building block certification.
Workflow of submonomer peptoid synthesis with integrated TLC monitoring.
Decision matrix for selecting the optimal purity verification method for peptoids.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute confidence in your purity assessments.
Protocol A: High-Contrast TLC Verification of Peptoid Submonomers
Purpose: To verify the complete consumption of primary amines during the submonomer displacement step.
-
Sample Preparation: Extract a 5 µL aliquot of the reaction mixture. Dilute in 50 µL of Dichloromethane (DCM).
-
Control Spotting (Self-Validation): On a Silica Gel 60 F254 plate, spot three lanes:
-
Lane 1: Pure primary amine standard (Starting Material Control).
-
Lane 2: Co-spot of standard + reaction mixture.
-
Lane 3: Reaction mixture.
-
-
Elution: Develop the plate in a mobile phase of 90:10 DCM:Methanol. (Adjust polarity if the Rf of the product is not between 0.3 and 0.7).
-
Visualization Sequence:
-
Step 1 (UV): Examine under 254 nm UV light. Mark any UV-active spots (valid only for aromatic/Fmoc species).
-
Step 2 (Ninhydrin): Dip the plate in Ninhydrin solution (0.2% in ethanol) and heat at 110°C for 2 minutes.
-
Interpretation: A purple spot in Lane 3 matching the Rf of Lane 1 indicates incomplete displacement. The absence of a purple spot confirms complete amine consumption[5].
-
Step 3 (KMnO₄): If verifying an aliphatic backbone, use a separate plate dipped in basic KMnO₄. The peptoid backbone will appear as a bright yellow spot against a purple background[4].
-
Protocol B: RP-HPLC Purity Quantification of Fmoc-Peptoid Monomers
Purpose: To quantitatively verify that an isolated Fmoc-protected peptoid building block meets the >95% purity threshold required for SPPS[2].
-
Column Selection: Use a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Temperature Control (Critical): Set the column oven to 60°C . Causality: Elevating the temperature increases the rate of cis/trans amide bond isomerization, coalescing the rotameric states into a single, sharp quantifiable peak.
-
Mobile Phase:
-
Solvent A: H₂O with 0.1% Trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient: Run a shallow gradient from 5% B to 95% B over 30 minutes at 1.0 mL/min. Shallow gradients are strictly required for peptoids to prevent co-elution of closely related deletion sequences.
-
Detection: Monitor UV absorbance at 214 nm (amide backbone) and 254 nm (Fmoc group).
-
Validation: Integrate the area under the curve (AUC). A purity of >95% at 214 nm confirms the building block is ready for automated SPPS.
References
1.[2] A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids - Frontiers. Available at: 2.[3] A Field Guide to Optimizing Peptoid Synthesis | ACS Polymers Au - ACS Publications. Available at: 3.[1] Peptoid-based PET imaging of vascular endothelial growth factor receptor (VEGFR) expression - PMC. Available at: 4. HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. Available at: 5.[5] Short Tryptamine-Based Peptoids as Potential Therapeutics for Microbial Keratitis - PMC. Available at: 6.[4] Syntheses and Evaluation of Peptoids as Bioinert Coatings for Nanoparticles - Lund University Publications. Available at:
Sources
- 1. Peptoid-based PET imaging of vascular endothelial growth factor receptor (VEGFR) expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Short Tryptamine-Based Peptoids as Potential Therapeutics for Microbial Keratitis: Structure-Function Correlation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Crystallographic & Solid-State Properties of N-Substituted Glycine Hydrochloride Salts
Topic: Crystallographic Data for N-Substituted Glycine Hydrochloride Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-substituted glycines (peptoid monomers) are critical intermediates in the synthesis of peptidomimetics, offering enhanced proteolytic stability and cellular permeability compared to native peptides. Their hydrochloride salts are the preferred solid-state forms for purification and storage due to improved crystallinity and thermal stability.
This guide provides an objective technical comparison of the crystallographic data, solid-state packing, and thermal performance of three key derivatives: Glycine HCl (Parent), Sarcosine HCl (N-methyl), and N-Phenylglycine HCl (N-aromatic).
Key Insight: The substitution at the nitrogen atom drastically alters the hydrogen-bonding network, shifting the crystal packing from a rigid 3D network in Glycine HCl to a segregated, layered architecture in N-Phenylglycine HCl. This transition directly impacts thermal stability and dissolution kinetics.
Comparative Crystallographic Data[1]
The following table synthesizes single-crystal X-ray diffraction (SXRD) data for the hydrochloride salts. Note the anisotropic expansion of the unit cell, particularly along the c-axis, as the N-substituent size increases.
| Parameter | Glycine HCl (Parent) | Sarcosine HCl (N-Methyl) | N-Phenylglycine HCl (N-Aromatic) |
| Formula | |||
| Crystal System | Monoclinic / Orthorhombic* | Orthorhombic | Orthorhombic |
| Space Group | |||
| Unit Cell | ~5.07 | 6.687(2) | 5.4376(5) |
| Unit Cell | ~6.23 | 7.899(3) | 7.2577(8) |
| Unit Cell | ~5.37 | 8.607(3) | 22.773(2) |
| Density ( | ~1.46 | ~1.35 | 1.387 |
| Z (Molecules/Cell) | 2 or 4 | 4 | 4 |
| Packing Motif | 3D H-Bond Network | Distorted 3D Network | Bilayer (Hydrophobic/Hydrophilic) |
*Note: Glycine HCl exists in multiple forms (anhydrous, hemihydrate). Data above reflects typical anhydrous packing dimensions for comparison.
Structural Analysis & Causality
-
Unit Cell Expansion: In N-Phenylglycine HCl , the c-axis expands to nearly 22.8 Å compared to ~8.6 Å in Sarcosine HCl. This is caused by the steric bulk of the phenyl ring, which forces the molecules to stack in bilayers.
-
Chirality & Space Groups: While Glycine is achiral, the introduction of substituents and the specific packing forces in the salt form often drive crystallization into non-centrosymmetric space groups like
, which is significant for potential piezoelectric properties.
Solid-State Performance Metrics
Thermal Stability (Melting/Decomposition)
Thermal stability is a proxy for the lattice energy and the strength of the intermolecular forces (Coulombic + H-bonds).
-
Glycine HCl: 176–180°C .[1][2] High stability due to a dense, multidirectional hydrogen bond network involving the ammonium (
) and chloride ( ) ions. -
Sarcosine HCl: ~171°C . Slightly lower stability. The replacement of one proton with a methyl group (
) removes one H-bond donor, slightly weakening the lattice. -
N-Benzylglycine HCl: ~232°C (dec) . Surprisingly high thermal stability. The benzyl group allows for
stacking interactions between aromatic rings, which adds a secondary stabilizing force beyond the ionic lattice.
Solubility & Hygroscopicity[5][6]
-
Glycine/Sarcosine HCl: Highly hygroscopic and freely soluble in water.[2] The exposed ionic core (
) interacts strongly with water vapor. -
N-Phenyl/Benzyl Derivatives: Reduced hygroscopicity. The hydrophobic aromatic layers shield the ionic core, creating a kinetic barrier to moisture uptake.
Experimental Protocols
Protocol A: Controlled Crystallization for SXRD
Objective: Grow single crystals suitable for X-ray diffraction.
-
Preparation: Dissolve 1.0 mmol of the N-substituted amino acid in 5.0 mL of 2M HCl.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove nucleation sites (dust).
-
Solvent System:
-
For Glycine/Sarcosine: Use pure water or Water/Ethanol (80:20).
-
For N-Phenyl/Benzyl: Use Water/Methanol (50:50) to improve solubility of the organic tail.
-
-
Growth: Place in a vibration-free environment at 20°C. Allow slow evaporation over 3–7 days.
-
Checkpoint: If needles form (common for Sarcosine), re-dissolve and slow down evaporation by covering the vial with Parafilm and poking a single pinhole.
-
Protocol B: Structure Solution Workflow
Objective: Solve the crystal structure from diffraction data.
-
Mounting: Select a crystal with sharp edges (approx 0.2 x 0.2 x 0.3 mm). Mount on a glass fiber using epoxy or cryo-oil.
-
Collection: Collect data at 100K (cryostream) to reduce thermal motion, crucial for locating Hydrogen atoms on the ammonium group.
-
Refinement: Use Direct Methods (SHELXT) followed by Least-Squares Refinement (SHELXL).
-
Critical Step: Locate the H-atoms on the Nitrogen difference map to confirm the salt formation (proton transfer from HCl to the amine).
-
Visualizations
Diagram 1: Crystallization & Characterization Workflow
This workflow illustrates the critical path from synthesis to data validation.
Caption: Step-by-step workflow for obtaining high-quality crystallographic data from crude salts.
Diagram 2: Hydrogen Bond Network Topology
A conceptual representation of how the N-substituent disrupts the 3D network.
Caption: Comparison of the robust 3D H-bond network in Glycine HCl vs. the segregated, layered packing in N-Phenylglycine HCl.
References
-
Ravichandran, S., & Dattagupta, J. K. (1998). D-Phenylglycine Hydrochloride. Acta Crystallographica Section C.
-
Mostad, A., & Natarajan, S. (1989). Crystal and molecular structure of sarcosine. Acta Chemica Scandinavica.
-
PubChem. (2025).[3][4][5] Sarcosine Hydrochloride Compound Summary. National Library of Medicine.
-
PubChem. (2025).[3][4][5] N-Benzylglycine Hydrochloride Compound Summary. National Library of Medicine.
-
ChemicalBook. (2025). Glycine Hydrochloride Properties and Safety.
Sources
- 1. Glycine hydrochloride | 6000-43-7 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Phenylglycine hydrochloride | C8H10ClNO2 | CID 3017038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glycine Hydrochloride | C2H6ClNO2 | CID 22316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glycine hemihydrochloride | C4H11ClN2O4 | CID 22257257 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
n-(3-Hydroxypropyl)glycine ethyl ester proper disposal procedures
Standard Operating Procedure: Handling and Disposal of N-(3-Hydroxypropyl)glycine Ethyl Ester
N-(3-Hydroxypropyl)glycine ethyl ester is an advanced synthetic building block heavily utilized in the development of modified peptides, including oxytocin analogs designed for craniofacial antinociceptive applications[1] and uterine contraction modulation[2]. Due to its polyfunctional nature—comprising a secondary amine, a primary alcohol, and an ethyl ester—it presents unique reactivity profiles that dictate strict laboratory safety, handling, and disposal protocols.
As your preferred partner in laboratory safety and chemical handling, we have designed this guide to provide drug development professionals with a self-validating, causally-driven operational framework for managing this compound.
Chemical Profiling & Hazard Causality
Understanding the molecular behavior of N-(3-Hydroxypropyl)glycine ethyl ester is the foundation of safe handling. The presence of multiple functional groups requires specific environmental controls to prevent unintended degradation or hazardous byproducts.
Table 1: Physicochemical & Hazard Profile of N-(3-Hydroxypropyl)glycine ethyl ester
| Property / Attribute | Value / Description | Operational Implication & Causality |
| Chemical Formula | C7H15NO3 | Categorized as organic waste; dictates segregation from heavy metals. |
| Functional Groups | Secondary amine, ethyl ester, primary alcohol | Highly reactive with strong oxidizers; susceptible to atmospheric CO2 (carbamate formation). |
| Physical State | Viscous liquid | High viscosity requires positive-displacement pipetting to prevent cavitation and splashing. |
| Hydrolysis Risk | High (Ester Cleavage) | Mixing with strong aqueous acids/bases causes exothermic hydrolysis, generating volatile ethanol. |
| Waste Designation | Non-halogenated organic | Must be segregated from halogenated streams unless utilized in a chlorinated solvent matrix[3]. |
Mechanistic Causality: The secondary amine acts as a nucleophile and a weak base. If left unsealed, it will react with atmospheric carbon dioxide to form carbamates, altering the chemical's purity and generating pressure. Furthermore, the ethyl ester moiety is highly susceptible to hydrolysis under extreme pH conditions. If inadvertently mixed with strong acids or bases in a waste container, the ester will hydrolyze into ethanol and N-(3-hydroxypropyl)glycine[2]. This reaction is exothermic and generates volatile ethanol, which can cause dangerous pressure accumulation and potential rupture in sealed waste carboys. Therefore, pH neutrality is a non-negotiable prerequisite for waste consolidation.
Operational Safety & Handling Protocol
All handling must comply with a work-area specific Chemical Hygiene Plan as mandated by OSHA standards[4]. The following protocol ensures safe transfer and utilization of the chemical.
Step 1: Environmental Verification
-
Action: Engage the chemical fume hood and verify the face velocity is between 80-120 feet per minute (fpm).
-
Causality: N-(3-Hydroxypropyl)glycine ethyl ester can cause respiratory and mucosal irritation. Proper face velocity ensures aerosolized droplets or vapors are captured before reaching the operator's breathing zone[4].
-
Validation Checkpoint: The digital airflow monitor must read >80 fpm. If the alarm sounds or the reading is low, the system "fails safe"; halt operations and close the sash immediately.
Step 2: Reagent Extraction
-
Action: Use a positive displacement pipette or a glass syringe to transfer the viscous liquid.
-
Causality: The compound's viscosity leads to cavitation and inaccurate volume delivery if standard air-displacement pipettes are used, which can result in stoichiometric imbalances and unpredictable reaction exotherms.
-
Validation Checkpoint: Gravimetric verification. Weigh the dispensed liquid on an analytical balance to confirm the mass matches the expected volume based on the compound's specific density.
Proper Disposal & Waste Management Workflow
According to institutional chemical safety guidelines, laboratory personnel must never dispose of organic chemical waste down the drain; all waste must be routed through Environmental Health & Safety (EHS)[3].
Workflow for the segregation and disposal of N-(3-Hydroxypropyl)glycine ethyl ester waste streams.
Step 1: Waste Stream Characterization
-
Action: Determine if the waste mixture contains halogenated solvents (e.g., dichloromethane), which are frequently used in peptide coupling reactions involving this compound.
-
Causality: Halogenated and non-halogenated wastes must be strictly segregated. Mixing them complicates the incineration process and significantly increases disposal costs due to the formation of corrosive hydrogen chloride gas during combustion[3].
-
Validation Checkpoint: Review the laboratory notebook for the specific reaction. If DCM or chloroform was used, the waste must be routed to the "Halogenated" stream.
Step 2: pH Neutralization (For Aqueous Washes)
-
Action: Adjust the pH of any aqueous waste containing the ester to between 6.0 and 8.0 using dilute HCl or NaHCO3 before capping.
-
Causality: As established in the chemical profiling, extreme pH levels catalyze the hydrolysis of the ethyl ester, generating ethanol and causing dangerous pressure buildup in sealed waste containers.
-
Validation Checkpoint: Dip a universal pH indicator strip into the waste mixture. The color must correspond to the neutral range (pH 6-8) before the container is sealed. If it does not, the operator cannot proceed to Step 3.
Step 3: Containerization and EHS Handoff
-
Action: Store waste in a high-density polyethylene (HDPE) carboy, tag it with the exact chemical constituents, and submit a pickup request to EHS.
-
Causality: HDPE is chemically resistant to amine and ester degradation. Accurate labeling prevents incompatible chemical reactions during EHS consolidation[3].
-
Validation Checkpoint: The EHS waste tag must mathematically account for 100% of the volume in the container (e.g., 80% Ethyl Acetate, 15% N-(3-Hydroxypropyl)glycine ethyl ester, 5% Methanol) before it is moved to the satellite accumulation area.
Spill Response & Decontamination
In the event of a localized spill inside the fume hood or on the benchtop:
Step 1: Containment and Absorption
-
Action: Cover the spill with a chemically inert absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for large spills.
-
Causality: The secondary amine can react exothermically with certain incompatible organic materials. Inert absorbents trap the viscous liquid without initiating a secondary chemical reaction.
-
Validation Checkpoint: Visually inspect the perimeter of the spill. The spread must be completely halted by the absorbent barrier before proceeding to collection.
Step 2: Surface Decontamination
-
Action: Wash the affected surface with a mild, slightly acidic aqueous solution (e.g., 5% citric acid), followed by a thorough water rinse.
-
Causality: The mild acid neutralizes any residual basic secondary amine, converting it into a water-soluble salt that is easily wiped away, ensuring no slippery residue remains on the benchtop.
-
Validation Checkpoint: Swipe the cleaned area with a pH test strip moistened with DI water. The strip must read a neutral pH (~7.0), confirming the complete removal of the basic amine residue.
References
- Tonix Pharmaceuticals.
- Cherepanov SM, et al. "Two oxytocin analogs, N-(p-fluorobenzyl) glycine and N-(3-hydroxypropyl)
- Purdue University. "Chemical Hygiene Plan and Hazardous Materials Safety Manual." Purdue.edu, 2014.
- Virginia Tech. "Chemical Safety." Vt.edu, n.d.
Sources
Personal protective equipment for handling n-(3-Hydroxypropyl)glycine ethyl ester
Topic: Personal Protective Equipment (PPE) & Handling Protocols for N-(3-Hydroxypropyl)glycine ethyl ester Content Type: Operational Safety Guide & Logistical Plan Audience: Researchers, Medicinal Chemists, and Process Engineers[1]
Introduction: The Philosophy of Defensive Handling
Context: N-(3-Hydroxypropyl)glycine ethyl ester is a functionalized amino acid derivative often utilized as a building block in lipid nanoparticle (LNP) synthesis, peptide modification, or as a pro-drug linker.[1]
The Safety Challenge: Unlike commodity chemicals with decades of toxicological data, specific intermediates like this often lack comprehensive in vivo toxicity profiles. Therefore, relying solely on a generic Safety Data Sheet (SDS) is insufficient. This guide applies the Precautionary Principle , utilizing Structure-Activity Relationships (SAR) to predict hazards and dictate a "Defensive Handling" strategy.[1]
Core Hazard Prediction (SAR Analysis):
-
Secondary Amine: Potential for respiratory sensitization and caustic irritation to mucous membranes (H315, H335).
-
Ethyl Ester: Susceptible to hydrolysis; generally lipophilic enough to facilitate skin absorption.
-
Hydroxyl Group: Increases water solubility, potentially aiding transport across biological membranes.
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the enemy. The following logic flow illustrates the hazard derivation for this specific molecule.
Figure 1: Structure-Activity Relationship (SAR) logic flow determining safety requirements based on functional group analysis.[1]
Personal Protective Equipment (PPE) Matrix
Do not default to "standard lab PPE." This compound requires specific barrier protection against organic amines.
| Protection Zone | Recommended Equipment | Technical Specification & Rationale |
| Hand (Primary) | Nitrile Gloves (Disposable) | Spec: Minimum 0.11 mm (4-5 mil) thickness.Rationale: Nitrile offers excellent resistance to amines and aliphatic esters.[1] Latex is permeable to esters and should be avoided. |
| Hand (Immersion) | Silver Shield / Laminate | Spec: Required only if handling >500mL or during spill cleanup.Rationale: Extended contact with concentrated amines can degrade standard nitrile. |
| Eye / Face | Chemical Splash Goggles | Spec: Indirect venting (ANSI Z87.1+).Rationale: Safety glasses are insufficient. Amine vapors can bypass glasses, causing "halo vision" (glaucopsia) or corneal edema. |
| Respiratory | Fume Hood (Primary) | Spec: Face velocity 80–100 fpm.Rationale: Engineering controls are superior to masks. If hood is unavailable, use a half-face respirator with Organic Vapor/P100 cartridges.[1] |
| Body | Lab Coat (High-Density) | Spec: 100% Cotton or Poly/Cotton blend with snap closures.Rationale: Synthetic esters can degrade certain plastics; cotton provides a momentary buffer.[1] |
Operational Protocol: Step-by-Step Handling
This protocol assumes the compound is a viscous oil or low-melting solid , typical for this class of intermediates.[1]
Phase A: Preparation & Weighing
-
Static Control: If the substance is a solid, use an anti-static gun or ionizer bar inside the balance enclosure. Amino acid esters are prone to static charge, leading to aerosolization.
-
Double-Gloving: Don two pairs of nitrile gloves.[1] The outer pair is "sacrificial" and should be changed immediately upon any splash contact.
-
Taring: Tare the weighing boat/vial before opening the stock container to minimize open-air time.
Phase B: Solubilization & Transfer
-
Solvent Selection: This compound is likely soluble in DMSO, Ethanol, and DCM.[1]
-
Caution: Avoid using chlorinated solvents (DCM) if possible, as they facilitate rapid skin permeation of the solute. Prefer Ethanol or DMSO.
-
-
Exotherm Check: Secondary amines can generate heat when mixed with acids or anhydrides. Add reagents slowly and monitor temperature.
Phase C: Decontamination (The "Doffing" Procedure)
Proper removal of PPE is critical to prevent secondary exposure.
Figure 2: Sequential decontamination and doffing workflow to prevent cross-contamination.[1]
Emergency Response & Disposal
Spill Management (< 50 mL/g)
-
Evacuate: Clear the immediate area of personnel.
-
Ventilate: Ensure fume hood sash is lowered; increase room ventilation if possible.
-
Neutralize: Do not use strong acids. Use a dry absorbent (vermiculite or sand).[2]
-
Clean: Wipe area with dilute acetic acid (vinegar) to neutralize residual amine traces, followed by soap and water.
Waste Disposal
-
Classification: Segregate as Organic Basic Waste (due to the amine).
-
Incompatibility: NEVER mix with:
-
Labeling: Clearly label as "Contains N-(3-Hydroxypropyl)glycine ethyl ester - Irritant."[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134).
-
PubChem. (n.d.). Compound Summary: Glycine ethyl ester (Analogous Structure). National Library of Medicine. [1]
-
ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
